Product packaging for Ginnalin A(Cat. No.:)

Ginnalin A

Cat. No.: B1230852
M. Wt: 468.4 g/mol
InChI Key: IGKWMHUOBKCUQU-LTCOOKNTSA-N
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Description

Ginnalin A is a natural product found in Acer pycnanthum, Acer rubrum, and Acer tataricum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O13 B1230852 Ginnalin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20O13

Molecular Weight

468.4 g/mol

IUPAC Name

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C20H20O13/c21-9-1-7(2-10(22)15(9)25)19(29)32-5-13-17(27)18(28)14(6-31-13)33-20(30)8-3-11(23)16(26)12(24)4-8/h1-4,13-14,17-18,21-28H,5-6H2/t13-,14+,17-,18-/m1/s1

InChI Key

IGKWMHUOBKCUQU-LTCOOKNTSA-N

SMILES

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Canonical SMILES

C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Synonyms

ginnalin A

Origin of Product

United States

Foundational & Exploratory

Ginnalin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginnalin A, a polyphenolic compound classified as a gallotannin, has garnered significant scientific interest for its diverse biological activities.[1][2] Isolated primarily from various Acer (maple) species, this natural product exhibits potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and mechanisms of action. Special emphasis is placed on its modulation of key signaling pathways, including the Nrf2 antioxidant response and apoptosis. This document also includes detailed experimental protocols for the extraction, purification, and biological evaluation of this compound to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, also known as Aceritannin, is a hydrolyzable tannin characterized by a 1,5-anhydro-D-glucitol core.[1][2] Two galloyl (3,4,5-trihydroxybenzoyl) groups are attached to this central moiety at the 2- and 6-positions.[1] This specific digalloyl substitution pattern distinguishes it from other related compounds like Ginnalin B and C.[1][2]

Chemical Identifiers
IdentifierValue
IUPAC Name [(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate[1]
Synonyms Ginnalin-A, Aceritannin[3]
CAS Number 76746-56-0[1][3]
Molecular Formula C₂₀H₂₀O₁₃[1]
Molecular Weight 468.37 g/mol
InChI InChI=1S/C20H20O13/c21-9-1-7(2-10(22)15(9)25)19(29)32-5-13-17(27)18(28)14(6-31-13)33-20(30)8-3-11(23)16(26)12(24)4-8/h1-4,13-14,17-18,21-28H,5-6H2/t13-,14+,17-,18-/m1/s1[1]
InChI Key IGKWMHUOBKCUQU-LTCOOKNTSA-N[1]
SMILES C1--INVALID-LINK--COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O">C@@HOC(=O)C3=CC(=C(C(=C3)O)O)O[3]
Physicochemical Properties
PropertyValue
Appearance White to off-white powder
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Soluble in DMSO and Dimethylformamide (DMF). Slightly soluble in Ethanol (B145695). Sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer.

Biological Activities and Mechanisms of Action

This compound has demonstrated a wide range of biological effects, which are primarily attributed to its antioxidant and pro-apoptotic properties.

Anticancer Activity

This compound exhibits significant anticancer activity against various cancer cell lines, including colon, breast, and liver cancer. Its primary mechanism involves the induction of apoptosis.

  • Induction of Apoptosis: this compound has been shown to upregulate the expression of several pro-apoptotic genes, including CASP3, CASP8, CASP9, CYCS (encoding cytochrome c), and p53. This leads to the activation of the caspase cascade and subsequent programmed cell death.

  • Cell Cycle Arrest: It can also induce cell cycle arrest at the S and G2/M phases, thereby inhibiting cancer cell proliferation.

The following table summarizes the reported IC₅₀ values of this compound against different cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
HCT116Colon Cancer24.8
SW480Colon Cancer22.0
SW620Colon Cancer39.7
Hep3BHepatocellular Carcinoma155
MDA-MB-231Breast Cancer160
MCF-7Breast Cancer300
Antioxidant Activity and Nrf2 Pathway Activation

This compound is a potent antioxidant that can directly scavenge reactive oxygen species (ROS). Furthermore, it can indirectly exert antioxidant effects by activating the Nrf2 signaling pathway.

  • Nrf2 Activation: this compound promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway_Activation_by_Ginnalin_A cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ginnalin_A This compound Keap1_Nrf2 Keap1-Nrf2 Complex Ginnalin_A->Keap1_Nrf2 Inhibits ROS ROS Ginnalin_A->ROS Scavenges Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

This compound activates the Nrf2 antioxidant pathway.
Neuroprotective Effects

This compound has shown promise in the context of neurodegenerative diseases. It has been found to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. This suggests a potential therapeutic role for this compound in mitigating neurotoxicity.

Experimental Protocols

Extraction and Purification of this compound

A common method for the extraction and purification of this compound from Acer species involves solvent extraction followed by chromatographic separation.

Extraction_Purification_Workflow Plant_Material Dried Plant Material (e.g., Acer leaves) Solvent_Extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Eluted Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Ginnalin_A Pure this compound HPLC->Pure_Ginnalin_A

General workflow for this compound extraction and purification.

Protocol:

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves of Acer tataricum subsp. ginnala).

    • Extract the powder with a suitable solvent (e.g., 80% methanol or ethanol) at room temperature with agitation for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on a Sephadex LH-20 column.

    • Elute with a gradient of methanol in water to separate the components.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC.

    • Pool the fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC) with a C18 column.[4]

    • Use a gradient of acetonitrile (B52724) in water with a small amount of formic acid as the mobile phase.[4]

    • Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[5][6][7][8]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Treat the cells with various concentrations of this compound (e.g., 0-500 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).[5]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][8]

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the cell viability as a percentage of the vehicle control.

Gene Expression Analysis (qPCR)

This protocol is used to quantify the changes in the expression of apoptosis-related genes after treatment with this compound.[9][10][11][12][13]

Materials:

  • Cancer cell line

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CASP3, CASP8, CASP9, BCL2, BAX, p53) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Treat the cells with this compound at a specific concentration (e.g., IC₅₀ value) for a defined period (e.g., 24 hours).

  • Extract total RNA from the cells using a commercial kit.[12]

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[12]

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.[9][11]

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the control.[11]

Protein Analysis (Western Blot)

This protocol is used to detect changes in the protein levels of key components of the Nrf2 signaling pathway.[14][15][16][17][18]

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with this compound as described for the qPCR experiment.

  • Lyse the cells and collect the protein extracts. For Nrf2 translocation, separate nuclear and cytoplasmic fractions.[14][16]

  • Determine the protein concentration of each sample.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[17]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Incubate the membrane with the primary antibody overnight at 4°C.[17]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

  • Quantify the band intensities and normalize to a loading control like β-actin.[14]

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to induce apoptosis in cancer cells and activate the Nrf2 antioxidant pathway highlights its potential for the development of novel therapeutics for cancer and diseases associated with oxidative stress. The experimental protocols provided in this guide are intended to facilitate further research into the pharmacological properties and mechanisms of action of this compound, ultimately paving the way for its potential clinical applications.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Ginnalin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginnalin A, a notable gallotannin, has garnered significant attention within the scientific community due to its diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its quantitative distribution in various plant species, and a detailed exploration of its postulated biosynthetic pathway. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, purification, and characterization of this compound, serving as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a polyphenolic compound primarily found in plants belonging to the Acer (maple) genus[1][2][3][4]. It is a type of hydrolysable tannin characterized by a 1,5-anhydro-D-glucitol core with two galloyl groups attached[5][6].

Key Plant Sources:

  • Acer ginnala (Amur Maple): The leaves of Acer ginnala are a particularly rich source of this compound[7][8]. This species is native to northeastern Asia and is widely cultivated as an ornamental plant[9].

  • Acer tataricum subsp. ginnala : This subspecies is also a significant source of this compound[3][5].

  • Acer rubrum (Red Maple): Found in the leaves, twigs, bark, and buds, this compound is a major phenolic constituent of the red maple[3][6][10].

  • Acer saccharum (Sugar Maple): The leaves of the sugar maple also contain this compound[9].

  • Acer okamotoanum (Okamoto's Maple): This species has been identified as a source of this compound from its leaves and twigs[3][6].

  • Acer saccharinum (Silver Maple): Investigations have confirmed the presence of this compound in the leaves of the silver maple[9][11].

  • Acer pycnanthum (Japanese Red Maple): The leaves of this species contain this compound and its precursors, Ginnalin B and C[12].

Distribution within the Plant:

This compound has been isolated from various parts of maple trees, including:

  • Leaves: Generally the most abundant source[3][6][7].

  • Twigs: Also contain significant amounts of the compound[3][6].

  • Bark: A known source of this compound[3][6].

  • Buds: Acer rubrum buds have been noted to contain ample amounts of this compound[3][6].

Quantitative Analysis of this compound in Acer Species

The concentration of this compound can vary significantly depending on the Acer species, the specific plant part, and the extraction method used. The following table summarizes available quantitative data.

Acer SpeciesPlant PartCompound(s) QuantifiedConcentrationReference
Acer ginnalaLeavesThis compound80 mg/g (fresh weight)[3][6]
Acer rubrumLeaf Extract (Proprietary)This compound47.8% of extract[1][13]
Ginnalin B2.9% of extract[1][13]
Ginnalin C1.3% of extract[1][13]
Acer ginnalaBarkThis compound (Acertannin)1.05%[14]
Ginnalin B0.73%[14]
3,6-di-O-galloyl-1,5-anhydro-D-glucitol0.48%[14]
Methyl gallate0.66%[14]
Gallic acid0.29%[14]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with fundamental pathways in plant metabolism and proceeds through the specialized synthesis of gallotannins. The pathway can be divided into three main stages: the formation of the gallic acid precursor, the biosynthesis of the 1,5-anhydro-D-glucitol core, and the subsequent galloylation of the core structure.

Stage 1: Formation of Gallic Acid via the Shikimate Pathway

The biosynthesis of gallic acid, the galloyl moiety of this compound, originates from the shikimate pathway[1][15]. This pathway is a central route in plants for the production of aromatic amino acids and other phenolic compounds.

Key Steps:

  • Phosphoenolpyruvate and Erythrose 4-phosphate are converted to 3-dehydroquinate .

  • 3-dehydroquinate is then converted to 3-dehydroshikimate .

  • 3-dehydroshikimic acid is oxidized to gallic acid [1][15].

Stage 2: Postulated Biosynthesis of the 1,5-Anhydro-D-glucitol Core

The formation of the unique 1,5-anhydro-D-glucitol core of this compound is less definitively established in Acer species. However, a plausible pathway involves the degradation of starch or glycogen, as observed in other organisms[2][3][7].

Postulated Pathway:

  • Starch/Glycogen is acted upon by α-1,4-glucan lyase , which cleaves α-1,4-glycosidic bonds to release 1,5-anhydro-D-fructose [2][3][7].

  • 1,5-anhydro-D-fructose is then reduced by an anhydrofructose reductase to form 1,5-anhydro-D-glucitol [11][16].

Stage 3: Galloylation of the 1,5-Anhydro-D-glucitol Core

The final stage in this compound biosynthesis is the sequential addition of galloyl groups to the 1,5-anhydro-D-glucitol core. This process is catalyzed by specific enzymes called galloyltransferases, which utilize an activated form of gallic acid, typically β-glucogallin, as the galloyl donor[1][6][15].

Key Steps:

  • Gallic acid is esterified with UDP-glucose to form β-glucogallin (1-O-galloyl-β-D-glucose)[1][15].

  • A galloyltransferase transfers a galloyl group from β-glucogallin to the 6-position of 1,5-anhydro-D-glucitol , forming Ginnalin B (6-O-galloyl-1,5-anhydro-D-glucitol)[5].

  • A second galloyltransferase then transfers another galloyl group from β-glucogallin to the 2-position of Ginnalin B , yielding This compound (2,6-di-O-galloyl-1,5-anhydro-D-glucitol)[5].

Ginnalin_A_Biosynthesis cluster_shikimate Shikimate Pathway cluster_glucitol 1,5-Anhydro-D-glucitol Formation cluster_galloylation Galloylation PEP Phosphoenolpyruvate DHQ 3-Dehydroquinate PEP->DHQ E4P Erythrose 4-phosphate E4P->DHQ DHS 3-Dehydroshikimate DHQ->DHS GA Gallic Acid DHS->GA bGG β-Glucogallin GA->bGG UDP-glucosyltransferase Starch Starch/Glycogen AF 1,5-Anhydro-D-fructose Starch->AF α-1,4-glucan lyase AG 1,5-Anhydro-D-glucitol AF->AG Anhydrofructose reductase GB Ginnalin B AG->GB Galloyltransferase UDP_G UDP-Glucose UDP_G->bGG bGG->GB GinA This compound bGG->GinA GB->GinA Galloyltransferase Extraction_Workflow Start Dried, Powdered Acer Leaves Extraction Maceration with 80% Methanol Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Solvent Partitioning (EtOAc, n-BuOH) Concentration1->Partitioning Concentration2 Concentration of Fractions Partitioning->Concentration2 Sephadex Sephadex LH-20 Column (Methanol Elution) Concentration2->Sephadex Silica Silica Gel Column (Gradient Elution) Sephadex->Silica Purification Preparative HPLC (Optional) Silica->Purification FinalProduct Pure this compound Purification->FinalProduct

References

A Technical Guide to the Mechanism of Action of Ginnalin A in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnalin A, also known as acertannin, is a gallotannin, a specific type of hydrolysable tannin found in plants of the Acer (maple) genus.[1][2][3] As a polyphenolic compound, it has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and notable anti-carcinogenic properties.[1][2] Accumulating evidence reveals that this compound exerts its anticancer effects through a multi-pronged approach, targeting several core cellular processes that are typically dysregulated in cancer.

This technical guide provides an in-depth overview of the molecular mechanisms through which this compound inhibits cancer cell proliferation and survival. It details its role in inducing apoptosis, causing cell cycle arrest, and modulating critical intracellular signaling pathways. The information is supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Mechanisms of Anti-Cancer Action

This compound's efficacy against cancer cells stems from its ability to simultaneously influence multiple cellular programs, leading to a comprehensive anti-proliferative and pro-death outcome.

Induction of Apoptosis

This compound is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway Activation: The primary mechanism involves modulating the Bcl-2 family of proteins. This compound upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL-2.[1][4][5] This shift in balance increases mitochondrial outer membrane permeability, leading to the release of Cytochrome c (Cyt c) into the cytosol.[1][6] This process is further supported by the observed upregulation of the CYCS gene, which encodes for Cytochrome c.[1][4][5][7] Once in the cytosol, Cyt c activates the initiator caspase, Caspase-9, which in turn cleaves and activates the executioner caspase, Caspase-3, culminating in apoptosis.[1][4][5][7]

  • Extrinsic Pathway Engagement: this compound also enhances the expression of the Fas death receptor (FAS), a key component of the extrinsic pathway.[1][5][6] This likely sensitizes the cancer cells to apoptosis signals, leading to the activation of the initiator Caspase-8, which can also activate Caspase-3.[1][4][5][7]

  • Role of p53: The tumor suppressor protein p53 is a critical regulator of these apoptotic events. Treatment with this compound leads to a significant upregulation of p53 expression, which orchestrates the pro-apoptotic signaling cascade.[1][5][7]

G_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution FAS Fas Receptor CASP8 Caspase-8 FAS->CASP8 CASP3 Caspase-3 CASP8->CASP3 BCL2 Bcl-2 CYTC Cytochrome c BCL2->CYTC BAX Bax BAX->CYTC CASP9 Caspase-9 CYTC->CASP9 CASP9->CASP3 APOPTOSIS Apoptosis CASP3->APOPTOSIS GA This compound GA->FAS GA->BCL2 GA->BAX p53 p53 GA->p53 p53->BAX

Fig. 1: Apoptotic pathways induced by this compound.
Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the S and G2/M phases.[1] This prevents cancer cells from replicating their DNA and dividing.

The mechanism involves the disruption of the core cell cycle machinery:

  • Downregulation of Cyclins and CDKs: this compound treatment leads to a marked decrease in the levels of key cell cycle regulators, including Cyclin A and Cyclin D1.[1] Furthermore, it suppresses the expression of cyclin-dependent kinases (CDKs) such as CDK4 and CDK6.[1]

  • Inhibition of TGF Signaling: The suppression of CDK4/6 leads to the downregulation of Transforming Growth Factor-beta 1 (TGF-β1).[1][4] This, in turn, increases the expression of the CDK inhibitor CDKN2B, effectively blocking the TGF signaling pathway and reinforcing the cell cycle blockade.[1][4]

G_Cell_Cycle_Arrest cluster_proteins Cell Cycle Regulators cluster_pathway TGF-β Pathway GA This compound CDK4_6 CDK4/6 GA->CDK4_6 CyclinD1 Cyclin D1 GA->CyclinD1 CyclinA Cyclin A GA->CyclinA Arrest S and G2/M Arrest GA->Arrest TGFB1 TGF-β1 CDK4_6->TGFB1 Progression G1/S & G2/M Progression CDK4_6->Progression CyclinD1->Progression CyclinA->Progression CDKN2B CDKN2B (p15) TGFB1->CDKN2B CDKN2B->CDK4_6

Fig. 2: Mechanism of this compound-induced cell cycle arrest.
Modulation of Key Signaling Pathways

This compound's anti-cancer activity is also mediated by its ability to modulate intracellular signaling cascades that are crucial for cell survival and stress response.

  • Nrf2 Pathway Activation: In colorectal cancer cells, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[8][9] It upregulates p62, which in turn inhibits Keap1, the negative regulator of Nrf2.[8][9] This allows Nrf2 to dissociate from Keap1 and translocate to the nucleus.[1][4][9] In the nucleus, Nrf2 promotes the transcription of antioxidant and detoxification genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][9] This activation is considered a key part of its chemopreventive effect.[8]

  • p38 MAPK Pathway: Studies on hepatocellular carcinoma cells suggest an interplay with the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][4] The combination of this compound with a p38 MAPK inhibitor showed an additive effect in reducing cell viability, indicating that the MAPK pathway is involved in the cellular response to this compound.[5]

G_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA This compound p62 p62 GA->p62 Keap1 Keap1 p62->Keap1 Keap1_Nrf2 Keap1 Nrf2 Keap1->Keap1_Nrf2 Nrf2_c Nrf2 Nrf2_c->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Keap1_Nrf2->Nrf2_c Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Genes Upregulation of HO-1, NQO1 ARE->Genes

Fig. 3: Activation of the Nrf2 antioxidant pathway by this compound.

Quantitative Data Summary

The cytotoxic and gene-modulatory effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Cell LineCancer TypeIC50 ValueTreatment DurationCitation
HCT116Colorectal Carcinoma24.8 µMNot Specified[9]
SW480Colorectal Carcinoma22.0 µMNot Specified[9]
SW620Colorectal Carcinoma39.7 µMNot Specified[9]
Hep3BHepatocellular Carcinoma155 µM72 hours[7]
MDA-MB-231Breast Cancer160 µM72 hours[5]
MCF7Breast Cancer300 µM72 hours[5]
SH-SY5Y, N18TG2Neuroblastoma70-150 µg/mLNot Specified[1]
Table 2: Modulation of Apoptosis-Related Gene Expression by this compound

Data represents the fold change in mRNA expression as determined by quantitative PCR (qPCR) following treatment with this compound at the respective IC50 concentration.

Cell LineGeneFold Change (Increase/Decrease)Primary EffectCitation
Hep3B CASP312.09x IncreaseExecution of Apoptosis[7]
CASP810.14x IncreaseInitiation of Apoptosis[7]
CASP93.37x IncreaseInitiation of Apoptosis[7]
CYCS16.15x IncreaseApoptosome Formation[7]
p534.15x IncreaseTumor Suppression[7]
MDA-MB-231 CASP33.88x IncreaseExecution of Apoptosis[5]
CASP812.11x IncreaseInitiation of Apoptosis[5]
CASP94.76x IncreaseInitiation of Apoptosis[5]
CYCS8.17x IncreaseApoptosome Formation[5]
FAS4.27x IncreaseDeath Receptor Signaling[5]
p533.31x IncreaseTumor Suppression[5]
MCF-7 CASP98.24x IncreaseInitiation of Apoptosis[5]
p533.39x IncreaseTumor Suppression[5]
BCL21.85x DecreasePromotion of Apoptosis[5]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (XTT/MTT Method)
  • Principle: Measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce tetrazolium salts (XTT or MTT) to colored formazan (B1609692) products, the amount of which is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

    • Treatment: Cells are treated with a range of concentrations of this compound and a vehicle control.

    • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[5][7]

    • Reagent Addition: XTT or MTT reagent is added to each well and incubated for 2-4 hours.

    • Measurement: If using MTT, a solubilizing agent (e.g., DMSO) is added. The absorbance of the colored formazan product is measured using a microplate reader at the appropriate wavelength.

    • Analysis: Cell viability is expressed as a percentage relative to the vehicle control. IC50 values are calculated from the dose-response curve.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
  • Principle: Measures the amount of specific mRNA transcripts to quantify gene expression levels.

  • Methodology:

    • Cell Treatment: Cells are cultured and treated with this compound (typically at the IC50 concentration) and a control for a defined period.

    • RNA Isolation: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent, followed by purification.[7]

    • cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR Reaction: The qPCR is performed using the synthesized cDNA, gene-specific primers (for targets like CASP3, BCL2, p53, etc.), and a fluorescent dye (e.g., SYBR Green).

    • Analysis: The amplification of target genes is monitored in real-time. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, β-actin) and the fold change is calculated using the ΔΔCt method.[5][7]

Cell Cycle Analysis (Flow Cytometry)
  • Principle: Uses a DNA-intercalating fluorescent dye (e.g., Propidium Iodide, PI) to measure the DNA content of individual cells. The fluorescence intensity corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

  • Methodology:

    • Cell Treatment: Cells are treated with this compound for the desired duration.

    • Harvesting: Both adherent and floating cells are collected and washed with PBS.

    • Fixation: Cells are fixed, typically in ice-cold 70% ethanol, to permeabilize the membrane.

    • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Data Acquisition: The fluorescence of individual cells is measured using a flow cytometer.

    • Analysis: The resulting data is analyzed using software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle is determined.[9]

G_Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Culture treatment Treatment with this compound (Dose-response / Time-course) start->treatment viability Cell Viability (XTT/MTT Assay) treatment->viability protein Protein Analysis (Western Blot) treatment->protein gene Gene Expression (qPCR) treatment->gene cycle Cell Cycle (Flow Cytometry) treatment->cycle ic50 Calculate IC50 viability->ic50 pathway Identify Pathway Modulation protein->pathway gene->pathway cycle->pathway mechanism Elucidate Mechanism of Action ic50->mechanism pathway->mechanism

Fig. 4: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by operating through a sophisticated and multifaceted mechanism. Its ability to induce apoptosis via both intrinsic and extrinsic pathways, halt cell proliferation through S and G2/M phase arrest, and modulate crucial signaling pathways like Nrf2 underscores its comprehensive action against cancer cells. The quantitative data consistently show its efficacy across a range of cancer types, including colorectal, breast, and hepatocellular carcinomas.

While the current in-vitro evidence is compelling, further research is necessary to fully realize its therapeutic potential. Future work should focus on:

  • In-Vivo Studies: Validating the observed anti-cancer effects in animal models to assess efficacy, pharmacokinetics, and safety.

  • Metastasis and Angiogenesis: Investigating the effect of this compound on cancer cell invasion, migration, and the formation of new blood vessels, which are critical for tumor growth and spread.

  • Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic drugs or targeted therapies to enhance efficacy and potentially overcome drug resistance.

References

Ginnalin A: A Technical Guide to its Anti-Carcinogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginnalin A, a gallotannin found in plants of the Acer genus, has emerged as a promising natural compound with notable anti-carcinogenic properties. Extensive in vitro research has demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those of the colon, breast, and liver, as well as neuroblastoma. The anti-tumor activity of this compound is multifaceted, primarily attributed to its capacity to induce apoptosis, trigger cell cycle arrest, and modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the existing research on this compound, detailing its mechanisms of action, summarizing quantitative data from in vitro studies, and outlining the experimental protocols used to elucidate its effects. A significant gap in the current body of knowledge is the lack of in vivo data; as such, this document also highlights the critical need for animal studies to validate these promising preclinical findings.

Mechanism of Action

This compound exerts its anti-carcinogenic effects through several interconnected mechanisms:

  • Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by modulating the expression of key apoptosis-regulating genes. It upregulates pro-apoptotic players such as p53, BAX, and various caspases (CASP-3, CASP-8, CASP-9), while downregulating the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c (Cyt c) and subsequent activation of the caspase cascade, culminating in cell death.[1][2]

  • Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by arresting the cell cycle at the S and G2/M phases.[1] This is achieved by downregulating the protein levels of key cell cycle regulators, specifically cyclin A and cyclin D1, which are essential for cell cycle progression.[1]

  • Activation of the Nrf2 Antioxidant Pathway: In colorectal cancer cells, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This is a critical defense mechanism against oxidative stress. This compound treatment leads to the inhibition of Kelch-like ECH-associated protein 1 (Keap1) and the upregulation of p62, which promotes the nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 stimulates the expression of antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[3]

  • Modulation of Other Signaling Pathways: Preliminary evidence suggests that this compound's effects may also be linked to the MAPK and TGF-β signaling pathways.[1] For instance, its combination with a p38 MAPK inhibitor has been shown to enhance its apoptotic effects in hepatocellular carcinoma cells.[1]

Quantitative Data from In Vitro Studies

The anti-proliferative and pro-apoptotic activity of this compound has been quantified across a range of human cancer cell lines. The following tables summarize the key findings.

Table 1: Anti-proliferative Activity of this compound
Cell LineCancer TypeAssayIC50 ValueTreatment DurationReference
HCT-116Colorectal CarcinomaMTT24.8 µMNot Specified[3]
SW480Colorectal AdenocarcinomaMTT22.0 µMNot Specified[3]
SW620Colorectal AdenocarcinomaMTT39.7 µMNot Specified[3]
Hep3BHepatocellular CarcinomaXTT155 µM72 hours[5]
MDA-MB-231Breast AdenocarcinomaXTT160 µM72 hours[6]
MCF-7Breast AdenocarcinomaXTT300 µM72 hours[6]
SH-SY5YNeuroblastomaMTT70-150 µg/mLNot Specified[1]
N18TG2Neuroblastoma (Mouse)MTT70-150 µg/mLNot Specified[1]
Table 2: Pro-Apoptotic Gene Expression Changes Induced by this compound
Cell LineCancer TypeGeneFold Increase in ExpressionMethodReference
Hep3BHepatocellular CarcinomaCASP312.09qPCR[5]
Hep3BHepatocellular CarcinomaCASP810.14qPCR[5]
Hep3BHepatocellular CarcinomaCASP93.37qPCR[5]
Hep3BHepatocellular CarcinomaCYCS16.15qPCR[5]
Hep3BHepatocellular Carcinomap534.15qPCR[5]
MDA-MB-231Breast AdenocarcinomaCASP33.88qPCR[6]
MDA-MB-231Breast AdenocarcinomaCASP812.11qPCR[6]
MDA-MB-231Breast AdenocarcinomaCASP94.76qPCR[6]
MDA-MB-231Breast AdenocarcinomaCYCS8.17qPCR[6]
MDA-MB-231Breast AdenocarcinomaFAS4.27qPCR[6]
MDA-MB-231Breast Adenocarcinomap533.31qPCR[6]
MCF-7Breast AdenocarcinomaCASP98.24qPCR[6]
MCF-7Breast Adenocarcinomap533.39qPCR[6]
MCF-7Breast AdenocarcinomaBCL2-1.85 (Decrease)qPCR[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key molecular pathways affected by this compound and a typical workflow for assessing its anti-proliferative activity.

GinnalinA_Apoptosis_Pathway cluster_Regulation Apoptotic Regulation cluster_Mitochondria Mitochondrial Events cluster_Caspase Caspase Cascade GinnalinA This compound p53 p53 (Upregulated) GinnalinA->p53 Bcl2 Bcl-2 (Downregulated) GinnalinA->Bcl2 Casp8 Caspase-8 (Activated) GinnalinA->Casp8 Bax Bax (Upregulated) p53->Bax Mito Mitochondrion Bax->Mito Disrupts membrane Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Activated) CytC->Casp9 Casp3 Caspase-3 (Activated) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound Induced Apoptotic Pathway.

GinnalinA_Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus GinnalinA This compound p62 p62 (Upregulated) GinnalinA->p62 Keap1 Keap1 (Inhibited) GinnalinA->Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex p62->Nrf2_Keap1 Disrupts Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Promotes Degradation Nrf2_Keap1->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cell Protection (Chemoprevention) Antioxidant_Genes->Cell_Protection Cell_Viability_Workflow start Start step1 Seed cancer cells in 96-well plates start->step1 step2 Incubate (e.g., 24h) to allow attachment step1->step2 step3 Treat cells with varying concentrations of this compound step2->step3 step4 Incubate for a defined period (e.g., 24, 48, 72h) step3->step4 step5 Add MTT or XTT reagent to each well step4->step5 step6 Incubate (e.g., 4h) to allow formazan crystal formation step5->step6 step7 Add solubilization buffer (for MTT assay only) step6->step7 If MTT step8 Read absorbance on a microplate reader step6->step8 If XTT step7->step8 step9 Calculate % viability and determine IC50 value step8->step9 end_node End step9->end_node

References

A Technical Guide to the Antioxidant and Anti-inflammatory Effects of Ginnalin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnalin A, also known as acertannin, is a hydrolyzable gallotannin found in various species of the Acer (maple) genus.[1][2] As a polyphenolic compound, this compound has garnered significant interest within the scientific community for its potent antioxidant and anti-inflammatory properties.[1][3] This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways involved in oxidative stress and inflammation.

Antioxidant Mechanism

The antioxidant activity of this compound is attributed to its chemical structure, which is rich in galloyl moieties that can donate hydrogen atoms to neutralize free radicals.[1][3] Beyond direct radical scavenging, this compound also upregulates the endogenous antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[[“]] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[[“]]

Anti-inflammatory Mechanism

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] In inflammatory conditions, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to interfere with this cascade, thereby reducing the production of inflammatory mediators.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound (acertannin).

Table 1: Antioxidant Activity of this compound (Acertannin)

AssayTargetIC50 Value (μM)Source
DPPH Radical ScavengingDPPH Radical11.3 ± 0.5Park et al., 2017[6]
Superoxide Radical Scavenging (NBT)Superoxide Radical2.5 ± 0.1Park et al., 2017[6]

Table 2: Anti-inflammatory Activity of this compound (Acertannin)

AssayCell LineInflammatory MarkerIC50 Value (μM)Source
Nitric Oxide Production InhibitionLPS-stimulated RAW264.7Nitric Oxide (NO)49.6 ± 2.1Park et al., 2017[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by this compound and a general experimental workflow for assessing its anti-inflammatory properties.

G cluster_nrf2 Nrf2/HO-1 Signaling Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation GinnalinA This compound GinnalinA->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nuclear Nrf2 Nrf2_free->Nrf2_nuc translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Response Cellular Protection Antioxidant_Genes->Antioxidant_Response leads to

Nrf2/HO-1 Signaling Pathway Activation by this compound.

G cluster_nfkb NF-κB Signaling Pathway LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK activates GinnalinA This compound GinnalinA->IKK inhibits IkBa_p65_p50 IκBα-p65/p50 (inactive NF-κB) IKK->IkBa_p65_p50 phosphorylates IκBα pIkBa p-IκBα p65_p50_free p65/p50 pIkBa->p65_p50_free IκBα degradation releases p65_p50_nuc Nuclear p65/p50 p65_p50_free->p65_p50_nuc translocates to nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p65_p50_nuc->Inflammatory_Genes activates transcription of Inflammation Inflammatory Response Inflammatory_Genes->Inflammation leads to

NF-κB Signaling Pathway Inhibition by this compound.

G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Treatment 2. Treatment - Control - LPS (1 µg/mL) - LPS + this compound (various conc.) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24 hours) Treatment->Incubation Supernatant_Collection 4. Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis 5. Cell Lysis Incubation->Cell_Lysis Griess_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Collection->Griess_Assay ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) Supernatant_Collection->ELISA qRT_PCR Gene Expression Analysis (qRT-PCR for iNOS, COX-2) Cell_Lysis->qRT_PCR Western_Blot Protein Expression Analysis (Western Blot for NF-κB, IκBα) Cell_Lysis->Western_Blot

General Experimental Workflow for In Vitro Anti-inflammatory Evaluation.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

    • This compound

    • Positive control (e.g., Ascorbic acid or Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

    • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

    • Assay:

      • In a 96-well plate, add 100 µL of each concentration of the this compound sample solutions and the positive control to different wells.

      • For the control well (blank), add 100 µL of methanol.

      • Add 100 µL of the 0.1 mM DPPH solution to all wells.

      • Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value (the concentration that causes 50% inhibition of the DPPH radical) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagents and Materials:

    • ABTS

    • Potassium persulfate

    • Methanol or phosphate-buffered saline (PBS)

    • This compound

    • Positive control (e.g., Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilution of ABTS•+ Solution: Before the assay, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

    • Assay:

      • In a 96-well plate, add 20 µL of each concentration of the this compound sample solutions and the positive control to different wells.

      • Add 180 µL of the diluted ABTS•+ solution to all wells.

      • Mix and incubate at room temperature for 6 minutes.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA

This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Reagents and Materials:

    • DCFH-DA

    • Cell culture medium (e.g., DMEM)

    • Phosphate-buffered saline (PBS)

    • Cell line (e.g., RAW 264.7 macrophages)

    • Inducing agent (e.g., LPS or H₂O₂)

    • This compound

    • 24-well plate

    • Fluorescence microscope or microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Then, induce oxidative stress by adding an inducing agent (e.g., 1 µg/mL LPS).

    • Staining:

      • Remove the medium and wash the cells with PBS.

      • Add a working solution of 10 µM DCFH-DA in serum-free medium to each well.

      • Incubate at 37°C for 30 minutes in the dark.

    • Measurement:

      • Wash the cells with PBS to remove excess probe.

      • Add PBS to each well.

      • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.

    • Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the effect of this compound on ROS production.

Western Blot Analysis for Nrf2 and NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Reagents and Materials:

    • Cell line and treatment reagents (as above)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-p65, anti-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis: Treat cells as described for the ROS assay. After treatment, lyse the cells in lysis buffer. For Nrf2 translocation, cytoplasmic and nuclear fractions should be separated.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody overnight at 4°C.

      • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and then add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

qRT-PCR is used to measure the mRNA levels of specific genes.

  • Reagents and Materials:

    • Cell line and treatment reagents

    • RNA extraction kit (e.g., TRIzol)

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for target genes (e.g., TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin)

    • Real-time PCR system

  • Procedure:

    • Cell Treatment and RNA Extraction: Treat cells as described previously. Extract total RNA from the cells.

    • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.

    • qPCR:

      • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

      • Run the qPCR reaction in a real-time PCR system.

    • Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanisms of action, centered on the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway, make it a compelling candidate for further investigation in the context of diseases driven by oxidative stress and inflammation. This technical guide provides a foundational resource for researchers, offering quantitative data, mechanistic insights, and detailed experimental protocols to facilitate future studies and the potential development of this compound-based therapeutics. Further research is warranted to fully elucidate its therapeutic potential, particularly in obtaining more extensive quantitative data on its anti-inflammatory effects and in vivo efficacy.

References

The Discovery and Isolation of Ginnalin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Ginnalin A, a bioactive polyphenolic compound found in various Acer species. This document details the historical context of its discovery, outlines established experimental protocols for its extraction and purification, and presents its physicochemical and biological properties in a structured format. Special emphasis is placed on its anticancer and antioxidant activities, including the elucidation of its interaction with the Nrf2 signaling pathway. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Introduction: The Emergence of a Promising Phytochemical

This compound, also known as acertannin, is a hydrolyzable tannin belonging to the gallotannin class. Its chemical structure is characterized by a 1,5-anhydro-D-glucitol core with two galloyl groups attached at the 2- and 6-positions.[1] First isolated from the leaves of the Amur maple (Acer ginnala), this compound has since been identified in other maple species, including the red maple (Acer rubrum) and the Tatarian maple (Acer tataricum).[2][3]

This compound has garnered significant scientific interest due to its diverse biological activities, which include potent antioxidant, anticancer, and anti-inflammatory properties.[2][4] This guide delves into the technical aspects of this compound research, providing detailed methodologies and quantitative data to facilitate further investigation and drug development efforts.

Discovery and Structural Elucidation

The initial discovery of this compound, then named acertannin, was made by Perkin and Uyeda from the leaves of Acer ginnala.[3] Subsequent research led to the full elucidation of its structure as 2,6-di-O-galloyl-1,5-anhydro-D-glucitol.[5] The structural confirmation was achieved through comprehensive spectroscopic analysis, primarily utilizing two-dimensional Nuclear Magnetic Resonance (NMR) techniques and mass spectrometry.[1][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₂₀H₂₀O₁₃
Molecular Weight468.37 g/mol
Exact Mass468.09039069
AppearanceCrystalline solid
CAS Number76746-56-0
Spectroscopic Data

The structural identity of this compound is definitively confirmed by its characteristic spectroscopic data.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound (in CD₃OD)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Glucitol Core
13.01 (t, J=11.1 Hz, H-1b), 3.28 (m, H-1a)69.89
23.71 (m)70.39
33.28 (m)78.28
43.11 (m)69.99
53.11 (m)78.65
64.13 (dd, J=4.5, 11.7 Hz, H-6b), 4.39 (br d, J=11.7 Hz, H-6a)64.40
Galloyl Group 1
2', 6'6.93 (s)108.98
1'119.85
4'138.66
3', 5'145.73
7' (C=O)166.30
Galloyl Group 2
2'', 6''7.06 (s)109.02
1''120.59
4''138.15
3'', 5''144.95
7'' (C=O)169.00

Data compiled from multiple sources.[4][5]

Mass Spectrometry Data: The mass spectrum of this compound shows a molecular ion peak corresponding to its chemical formula. High-resolution mass spectrometry has detected a peak at m/z 469.0971 [M+H]⁺.[7]

Experimental Protocols: From Plant to Pure Compound

The isolation and purification of this compound from Acer species involve a multi-step process. The following protocols are based on established methodologies.

Extraction from Acer tataricum subsp. ginnala Leaves

This protocol is adapted from a method used for isolating this compound for bioactivity studies.[8]

  • Maceration: Air-dried and powdered leaves of Acer tataricum subsp. ginnala are extracted with 80% aqueous ethanol (B145695) at room temperature.

  • Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol to separate compounds based on polarity.

  • Column Chromatography (Initial Separation): The n-butanol fraction, which is enriched with this compound, is subjected to column chromatography on a HW-40c column. Elution is performed with a step-wise gradient of water-methanol.

  • Column Chromatography (Purification): The fraction containing this compound is further purified by repeated chromatography on a Sephadex LH-20 column, eluting with a water-methanol gradient.

  • Identification: The purified this compound is identified by comparing its NMR and mass spectral data with literature values.

Hot Water Extraction from Acer rubrum Buds

This method is suitable for obtaining extracts enriched in this compound for antioxidant studies.[4]

  • Extraction: Dried buds of Acer rubrum are extracted with hot water.

  • Filtration: The resulting aqueous extract is filtered to remove solid plant material.

  • Analysis: The extract can be directly used for bioassays or further purified using chromatographic techniques as described above.

Extraction from Acer ginnala Bark

A general method for obtaining extracts from the bark is as follows.[9]

  • Preparation: Dried and pulverized bark of Acer ginnala is used.

  • Reflux Extraction: The powdered bark is extracted by boiling in distilled water for 2 hours using a reflux extractor.

  • Filtration and Evaporation: The extract is filtered and then evaporated under vacuum.

  • Lyophilization: The concentrated extract is freeze-dried to obtain a powdered extract.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Acer Species (Leaves, Bark, Buds) extraction Solvent Extraction (e.g., 80% Ethanol, Hot Water) plant_material->extraction filtration Filtration & Concentration extraction->filtration partitioning Solvent Partitioning filtration->partitioning column_chroma1 Initial Column Chromatography (e.g., HW-40c) partitioning->column_chroma1 column_chroma2 Purification Column Chromatography (e.g., Sephadex LH-20) column_chroma1->column_chroma2 pure_ginnalin_a Pure this compound column_chroma2->pure_ginnalin_a spectroscopy Spectroscopic Analysis (NMR, MS) pure_ginnalin_a->spectroscopy bioassays Biological Activity Assays pure_ginnalin_a->bioassays

Figure 1: Generalized experimental workflow for the isolation and analysis of this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anticancer and antioxidant properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 2: IC₅₀ Values of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)
HCT116Colon Cancer24.848
SW480Colon Cancer22.048
SW620Colon Cancer39.748
MDA-MB-231Breast Cancer16072
MCF-7Breast Cancer30072
SH-SY5YNeuroblastoma70-150 µg/mL24-48
N18TG2Neuroblastoma70-150 µg/mL24-48

Data compiled from multiple sources.[8][10][11]

Antioxidant Activity

This compound is a potent antioxidant, exhibiting strong radical scavenging activity.[4] Its antioxidant capacity has been demonstrated in various assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay.[4]

Nrf2 Signaling Pathway Activation

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular antioxidant defense system.[2][12] Pre-treatment with this compound leads to the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), and its subsequent translocation into the nucleus.[12] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the upregulation of antioxidant enzymes such as NAD(P)H quinone oxidoreductase-1 (NQO1) and heme oxygenase-1 (HO-1).[2][12][13]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ginnalin_a This compound keap1_nrf2 Keap1-Nrf2 Complex ginnalin_a->keap1_nrf2 inhibition nrf2_cyto Nrf2 keap1_nrf2->nrf2_cyto dissociation nrf2_nucl Nrf2 nrf2_cyto->nrf2_nucl translocation are ARE (Antioxidant Response Element) nrf2_nucl->are binding antioxidant_genes Antioxidant Genes (NQO1, HO-1, etc.) are->antioxidant_genes transcription

Figure 2: Activation of the Nrf2 signaling pathway by this compound.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its discovery, isolation, and biological activities, with a focus on providing practical information for researchers. The detailed experimental protocols, tabulated quantitative data, and visual representations of key pathways are intended to serve as a solid foundation for future studies.

Further research is warranted to explore the full spectrum of this compound's bioactivities, optimize its extraction and synthesis, and evaluate its efficacy and safety in preclinical and clinical settings. The information compiled in this technical guide will hopefully accelerate these efforts and contribute to the development of new therapeutic agents based on this remarkable phytochemical.

References

Acertannin (Ginnalin A): A Technical Guide on its Core Biology and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acertannin, also known as Ginnalin A, is a polyphenolic compound belonging to the gallotannin class of hydrolyzable tannins.[1][2][3] First isolated from plants of the Acer genus, such as the Amur maple (Acer ginnala) and red maple (Acer rubrum), this molecule has garnered significant interest within the scientific community for its diverse and potent biological activities.[4][5] Structurally, Acertannin is 2,6-di-O-galloyl-1,5-anhydro-D-glucitol.[6][7][8] This technical guide provides an in-depth overview of Acertannin, its relationship with this compound, its biological effects supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways it modulates.

Introduction: Acertannin and its Identity as this compound

Acertannin and this compound are synonymous terms for the same chemical entity.[9][10] It is a digalloyl gallotannin characterized by a 1,5-anhydro-D-glucitol core with two galloyl groups attached at the 2- and 6-positions.[4][11][12] This specific structural arrangement confers its distinct chemical properties and a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antihyperglycemic effects.[1][3][7][11][13][14]

Quantitative Data Summary

The biological activities of Acertannin (this compound) have been quantified in various studies. The following tables summarize the key findings.

Table 1: Anticancer Activity (IC50 Values)
Cell LineCancer TypeIC50 ValueIncubation TimeReference
HCT-116Colorectal Carcinoma24.8 µMNot Specified[12]
SW480Colorectal Carcinoma22.0 µMNot Specified[12]
SW620Colorectal Carcinoma39.7 µMNot Specified[12]
Hep3BHepatocellular Carcinoma155 µM72 hours[6]
MDA-MB-231Breast Cancer160 µM72 hours[11]
MCF-7Breast Cancer300 µM72 hours[11]
SH-SY5YNeuroblastoma70-150 µg/mLNot Specified[2]
N18TG2Neuroblastoma70-150 µg/mLNot Specified[2]
Table 2: Antioxidant and Enzyme Inhibitory Activity
AssayActivityIC50/EC50 ValueReference
DPPH Radical ScavengingAntioxidantSignificantly low (not specified)[2]
Nitroblue Tetrazolium (NBT)/Superoxide ScavengingAntioxidantSignificantly low (not specified)[2]
α-Glucosidase InhibitionAntidiabeticNot Specified[7]

Key Signaling Pathways Modulated by Acertannin (this compound)

Acertannin exerts its biological effects by modulating several critical intracellular signaling pathways.

Apoptosis Induction

Acertannin has been shown to induce apoptosis in various cancer cell lines through the intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Acertannin-Induced Apoptosis Pathway Acertannin Acertannin FAS FAS Acertannin->FAS Bax Bax Acertannin->Bax Bcl2 Bcl-2 Acertannin->Bcl2 p53 p53 Acertannin->p53 CASP8 Caspase-8 FAS->CASP8 CASP3 Caspase-3 CASP8->CASP3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion CASP9 Caspase-9 CytochromeC->CASP9 CASP9->CASP3 Apoptosis Apoptosis CASP3->Apoptosis p53->Bax p53->Bcl2

Caption: Acertannin induces apoptosis via upregulation of FAS, p53, and Bax, and downregulation of Bcl-2.

Nrf2/HO-1 Antioxidant Pathway Activation

Acertannin activates the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[2] This contributes to its protective effects against oxidative stress.

Acertannin-Mediated Nrf2/HO-1 Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acertannin Acertannin p62 p62 Acertannin->p62 Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) p62->Keap1 inhibits binding HO1_NQO1 HO-1, NQO1 (Antioxidant Genes) ARE->HO1_NQO1 activates transcription CellularProtection Cellular Protection HO1_NQO1->CellularProtection Inhibition of TGF-β Signaling by Acertannin Acertannin Acertannin CDK4_6 CDK4/6 Acertannin->CDK4_6 TGFB1 TGF-β1 CDKN2B CDKN2B TGFB1->CDKN2B CDK4_6->TGFB1 CellCycleArrest Cell Cycle Arrest CDKN2B->CellCycleArrest

References

Ginnalin A: A Technical Guide to its Physicochemical Properties for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ginnalin A, also known as Aceritannin, is a hydrolyzable gallotannin found in plants of the Acer genus, such as the Amur maple (Acer ginnala) and the red maple (Acer rubrum)[1][2][3][4]. As a digalloyl gallotannin, its structure features two galloyl groups attached to a 1,5-anhydro-D-glucitol core[2][4]. This unique molecular architecture contributes to its significant biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties, making it a compound of high interest for drug development and biomedical research[3][5][6][7]. This guide provides an in-depth overview of the physicochemical properties, relevant experimental protocols, and key signaling pathways associated with this compound.

Physicochemical Properties of this compound

The physicochemical characteristics of this compound are fundamental to understanding its biological activity, solubility, and stability. These properties are summarized in the table below. The presence of multiple hydroxyl groups results in a high topological polar surface area, indicating significant polarity and a hydrophilic nature[2].

PropertyValueReference(s)
Molecular Formula C₂₀H₂₀O₁₃[1][2][5][8]
Molecular Weight 468.4 g/mol [1][2][5][8]
Exact Mass 468.09039069 Da[1][2][8]
IUPAC Name [(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate[1][2][8]
CAS Number 76746-56-0[2][8]
Topological Polar Surface Area 224 Ų[2]
XlogP -0.3[2]
Appearance Not specified in search results.
Solubility Exhibits hydrophilic character, suggesting preference for aqueous environments.[2] Specific solubility data in common lab solvents like water, ethanol, and DMSO are not detailed in the provided search results.[2]
Melting Point Not specified in search results.
Stability Store at < -15°C for long-term storage.[5][5]

Experimental Protocols

Extraction and Purification of this compound from Acer tataricum subsp. ginnala

This protocol describes a common method for the isolation and purification of this compound from plant material, specifically the leaves of Acer tataricum subsp. ginnala[9].

Methodology:

  • Extraction:

    • The dried leaves of Acer tataricum subsp. ginnala are extracted with 80% aqueous ethanol.

    • The resulting extract is then filtered to remove solid plant material.

    • The filtrate is concentrated under reduced pressure to yield a crude extract[9].

  • Partitioning:

    • The crude extract undergoes successive liquid-liquid partitioning with solvents of increasing polarity. This typically includes:

      • Petroleum ether

      • Chloroform

      • Ethyl acetate

      • n-butanol

    • This step separates compounds based on their polarity, with this compound expected to be enriched in the more polar fractions like n-butanol[9].

  • Chromatographic Purification:

    • The n-butanol fraction is concentrated and subjected to column chromatography.

    • A HW-40c column is used, eluting with a step-wise gradient of water-methanol to yield multiple fractions[9].

    • Fractions containing this compound are further purified by repeated Sephadex LH-20 chromatography, again using a water-methanol elution system[9].

  • Identification and Verification:

    • The purified fractions are analyzed to confirm the presence and purity of this compound.

    • Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the chemical structure[9].

G cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification cluster_analysis Analysis plant Acer tataricum leaves extraction Extract with 80% aq. Ethanol plant->extraction filter Filter extraction->filter concentrate1 Concentrate under vacuum filter->concentrate1 partition Successive Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol) concentrate1->partition hw40c HW-40c Column Chromatography (Water-Methanol Gradient) partition->hw40c sephadex Sephadex LH-20 Chromatography (Water-Methanol Elution) hw40c->sephadex analysis NMR & Mass Spectrometry sephadex->analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GinnalinA This compound Keap1 Keap1 GinnalinA->Keap1 inhibits p62 p62 GinnalinA->p62 upregulates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binds & promotes degradation Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates G GinnalinA This compound p53 p53 GinnalinA->p53 upregulates BAX BAX GinnalinA->BAX upregulates BCL2 BCL-2 GinnalinA->BCL2 downregulates Casp8 Caspase-8 GinnalinA->Casp8 upregulates Mitochondrion Mitochondrion BAX->Mitochondrion promotes release BCL2->Mitochondrion inhibits release CytC Cytochrome c (release) Mitochondrion->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis GinnalinA This compound CDK4_6 CDK4/6 Kinase GinnalinA->CDK4_6 downregulates TGFB1 TGF-β1 CDK4_6->TGFB1 downregulates CDKN2B CDKN2B TGFB1->CDKN2B downregulates CellCycle Cell Cycle Progression CDKN2B->CellCycle inhibits

References

Ginnalin A: A Technical Guide to its Role in Modulating Oxidative Stress Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginnalin A, a polyphenolic compound predominantly found in plants of the Acer genus, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates oxidative stress pathways. Central to its action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. Furthermore, this document explores the anti-inflammatory effects of this compound, which are intrinsically linked to its ability to mitigate oxidative stress, partly through the modulation of the Nuclear Factor-kappa B (NF-κB) pathway. This guide offers a comprehensive overview of the current understanding of this compound's bioactivity, presents quantitative data on its effects, details relevant experimental protocols, and provides visual representations of the key signaling cascades.

Introduction to Oxidative Stress and the Therapeutic Potential of this compound

Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This imbalance leads to cellular damage, implicating oxidative stress in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.

This compound has emerged as a promising therapeutic agent due to its ability to counteract oxidative stress. It functions as an indirect antioxidant by activating endogenous defense mechanisms, primarily through the Nrf2 pathway. This mode of action suggests that this compound could be a valuable tool in the development of novel therapies for oxidative stress-related diseases.

Modulation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound activates this pathway by interacting with Keap1. Molecular docking studies have revealed that this compound fits into the subpockets of the Keap1 Kelch domain.[1][2] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[1][3] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.

Key downstream targets of Nrf2 activation by this compound include:

  • Heme Oxygenase-1 (HO-1): An enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone free radicals.

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

The activation of the Nrf2/HO-1 pathway by this compound ultimately enhances the cell's capacity to neutralize ROS and resist oxidative damage.[1]

Signaling Pathway Diagram: Nrf2/HO-1 Activation by this compound

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation GinnalinA This compound GinnalinA->Keap1_Nrf2 Binds to Keap1 ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Induces Transcription ROS_reduction ROS_reduction Antioxidant_Genes->ROS_reduction Reduced Oxidative Stress

Caption: this compound disrupts the Keap1-Nrf2 complex, enabling Nrf2 translocation and antioxidant gene expression.

Modulation of the NF-κB Signaling Pathway and Anti-inflammatory Effects

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of inflammatory genes.

Oxidative stress is a known activator of the NF-κB pathway. This compound's ability to scavenge ROS and upregulate antioxidant defenses through the Nrf2 pathway indirectly inhibits NF-κB activation by reducing the primary oxidative trigger.

Furthermore, this compound has been shown to suppress the expression of key pro-inflammatory enzymes that are downstream targets of NF-κB, including:

  • Inducible Nitric Oxide Synthase (iNOS): Produces large amounts of nitric oxide, which can contribute to oxidative and nitrosative stress.

  • Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.

By mitigating both the upstream activators and downstream effectors of the NF-κB pathway, this compound exerts significant anti-inflammatory effects.

Signaling Pathway Diagram: NF-κB Inhibition by this compound

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS IKK IKK ROS->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Dissociation IkB_p IκB (P) IkB_NFkB->IkB_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation GinnalinA This compound GinnalinA->IKK Inhibits Nrf2_pathway Nrf2 Pathway Activation GinnalinA->Nrf2_pathway Nrf2_pathway->ROS Reduces Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) NFkB_nuc->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Inflammation

Caption: this compound inhibits NF-κB activation by reducing ROS and suppressing IKK activity.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key markers of oxidative stress and inflammation as reported in the literature.

Table 1: Effect of this compound on Nrf2 Pathway Gene and Protein Expression

TargetCell LineTreatmentFold Change (mRNA)Fold Change (Protein)Reference
NQO1SH-SY5Y20 µM this compound> 4.6-[1]
HO-1SH-SY5Y20 µM this compound~ 1.2-[1]
GCLCSH-SY5Y20 µM this compound~ 0.7-[1]
Nrf2HCT116-UpregulatedUpregulatedBi et al., 2018
HO-1HCT116-UpregulatedUpregulatedBi et al., 2018
NQO1HCT116-UpregulatedUpregulatedBi et al., 2018

Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation

MarkerModel SystemTreatmentEffectReference
Intracellular ROSSH-SY5Y cellsPretreatment with this compoundDecreased[1]
Cell Viability (under H₂O₂ stress)HaCaT keratinocytesTreatment with this compoundIncreasedMa et al., 2018
TNF-related apoptosis-inducing ligand (TRAIL)-induced ROS/RNS formationHuman keratinocytesTreatment with this compoundPreventedLee et al., 2011

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on oxidative stress pathways.

Cell Culture and this compound Treatment
  • Cell Lines: Human neuroblastoma cells (SH-SY5Y) or human keratinocytes (HaCaT) are suitable models.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for SH-SY5Y, supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • This compound Preparation: Dissolve this compound in a suitable solvent like DMSO to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations (e.g., 10-50 µM). Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).

  • Treatment: For pre-treatment experiments, incubate cells with this compound for a specified period (e.g., 2-4 hours) before inducing oxidative stress with an agent like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂). For direct effect studies, treat cells with this compound for the desired duration (e.g., 24-48 hours).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with this compound and/or an oxidative stress inducer as described in 5.1.

  • Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Measurement of Malondialdehyde (MDA)

This protocol is based on the reaction of MDA with thiobarbituric acid (TBA).

  • Sample Preparation: After treatment, harvest cells and homogenize them in ice-cold lysis buffer. Centrifuge the lysate at 13,000 x g for 10 minutes to remove insoluble material. Collect the supernatant.

  • Reaction: To 100 µL of the supernatant, add 600 µL of TBA solution (containing TBA, an acid, and an antioxidant like BHT).

  • Incubation: Incubate the mixture at 95°C for 60 minutes.

  • Cooling: Cool the samples in an ice bath for 10 minutes to stop the reaction.

  • Measurement: Transfer 200 µL of the reaction mixture to a 96-well plate. Measure the absorbance at 532 nm using a microplate reader.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.

Western Blot Analysis for Nrf2, HO-1, and NF-κB Pathway Proteins
  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, Keap1, NF-κB p65, phospho-IκBα, IκBα, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Biochemical and Molecular Assays start Cell Culture (e.g., SH-SY5Y) treatment Treatment with this compound +/- Oxidative Stressor (e.g., 6-OHDA) start->treatment harvest Cell Harvesting & Lysis treatment->harvest ros_assay ROS Assay (DCFH-DA) harvest->ros_assay mda_assay MDA Assay (TBARS) harvest->mda_assay enzyme_assays Enzyme Activity Assays (SOD, CAT, GPx) harvest->enzyme_assays western_blot Western Blot (Nrf2, HO-1, NF-κB p65, etc.) harvest->western_blot analysis Data Analysis & Interpretation ros_assay->analysis mda_assay->analysis enzyme_assays->analysis western_blot->analysis

Caption: A typical workflow for investigating the effects of this compound on oxidative stress markers.

Conclusion

This compound demonstrates significant potential as a modulator of oxidative stress, primarily through the robust activation of the Nrf2/HO-1 signaling pathway. Its ability to enhance the expression of a suite of antioxidant and detoxification enzymes provides a powerful mechanism for cellular protection against ROS-induced damage. Concurrently, by mitigating oxidative stress and potentially through more direct interactions, this compound exerts anti-inflammatory effects by downregulating the NF-κB pathway and its pro-inflammatory target genes. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the context of oxidative stress-driven pathologies. Further research is warranted to elucidate the precise quantitative impact of this compound on key antioxidant enzymes and to fully delineate its interactions with the NF-κB pathway.

References

The Pharmacokinetic Profile of Ginnalin A: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnalin A, a gallotannin found in plants of the Acer genus, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology and as an antioxidant.[1][2][3] Despite a growing body of research into its biological activities and mechanisms of action, a comprehensive understanding of its pharmacokinetic profile remains a critical knowledge gap. This technical guide synthesizes the available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing a foundational resource for researchers and professionals involved in its development as a potential therapeutic agent. Due to the limited availability of specific quantitative data for this compound, this paper also outlines general experimental protocols relevant to the pharmacokinetic assessment of natural products.

Physicochemical Properties of this compound

This compound, also known as Aceritannin, is a hydrolyzable tannin with the chemical formula C₂₀H₂₀O₁₃.[4] Its structure consists of a 1,5-anhydro-D-glucitol core with two galloyl groups attached.[5] These structural features significantly influence its pharmacokinetic properties, particularly its solubility, permeability, and metabolic stability.

PropertyValue/DescriptionSource
Chemical Formula C₂₀H₂₀O₁₃[4]
Molecular Weight 468.37 g/mol [4]
Class Gallotannin (Hydrolyzable Tannin)[2]
Core Structure 1,5-anhydro-D-glucitol[5]
Key Functional Groups Multiple hydroxyl groups, two galloyl moieties[5]

Pharmacokinetic Profile of this compound

Direct and quantitative in vivo pharmacokinetic data for this compound is currently scarce in publicly available literature. However, based on its chemical class and preliminary in vitro findings, a speculative profile can be outlined.

Absorption

The oral bioavailability of many polyphenols and tannins is known to be low, and this compound is likely no exception.[1][6] This is often attributed to poor membrane permeability and extensive first-pass metabolism. However, one study has reported that this compound exhibits "favorable permeability in the PAMPA model and cell uptake assay," suggesting that its passive diffusion across the intestinal epithelium may be better than other compounds in its class. This finding, while promising, is qualitative and requires further quantitative assessment through Caco-2 permeability assays and in vivo studies.

Distribution

No specific studies on the tissue distribution of this compound have been published. For many polyphenols, distribution is influenced by their ability to bind to plasma proteins and their uptake into various tissues by transporters. The high number of hydroxyl groups in this compound's structure may influence its plasma protein binding and subsequent distribution.

Metabolism

The metabolism of this compound has not been explicitly detailed. As a gallotannin, it is anticipated to undergo hydrolysis of its ester bonds, releasing gallic acid and the glucitol core. This process can be initiated in the gastrointestinal tract by gut microbiota and continue in the liver.[7] Gallic acid itself is known to be further metabolized through methylation, glucuronidation, and sulfation. In silico predictions suggest that 1,6-di-O-galloyl-d-glucose, a structurally similar compound, has high water solubility and respectable cellular permeability.[8]

Excretion

The excretion pathways of this compound and its metabolites have not been experimentally determined. Generally, metabolites of polyphenols are excreted in the urine and feces.[9] The extent of biliary excretion will depend on the molecular weight and polarity of the metabolites formed.

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways, primarily related to its anti-cancer and antioxidant effects.

Apoptosis Induction Pathway

In cancer cells, this compound has been demonstrated to induce apoptosis. This is achieved through the upregulation of pro-apoptotic proteins such as BAX and caspases (CASP-3, CASP-8, CASP-9), and the downregulation of the anti-apoptotic protein BCL-2. This cascade of events leads to the release of cytochrome c from the mitochondria, ultimately resulting in programmed cell death.[3][10][11]

GinnalinA This compound BAX BAX (Pro-apoptotic) GinnalinA->BAX Upregulates BCL2 BCL-2 (Anti-apoptotic) GinnalinA->BCL2 Downregulates Mitochondrion Mitochondrion BAX->Mitochondrion BCL2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspase Cascade (CASP-9, CASP-3) CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Nrf2 Antioxidant Response Pathway

This compound also exhibits antioxidant effects by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. This compound is thought to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[11]

cluster_nucleus Nucleus GinnalinA This compound Keap1_Nrf2 Keap1-Nrf2 Complex GinnalinA->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Nrf2-mediated antioxidant response pathway activated by this compound.

Experimental Protocols for Pharmacokinetic Assessment

The following are detailed, generalized protocols for key experiments used to characterize the pharmacokinetic properties of natural products like this compound. These are intended as a guide and would require optimization for the specific compound.

In Vitro Permeability: Caco-2 Assay

This assay is a well-established method for predicting in vitro intestinal permeability of a drug.

Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form a differentiated monolayer Start->Culture TEER Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Culture->TEER Dosing Add this compound solution to the apical (AP) chamber TEER->Dosing Incubate Incubate at 37°C Dosing->Incubate Sample Collect samples from the basolateral (BL) chamber at various time points Incubate->Sample Analyze Quantify this compound concentration in samples using LC-MS/MS Sample->Analyze Calculate Calculate the apparent permeability coefficient (Papp) Analyze->Calculate End Assess intestinal permeability Calculate->End

Caption: Experimental workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment: The culture medium is replaced with transport buffer. A solution of this compound at a known concentration is added to the apical (donor) compartment.

  • Sampling: At predetermined time intervals, samples are collected from the basolateral (receiver) compartment.

  • Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15]

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

In Vivo Pharmacokinetic Study in Rodents

This type of study is essential for determining key pharmacokinetic parameters in a living organism.

Start Administer this compound to rats/mice (e.g., oral gavage, intravenous injection) BloodSampling Collect blood samples at pre-defined time points Start->BloodSampling PlasmaSeparation Separate plasma from whole blood by centrifugation BloodSampling->PlasmaSeparation SampleProcessing Process plasma samples (e.g., protein precipitation, extraction) PlasmaSeparation->SampleProcessing LCMS Quantify this compound concentration in plasma using LC-MS/MS SampleProcessing->LCMS PKAnalysis Perform pharmacokinetic analysis to determine parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) LCMS->PKAnalysis End Characterize in vivo pharmacokinetic profile PKAnalysis->End

Caption: Workflow for an in vivo pharmacokinetic study in rodents.

Methodology:

  • Animal Dosing: A defined dose of this compound is administered to a group of rodents (typically rats or mice) via the intended clinical route (e.g., oral gavage) and an intravenous route for bioavailability determination.

  • Blood Collection: Blood samples are collected at various time points post-dosing from a cannulated vessel or via sparse sampling.

  • Plasma Preparation: Plasma is separated from the blood cells by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t₁/₂), and oral bioavailability (F%).

Conclusion and Future Directions

The current body of literature indicates that this compound is a promising bioactive compound with significant potential, particularly in the realm of cancer therapy and antioxidant applications. However, the lack of comprehensive pharmacokinetic data presents a major hurdle to its clinical translation. While preliminary in vitro data suggests favorable permeability, this needs to be substantiated with rigorous quantitative studies.

Future research should prioritize conducting in vivo pharmacokinetic studies in relevant animal models to determine the absolute bioavailability, clearance, volume of distribution, and elimination half-life of this compound. In vitro metabolism studies using liver microsomes and hepatocytes are crucial to identify the metabolic pathways and the enzymes involved. Furthermore, plasma protein binding and tissue distribution studies will provide a more complete picture of its disposition in the body. A thorough understanding of the ADME properties of this compound is indispensable for designing effective dosing regimens and for anticipating potential drug-drug interactions, ultimately paving the way for its successful development as a therapeutic agent.

References

Methodological & Application

Application Notes & Protocols: Extraction of Ginnalin A from Maple Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginnalin A, also known as Acertannin, is a gallotannin found in various maple (Acer) species, notably in the leaves of Acer ginnala, Acer rubrum, and Acer tataricum.[1][2] This polyphenol has garnered significant interest for its potent antioxidant, anti-inflammatory, and anti-carcinogenic properties.[3][4] Emerging research also points to its potential in neuroprotection by inhibiting amyloid-beta protein aggregation, a hallmark of Alzheimer's disease.[5] These diverse bioactivities make this compound a promising candidate for nutraceutical and pharmaceutical development. This document provides detailed protocols for the extraction, purification, and quantification of this compound from maple leaves, summarizes quantitative yields from various sources, and illustrates key biological pathways influenced by this compound.

Data Summary: this compound Content in Select Acer Species

The concentration of this compound can vary significantly depending on the maple species, plant part, and extraction methodology. The following table compiles quantitative data from published studies. Direct comparison should be made with caution due to differences in analytical methods and units.

Acer SpeciesCompound(s) QuantifiedPlant MaterialYield/ContentReference(s)
Acer ginnalaThis compoundFresh Leaves80 mg/g[1]
Acer rubrum (Red Maple)This compoundProprietary Leaf Extract (Maplifa™)~45 - 47.8% of extract[3][6]
Acer tataricum subsp. ginnala (Ku-jin tea)This compoundDry LeavesUp to 57.38 mg/g[7]

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is critical for efficient extraction.

  • 1.1 Collection: Collect fresh maple leaves, preferably from Acer ginnala or Acer rubrum species.

  • 1.2 Drying: To prevent the degradation of polyphenols by native enzymes, rapid drying is recommended.[8] Freeze-drying (lyophilization) is the preferred method to preserve the highest content of phenolic compounds.[1] Alternatively, leaves can be air-dried in a dark, well-ventilated area or oven-dried at a low temperature (40-50°C).[9]

  • 1.3 Milling: Once dried, grind the leaves into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Homogenize the powder and store it in an airtight, light-proof container at -20°C until extraction.

Extraction Methodologies

Two primary methods are presented: a comprehensive solvent-based extraction and a simpler hot-water extraction.

This method is adapted from a procedure shown to yield high-purity this compound.[1][2]

  • Maceration/Sonication:

    • Weigh 100 g of powdered leaf material and place it in a suitable flask.

    • Add 1 L of 80% aqueous methanol (B129727) (v/v). A solvent-to-solid ratio of 10:1 is a common starting point.[9]

    • Agitate the mixture using an orbital shaker or assist the extraction with an ultrasonic bath at a controlled temperature (30-40°C) for 60 minutes.[5][9]

  • Filtration:

    • Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.

    • Collect the liquid filtrate.

  • Repeat Extraction:

    • Return the solid residue to the flask and repeat steps 1 and 2 two more times to ensure exhaustive extraction.[1]

    • Pool the filtrates from all three extractions.

  • Solvent Evaporation:

    • Concentrate the pooled methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude aqueous suspension.

  • Degreasing (Optional):

    • To remove non-polar compounds like chlorophyll (B73375) and lipids, perform liquid-liquid partitioning by adding an equal volume of hexane (B92381) to the aqueous suspension. Shake vigorously in a separatory funnel, allow the layers to separate, and discard the upper hexane layer. Repeat this step 2-3 times.

  • Final Preparation:

    • The resulting aqueous extract is now ready for purification.

This method offers a greener alternative to solvent-based techniques and has been shown to be effective for extracting polyphenols from maple species.[1][10]

  • Extraction:

    • Place 50 g of powdered leaf material into the extraction vessel of a PHWE system.

    • Use deionized water as the solvent.

    • Set the extraction temperature to 80-100°C and maintain pressure to keep the water in a liquid state.[10][11]

    • Perform the extraction for 60 minutes with a constant flow of water.[10]

  • Filtration and Concentration:

    • Filter the resulting aqueous extract to remove any solid particles.

    • The extract can be used directly or concentrated via lyophilization (freeze-drying) to yield a dry powder.

Purification by Column Chromatography

Purification is essential to isolate this compound from other co-extracted compounds. Sephadex LH-20 is a common stationary phase for separating tannins.[7][12][13]

  • Column Preparation:

    • Prepare a glass column packed with Sephadex LH-20 resin. Equilibrate the column by washing it with 100% ethanol (B145695).[12]

  • Sample Loading:

    • Dissolve the concentrated aqueous extract from Protocol 2.1 or 2.2 in a minimal amount of the initial mobile phase (e.g., ethanol) and load it onto the column.

  • Elution:

    • Step 1 (Wash): Elute the column with 100% ethanol to remove low molecular weight phenolics and other impurities.[12]

    • Step 2 (Elution of Tannins): Switch the mobile phase to 50-70% aqueous acetone (B3395972) (v/v) to elute the tannin fraction, which includes this compound.[12][13]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Final Steps:

    • Pool the this compound-rich fractions.

    • Remove the acetone and water using a rotary evaporator and subsequent lyophilization.

    • For very high purity, a final crystallization step from a suitable solvent system may be performed.[1]

Quantification by HPLC

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a standard method for quantifying this compound.[6]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient system of water (often with 0.1% formic acid) and methanol or acetonitrile.

  • Detection: UV detector set at approximately 280 nm.

  • Quantification: Calculate the concentration of this compound based on a calibration curve generated from a pure this compound standard.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to the isolation of pure this compound.

G cluster_prep 1.0 Sample Preparation cluster_extract 2.0 Extraction cluster_purify 3.0 Purification & Isolation prep1 Fresh Maple Leaves prep2 Drying (Freeze-drying preferred) prep1->prep2 prep3 Milling to Fine Powder prep2->prep3 extract_start Powdered Leaves prep3->extract_start meth_extract Protocol 2.1: Methanol Extraction (x3) extract_start->meth_extract water_extract Protocol 2.2: Hot Water Extraction extract_start->water_extract meth_conc Concentrate & Partition (Hexane) meth_extract->meth_conc water_conc Filter & Lyophilize water_extract->water_conc crude_extract Crude Aqueous Extract meth_conc->crude_extract water_conc->crude_extract purify1 Load on Sephadex LH-20 Column crude_extract->purify1 purify2 Elute with Ethanol, then Aqueous Acetone purify1->purify2 purify3 Collect & Pool This compound Fractions purify2->purify3 purify4 Concentrate & Lyophilize purify3->purify4 purify5 Pure this compound purify4->purify5

Caption: Workflow for this compound extraction and purification.

Signaling Pathway Diagrams

This compound exerts its biological effects by modulating key cellular signaling pathways, including the Nrf2 antioxidant response and caspase-mediated apoptosis.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. This compound, acting as an indirect antioxidant, disrupts this interaction, leading to the activation of protective genes.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA This compound Keap1_Nrf2 Keap1-Nrf2 Complex GA->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1->Proteasome Nrf2_cyto->Proteasome Basal Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Maf sMaf Nrf2_nuc->Maf dimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE binds to Genes Transcription of Protective Genes (e.g., HO-1, NQO1) ARE->Genes activates

Caption: this compound activates the Nrf2 antioxidant pathway.

This compound has been shown to induce programmed cell death (apoptosis) in cancer cells by activating both extrinsic (death receptor) and intrinsic (mitochondrial) pathways, culminating in the activation of executioner caspases.[3][14]

G cluster_pathways Apoptotic Signaling GA This compound Casp8 Caspase-8 GA->Casp8 activates p53 p53 GA->p53 upregulates Casp3 Caspase-3 Casp8->Casp3 activates Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Mito Mitochondrion Bax->Mito promotes release Bcl2->Mito inhibits release CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: this compound induces apoptosis via caspase activation.

References

Application Notes and Protocols: Chemical Synthesis and Derivatization of Ginnalin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ginnalin A, also known as Aceritannin, is a polyphenolic compound classified as a digalloyl gallotannin.[1] It is primarily isolated from plants of the Acer genus, such as Amur maple (Acer ginnala), red maple (Acer rubrum), and Acer tataricum.[1][2][3] The structure of this compound is characterized by two galloyl groups attached to a 1,5-anhydro-D-glucitol core, distinguishing it from other gallotannins like Ginnalin B and C which are monogalloyl derivatives.[1][2][4] This compound has garnered significant interest from researchers due to its potent biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[3][5][6] These effects are often attributed to its ability to scavenge free radicals and modulate key cellular signaling pathways.[5] This document provides detailed protocols for the isolation of this compound, discusses strategies for its chemical synthesis and derivatization, and summarizes its biological activities for researchers in natural product chemistry and drug development.

Section 1: Protocols for Isolation and Purification

While total chemical synthesis is complex, this compound is readily obtained from natural sources. The following protocols are based on established methods for its extraction and purification from Acer leaves.

Protocol 1.1: Extraction of this compound from Acer ginnala Leaves

This protocol details a common method for obtaining a crude extract rich in this compound.

Materials:

  • Fresh or dried leaves of Acer ginnala

  • Methanol (B129727) (80% aqueous solution)

  • Deionized water

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Lyophilizer (optional)

Procedure:

  • Maceration: Macerate the collected Acer ginnala leaves in an 80% aqueous methanol solution.[7][8] A common ratio is 1:10 (w/v) of plant material to solvent.

  • Extraction: Stir the mixture at room temperature for 24 hours. Repeat the extraction process three times with fresh solvent to ensure maximum yield.[2]

  • Filtration: Combine the methanolic extracts and filter them to remove solid plant debris.[2]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.[9]

  • Aqueous Suspension: Resuspend the resulting concentrate in deionized water.[2]

  • Final Filtration & Drying: Filter the aqueous suspension again to remove any water-insoluble precipitates. The resulting aqueous solution can be used for further purification or lyophilized to obtain a dry powder extract.

Protocol 1.2: Chromatographic Purification of this compound

This protocol describes the separation of this compound from the crude extract using column chromatography.

Materials:

  • Crude this compound extract (from Protocol 1.1)

  • Sephadex LH-20 resin

  • Chromatography column

  • Elution solvents: Step-wise gradient of water-methanol[9]

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Column Packing: Prepare a chromatography column with Sephadex LH-20 resin, equilibrated with the initial elution solvent (100% water).

  • Sample Loading: Dissolve the crude extract in a minimal amount of water and load it onto the column.[9]

  • Elution: Elute the column using a step-wise gradient of water-methanol.[9] Collect fractions of a consistent volume using a fraction collector.

  • Fraction Analysis: Monitor the fractions using TLC. Combine fractions that show a similar profile corresponding to this compound.

  • Repeated Chromatography: For higher purity, subject the combined fractions to repeated Sephadex LH-20 chromatography.[9]

  • Crystallization & Final Product: Concentrate the purified fractions to yield crystalline this compound. A reported yield is approximately 80 mg of this compound per gram of fresh leaf weight.[2]

  • Purity Confirmation: Confirm the identity and purity of the final compound using NMR and mass spectrometry (MS) analysis.[9]

Section 2: Chemical Synthesis and Derivatization Strategies

Postulated Synthesis of this compound

The total chemical synthesis of this compound is not widely reported in the literature, with isolation being the primary method of procurement. However, a plausible synthetic route would involve the controlled esterification of a protected 1,5-anhydro-D-glucitol core with gallic acid derivatives.[1] The biosynthesis of this compound involves the formation of gallic acid via the shikimate pathway, followed by its enzymatic esterification to the sugar core.[2][3][10]

Derivatization of this compound

Derivatization of this compound can be a valuable strategy to modulate its pharmacokinetic properties and biological activity. The multiple hydroxyl groups on both the glucitol core and the galloyl moieties offer reactive sites for chemical modification.

General Protocol for Acetylation (as a representative derivatization): This is a general procedure for acetylating hydroxyl groups, which can reduce polarity and potentially improve cell membrane permeability.

  • Dissolve purified this compound in a suitable aprotic solvent (e.g., pyridine (B92270) or THF).

  • Add an excess of acetic anhydride (B1165640) and a catalytic amount of a base like DMAP (4-Dimethylaminopyridine).

  • Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting acetylated derivative using column chromatography.

Other potential derivatization reactions include etherification, glycosylation, or esterification with different acyl groups to explore structure-activity relationships.[1]

Section 3: Biological Activity & Signaling Pathways

This compound exhibits a range of biological activities, primarily through the modulation of oxidative stress and apoptosis-related signaling pathways.

Antioxidant Activity via Nrf2/HO-1 Pathway

This compound functions as an indirect antioxidant by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Under normal conditions, Nrf2 is bound to Keap1 (Kelch-like epichlorohydrin-associated protein 1) in the cytoplasm. Upon stimulation by this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[2][11] In the nucleus, it binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1).[11][[“]] This mechanism is crucial for its chemopreventive effects in colorectal cancer.[9][[“]]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GinnalinA This compound Keap1_Nrf2 Keap1-Nrf2 Complex GinnalinA->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Genes Upregulation of Protective Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Diagram 1: Activation of the Nrf2 signaling pathway by this compound.
Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in various cancer cell lines, including hepatocellular and breast cancer.[2] The mechanism involves the significant upregulation of key pro-apoptotic genes such as CASP-3, CASP-8, CASP-9, CYCS (Cytochrome c, somatic), and the tumor suppressor p53.[2][10] This coordinated gene expression leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.

Apoptosis_Pathway cluster_genes Gene Upregulation cluster_caspase Caspase Cascade GinnalinA This compound p53 p53 GinnalinA->p53 FAS FAS GinnalinA->FAS CYCS CYCS (Cytochrome c) GinnalinA->CYCS CASP9 CASP-9 GinnalinA->CASP9 CASP8 CASP-8 GinnalinA->CASP8 Pro_Casp8 Pro-Caspase-8 FAS->Pro_Casp8 Activates Pro_Casp9 Pro-Caspase-9 CYCS->Pro_Casp9 Activates Act_Casp9 Active Caspase-9 Pro_Casp9->Act_Casp9 Pro_Casp3 Pro-Caspase-3 Act_Casp9->Pro_Casp3 Act_Casp8 Active Caspase-8 Pro_Casp8->Act_Casp8 Act_Casp8->Pro_Casp3 Act_Casp3 Active Caspase-3 Pro_Casp3->Act_Casp3 Apoptosis Apoptosis Act_Casp3->Apoptosis

Diagram 2: Apoptosis induction pathway mediated by this compound.

Section 4: Experimental Workflow and Data

Visualized Workflow for Isolation

The following diagram illustrates the multi-step process for isolating this compound from its natural source.

Isolation_Workflow start Acer ginnala Leaves extraction 1. Methanol Extraction (x3) start->extraction filtration1 2. Filtration extraction->filtration1 concentration 3. Concentration (Rotovap) filtration1->concentration suspension 4. Aqueous Resuspension concentration->suspension chromatography 5. Sephadex LH-20 Column Chromatography suspension->chromatography fractions 6. Fraction Collection & TLC Analysis chromatography->fractions purification 7. Repeated Chromatography (if needed) fractions->purification end Pure this compound purification->end

Diagram 3: Experimental workflow for the isolation of this compound.
Quantitative Data Summary

The biological efficacy of this compound and related compounds is often quantified by their IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.

Table 1: Antioxidant and α-Glucosidase Inhibitory Activity of Gallotannin Derivatives This table summarizes the bioactivity of various synthesized and natural gallotannin derivatives, highlighting the impact of the number of galloyl groups.

CompoundCore StructureNo. of Galloyl GroupsAntioxidant Activity (DPPH Scavenging EC₅₀, µM)Rat α-Glucosidase Inhibitory Activity (IC₅₀, µM)
Tannic AcidD-GlucoseMultiple2.84-
Pentagalloyl glucoseD-Glucose5-0.336
This compound 1,5-anhydro-D-glucitol2Reported as significantly low[3]-
Synthetic Inositol (B14025) DerivativesInositol1-5VariesGenerally potent
Synthetic 1,5-Anhydroalditol Derivatives1,5-anhydroalditol1-5VariesLess potent than inositol derivatives
Data compiled from a study on gallotannin derivatives.[13]

Table 2: Anti-proliferative Activity of Synthesized Flavone-Gallic Acid Analogs While not direct derivatives of this compound, these data illustrate the potential of combining gallic acid moieties with other scaffolds to achieve potent bioactivity.

Compound IDDescriptionAnti-proliferative Activity against CaCo-2 cells (IC₅₀, µg/mL)
Compound 3Flavone-Gallic Acid Analog2.42
Compound 4Flavone-Gallic Acid Analog-
Data from a study on synthesized flavone (B191248) analogs.[14][15]

These tables demonstrate that the number and arrangement of galloyl groups are critical determinants of biological activity, providing a rationale for the synthesis of novel this compound derivatives.

References

Application Notes and Protocols for Ginnalin A in Cell Culture and In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnalin A, a gallotannin found in plants of the Acer genus, has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and potent anti-carcinogenic properties.[1][2][3][4] These application notes provide a comprehensive overview of the in vitro effects of this compound and detailed protocols for its use in cell culture and various assays. This document is intended to guide researchers in exploring the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways.

Induction of Apoptosis: this compound promotes apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins.[1] In several cancer cell lines, including hepatocellular carcinoma (Hep-3B) and breast cancer (MDA-MB-231, MCF-7), treatment with this compound leads to increased expression of BAX, Cytochrome c, caspases (CASP-3, CASP-8, CASP-9), FAS, and p53.[1][5] This cascade of events ultimately leads to programmed cell death. Conversely, the expression of the anti-apoptotic protein BCL-2 is often downregulated.[1]

Cell Cycle Arrest: this compound has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at various phases. In colon (HCT-116) and breast (MCF-7) cancer cell lines, it obstructs the S and G2/M phases by downregulating cyclin A and cyclin D1.[6] In other colon cancer cell lines (HCT-116, HT-29, Caco-2), it blocks the S-phase of the cell cycle.[1][6]

Modulation of Signaling Pathways:

  • Nrf2/HO-1 Pathway: this compound can activate the Nrf2 signaling pathway, which is involved in the cellular antioxidant response.[1][6] It promotes the translocation of Nrf2 into the nucleus, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[1][6] This is achieved by downregulating Keap1, an inhibitor of Nrf2.[1][6]

  • TGF-β Signaling Pathway: this compound can block the TGF-β signaling pathway by suppressing the expression of CDK4/6, which in turn downregulates TGF-β1 and increases the expression of the cyclin-dependent kinase inhibitor CDKN2B.[1]

  • MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is also implicated in the action of this compound, particularly in combination with other agents, to enhance apoptosis.[1]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Cell LineCancer TypeIC50 ValueTreatment DurationAssay
Hep-3BHepatocellular Carcinoma155 µM72 hoursXTT
SW480Colon CancerMost effective among SW480, HCT116, SW620Not specifiedNot specified
L1210LeukemiaCytotoxicNot specifiedMTT
HL-60LeukemiaCytotoxicNot specifiedMTT
K562LeukemiaCytotoxicNot specifiedMTT
B16F10MelanomaCytotoxicNot specifiedMTT
Various Cell LinesNot specified70 µg/mL to 150 µg/mLNot specifiedNot specified

Experimental Protocols

Preparation of this compound Stock Solution

This compound can be isolated from the leaves of Acer species or obtained commercially.

  • Solvent: Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solution: Dilute the stock solution in a complete cell culture medium to the desired final concentrations for your experiments. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Cell Culture
  • Cell Lines: Use appropriate cancer cell lines based on your research focus (e.g., Hep-3B, MCF-7, HCT-116).

  • Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells regularly to maintain them in the exponential growth phase.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

Materials:

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14]

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathways and Experimental Workflows

Ginnalin_A_Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Regulation of Apoptosis cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Ginnalin_A This compound BCL2 BCL-2 (Anti-apoptotic) Ginnalin_A->BCL2 Inhibits BAX BAX (Pro-apoptotic) Ginnalin_A->BAX Activates Mitochondrion Mitochondrion BCL2->Mitochondrion Inhibits release of BAX->Mitochondrion Promotes release of Cyt_c Cytochrome c Casp9 Caspase-9 Cyt_c->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis pathway.

Nrf2_Activation_Pathway Ginnalin_A This compound Keap1 Keap1 Ginnalin_A->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates

Caption: Activation of the Nrf2 pathway by this compound.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with this compound adhere->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Flow_Cytometry_Workflow start Start seed_treat Seed and treat cells with this compound start->seed_treat harvest Harvest cells (adherent + floating) seed_treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for apoptosis analysis by flow cytometry.

References

Application Note: Quantification of Ginnalin A in Plant Extracts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ginnalin A, also known as Aceritannin, is a bioactive gallotannin predominantly found in various species of the genus Acer (maple)[1][2]. As a di-galloyl gallotannin, it consists of two galloyl groups attached to a 1,5-anhydro-D-glucitol core[1][2]. This compound has attracted significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and sensitive quantification of this compound in plant extracts is crucial for phytochemical research, quality control of herbal products, and the development of new phytopharmaceuticals.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is an ideal analytical technique for this purpose, offering high selectivity and sensitivity for the analysis of complex matrices like plant extracts[3][4]. This application note provides a detailed protocol for the quantification of this compound using an HPLC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is designed for the extraction of this compound from dried plant leaves (e.g., Acer ginnala).

  • Collection and Drying : Collect fresh plant leaves. Clean the leaves by gently washing with distilled water to remove debris. Air-dry the leaves in a well-ventilated area away from direct sunlight or use an oven at a controlled temperature (e.g., 40-50°C) until they are brittle.

  • Grinding : Grind the dried leaves into a fine, homogeneous powder using a laboratory mill.

  • Extraction :

    • Accurately weigh approximately 1.0 g of the dried plant powder into a centrifuge tube.

    • Add 20 mL of 80% aqueous methanol (B129727) (methanol/water, 80:20 v/v).

    • Vortex the mixture for 1 minute to ensure thorough wetting of the powder.

    • Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant and transfer it to a clean vial.

  • Filtration : Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Preparation of Standard Solutions
  • Stock Solution : Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.

  • Working Solutions : Perform serial dilutions of the stock solution with 80% aqueous methanol to prepare a series of calibration standards. A typical concentration range for the calibration curve might be 1 ng/mL to 1000 ng/mL.

HPLC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis. Parameters may require optimization based on the specific instrumentation used.

Table 1: HPLC and MS/MS Instrumental Parameters

ParameterRecommended Setting
HPLC System Standard UHPLC/HPLC System
ColumnC18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume2-5 µL
Column Temperature40°C
Gradient Elution0-1 min, 5% B; 1-10 min, 5-60% B; 10-12 min, 60-95% B; 12-14 min, 95% B; 14.1-16 min, 5% B (equilibration)
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Capillary Voltage3.0 - 4.0 kV
Desolvation Temperature350 - 450°C
Desolvation Gas Flow600 - 800 L/hr (Nitrogen)
Collision GasArgon
MRM Transitions
Precursor Ion (Q1) [M-H]⁻m/z 467.4
Product Ion (Q3) - Quantifierm/z 315.3 (Represents loss of a galloyl moiety)
Product Ion (Q3) - Qualifierm/z 169.1 (Represents the gallate ion)
Collision Energy (CE)Optimization required (typically 15-30 eV)
Dwell Time50 - 100 ms

Note: The MRM transitions are proposed based on the molecular weight of this compound (468.4 g/mol ) and common fragmentation patterns of gallotannins, which often involves the loss of galloyl groups or the formation of gallate ions[5]. ESI in negative mode is preferred for phenolic compounds[6]. It is essential to optimize these transitions and collision energies by infusing a standard solution of this compound into the mass spectrometer[4].

Data Presentation and Method Validation

A robust analytical method requires validation to ensure it is fit for its intended purpose. Key validation parameters are summarized below. The method should be validated according to established guidelines.

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995[7]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with precision.Signal-to-Noise Ratio (S/N) ≥ 10; Precision (%RSD) ≤ 20%[8]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Assessed via spike/recovery.70 - 120% recovery[7]
Precision (Repeatability) The degree of agreement among individual test results when the method is applied repeatedly.Relative Standard Deviation (%RSD) ≤ 15%[8]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be present.No significant interfering peaks at the retention time of this compound in blank matrix samples.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of this compound in plant extracts.

HPLCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_standards Standards A Plant Material (e.g., Acer leaves) B Drying & Grinding A->B C Solvent Extraction (80% Methanol, Ultrasonication) B->C D Centrifugation & Filtration C->D E HPLC-MS/MS Analysis (MRM Mode) D->E F Peak Integration & Calibration E->F G Quantification of this compound F->G S Prepare Calibration Standards S->F Calibration Curve

Caption: Workflow for this compound quantification.

Conclusion

The described HPLC-MS/MS method provides a selective, sensitive, and reliable protocol for the quantification of this compound in plant extracts. By employing a standard C18 column and operating in MRM mode, this method allows for accurate determination of this compound concentrations, even in complex sample matrices. This protocol is a valuable tool for quality control, phytochemical studies, and the development of natural health products derived from Acer species.

References

Application of Ginnalin A in Colorectal Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnalin A, a gallotannin found in plants of the Acer genus, has demonstrated notable anti-cancer properties, particularly in the context of colorectal cancer. This document provides a comprehensive overview of the application of this compound in colorectal cancer cell lines, detailing its mechanism of action, protocols for key experiments, and a summary of its effects. The information is intended to guide researchers in studying the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-proliferative effects on colorectal cancer cells primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[1][[“]][3][4] This activation leads to a cascade of events that culminate in cell cycle arrest and inhibition of cancer cell growth.

The proposed mechanism involves the following key steps:

  • Inhibition of Keap1: this compound is believed to inhibit Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2.

  • Nrf2 Nuclear Translocation: By inhibiting Keap1, this compound promotes the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the upregulation of antioxidant and cytoprotective enzymes, including HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][3]

  • Cell Cycle Arrest: The activation of the Nrf2/HO-1 pathway by this compound has been shown to induce S-phase cell cycle arrest in colorectal cancer cells, thereby halting their proliferation.[1][3]

GinnalinA_Signaling_Pathway Nrf2_cyto Nrf2_cyto Nrf2_nu Nrf2_nu Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes Activates Transcription Cell_Cycle_Arrest Cell_Cycle_Arrest Antioxidant_Genes->Cell_Cycle_Arrest Proliferation_Inhibition Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Data Presentation

Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Lines
Cell LineIC50 (µM)Reference
HCT11624.8[1][3]
SW48022.0[1][3]
SW62039.7[1][3]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Effect of this compound on Cell Cycle Distribution (Representative Data)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)55 ± 425 ± 320 ± 2
This compound (IC50)30 ± 350 ± 5 20 ± 2
Table 3: Effect of this compound on Apoptosis (Representative Data)

While this compound's primary reported mechanism is cell cycle arrest, induction of apoptosis can be a downstream consequence. Specific quantitative data on this compound-induced apoptosis in colorectal cancer cells is limited. This table shows representative data for apoptosis induction.

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control (Untreated)2 ± 0.51 ± 0.33 ± 0.8
This compound (IC50)15 ± 25 ± 120 ± 3

Experimental Protocols

Experimental_Workflow Cell_Culture Cell_Culture GinnalinA_Treatment GinnalinA_Treatment Cell_Culture->GinnalinA_Treatment Cell_Viability Cell_Viability GinnalinA_Treatment->Cell_Viability Apoptosis_Assay Apoptosis_Assay GinnalinA_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell_Cycle_Assay GinnalinA_Treatment->Cell_Cycle_Assay Western_Blot Western_Blot GinnalinA_Treatment->Western_Blot Xenograft_Establishment Xenograft_Establishment GinnalinA_Administration GinnalinA_Administration Xenograft_Establishment->GinnalinA_Administration Tumor_Measurement Tumor_Measurement GinnalinA_Administration->Tumor_Measurement IHC IHC Tumor_Measurement->IHC

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on colorectal cancer cell lines and to calculate the IC50 value.

Materials:

  • Colorectal cancer cell lines (HCT116, SW480, SW620)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Colorectal cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of colorectal cancer cells.

Materials:

  • Colorectal cancer cells

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Objective: To analyze the protein expression levels of key components of the Nrf2/HO-1 signaling pathway.

Materials:

  • Colorectal cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as desired.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Colorectal cancer cells (e.g., HCT116 or SW480)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers

Protocol:

  • Subcutaneously inject 1-5 x 10⁶ colorectal cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Nrf2, HO-1).

Conclusion

This compound presents a promising avenue for the development of novel chemotherapeutic agents against colorectal cancer. Its ability to induce cell cycle arrest through the activation of the Nrf2/HO-1 signaling pathway provides a clear mechanism for its anti-proliferative effects. The protocols outlined in this document offer a framework for researchers to further investigate the therapeutic potential of this compound and to elucidate the finer details of its molecular interactions within colorectal cancer cells. Further studies, particularly focusing on in vivo efficacy and safety, are warranted to advance the clinical translation of this natural compound.

References

Application Notes and Protocols for Ginnalin A Cytotoxicity Analysis using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnalin A, a gallotannin found in plants of the Acer genus, has garnered significant interest for its potential anti-carcinogenic properties.[1][2] This polyphenolic compound has demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, and liver, as well as neuroblastoma and melanoma.[1] The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.[1][3]

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of this color, when solubilized, is directly proportional to the number of metabolically active, and therefore viable, cells.

Data Presentation

The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the reported IC50 values for this compound.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment Duration (hours)Assay Method
MDA-MB-231Breast Cancer160 µM72XTT
MCF-7Breast Cancer300 µM72XTT
Hep-3BHepatocellular Carcinoma155 µM72XTT
SH-SY5YNeuroblastoma70-150 µg/mLNot SpecifiedNot Specified
HCT-116Colon Cancer>50 µMNot SpecifiedNot Specified

Note: The XTT assay is similar to the MTT assay in principle.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol is a generalized procedure and should be optimized for specific cell lines and laboratory conditions.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and diluted in cell culture medium)

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test would be from 1 µM to 500 µM.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO) and a negative control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the dose-response curve.

Troubleshooting for MTT Assay with this compound:

  • Interference from this compound: As a polyphenol, this compound may have the potential to directly reduce MTT, leading to false-positive results. To account for this, it is crucial to include a control group of wells with this compound in cell-free medium to measure any direct MTT reduction by the compound itself.

  • Inconsistent Results: Ensure a single-cell suspension with accurate cell counting and even seeding in each well. Thoroughly mix the formazan solubilization solution to ensure complete dissolution.

Mechanism of Action: Signaling Pathways

This compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, which are mediated by the modulation of specific signaling pathways.

Apoptosis Induction Pathway

This compound has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. In hepatocellular carcinoma cells, this compound upregulates the expression of pro-apoptotic genes such as CASP-3, CASP-8, CASP-9, CYCS (encoding cytochrome c), and p53.[1] In breast cancer cells, an increase in the expression of CASP3, CASP8, CASP9, CYCS, FAS, and p53 has been observed, along with a decrease in the anti-apoptotic BCL2 gene expression.[4] The upregulation of BAX and downregulation of BCL-2 facilitates the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade.[1]

GinnalinA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway GinnalinA This compound Fas Fas GinnalinA->Fas Upregulates p53 p53 GinnalinA->p53 Upregulates Bax BAX GinnalinA->Bax Upregulates Bcl2 BCL-2 GinnalinA->Bcl2 Downregulates CASP8 Caspase-8 Fas->CASP8 Activates CASP3 Caspase-3 CASP8->CASP3 Activates p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release CytC Cytochrome c Mitochondrion->CytC Releases CASP9 Caspase-9 CytC->CASP9 Activates CASP9->CASP3 Activates Apoptosis Apoptosis CASP3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Cell Cycle Arrest Pathway

This compound has been observed to cause cell cycle arrest in the S and G2/M phases in colon and breast cancer cells.[3] This is achieved by down-regulating the levels of key cell cycle proteins, Cyclin A and Cyclin D1.[1][3] The reduction in these cyclins disrupts the normal progression of the cell cycle, thereby inhibiting cell proliferation.

GinnalinA_CellCycle_Workflow GinnalinA This compound CyclinA Cyclin A GinnalinA->CyclinA Downregulates CyclinD1 Cyclin D1 GinnalinA->CyclinD1 Downregulates CellCycleProgression Cell Cycle Progression (S and G2/M phases) CyclinA->CellCycleProgression Inhibits progression Arrest Cell Cycle Arrest CyclinA->Arrest Leads to CyclinD1->CellCycleProgression Inhibits progression CyclinD1->Arrest Leads to CellProliferation Cell Proliferation CellCycleProgression->CellProliferation

Caption: this compound-induced cell cycle arrest workflow.

Conclusion

The MTT assay is a valuable tool for quantifying the cytotoxic effects of this compound on various cancer cell lines. The provided protocols and data serve as a guide for researchers investigating the anti-carcinogenic potential of this compound. Understanding the underlying mechanisms, including the induction of apoptosis and cell cycle arrest, is crucial for the development of this compound as a potential therapeutic agent. It is imperative to consider potential compound interference with the MTT assay and implement appropriate controls for accurate and reliable results.

References

Application Note: Preparation of Ginnalin A Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ginnalin A, also known as Aceritannin, is a polyphenolic compound and a member of the gallotannin family, primarily isolated from plants of the Acer (maple) genus.[1][2][3] It has garnered significant interest for its potent biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions.

Physicochemical Properties and Storage

This compound is a solid powder with hydrophilic characteristics.[4][5] Proper handling and storage are essential to maintain its stability and efficacy.

Table 1: Physicochemical and Storage Data for this compound

PropertyValueSource
Molecular Formula C₂₀H₂₀O₁₃[4][6]
Molecular Weight 468.37 g/mol [4]
Appearance Solid powder[4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[4]
Powder Storage Short-term (days to weeks): Dry, dark, at 0 - 4°CLong-term (months to years): Dry, dark, at -20°C[4]
Stock Solution Storage Short-term (days to weeks): 0 - 4°CLong-term (months): -20°C[4]
Shelf Life >2 years if stored properly[4]

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds and solvents.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated primary stock solution, which is ideal for long-term storage and subsequent dilution for various experiments.

Materials:

  • This compound powder (purity >98%)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Sterile serological pipettes and pipette tips

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 468.37 g/mol × 1000 mg/g = 4.68 mg

  • Weighing: Accurately weigh 4.68 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Dissolution: Add 1 mL of 100% DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved. The solution should be clear and free of particulates.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use.[4]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium or assay buffer immediately before use.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile pipette tips and tubes

Methodology:

  • Determine Final Concentration: Decide on the final concentration required for your experiment. For example, to prepare a 100 µM working solution.

  • Serial Dilution: Perform a serial dilution from the 10 mM stock.

    • Example: To make 1 mL of a 100 µM working solution in cell culture medium:

      • Use the formula: C₁V₁ = C₂V₂

      • (10,000 µM) × V₁ = (100 µM) × (1000 µL)

      • V₁ = 10 µL

    • Add 10 µL of the 10 mM this compound stock solution to 990 µL of cell culture medium. Mix well by gentle pipetting or vortexing.

  • Control Solvent Toxicity: When adding the working solution to your cells, ensure the final concentration of DMSO does not exceed a level toxic to the specific cell line, typically below 0.5% and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Table 2: Recommended Concentration Ranges for In Vitro Experiments

ApplicationConcentration RangeNotesSource
Initial Screening 1 µM - 30 µMA common starting range for high-throughput screening to identify biological activity.[7]
IC₅₀ Determination 70 µg/mL - 150 µg/mL(approx. 150 µM - 320 µM)Effective concentrations observed against various cancer cell lines.[1]

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow from obtaining the compound to its application in either in vitro or in vivo experiments.

G cluster_invitro In Vitro Application cluster_invivo In Vivo Application start Start: Obtain this compound Powder weigh 1. Weigh this compound Powder Accurately start->weigh dissolve 2. Dissolve in 100% DMSO (e.g., to 10 mM) weigh->dissolve vortex 3. Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot 4. Aliquot Stock Solution Into cryovials vortex->aliquot store 5. Store at -20°C Protected from light aliquot->store dilute_vitro 6a. Prepare Working Solution (Serial dilution in culture media) store->dilute_vitro dilute_vivo 6b. Prepare Dosing Solution (Dilute stock in biocompatible vehicle) store->dilute_vivo final_vitro 7a. Add to Cell Culture (Final DMSO < 0.5%) dilute_vitro->final_vitro final_vivo 7b. Administer to Animal Model dilute_vivo->final_vivo

Caption: Workflow for this compound stock preparation and use.

Signaling Pathway: Nrf2 Activation by this compound

This compound has been shown to activate the Nrf2-regulated antioxidant defense system by binding to Keap1, which is a key mechanism of its cytoprotective effects.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA This compound Keap1 Keap1 GA->Keap1 Inhibits Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Binds Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Dissociation & Stabilization Proteasome Proteasomal Degradation Nrf2_inactive->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds Nucleus Nucleus Genes Antioxidant Gene Expression (e.g., NQO1, HO-1) ARE->Genes Activates Transcription

Caption: Nrf2 antioxidant pathway activation by this compound.

References

Application Notes and Protocols for In Vivo Ginnalin A Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ginnalin A, also known as acertannin, is a polyphenolic compound classified as a gallotannin.[1][2][3] It is primarily isolated from plants of the Acer genus, such as the Amur maple (Acer ginnala).[2][4][5] Research has demonstrated that this compound possesses a range of potent biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][6][7] Its therapeutic potential stems from its ability to modulate key cellular pathways involved in apoptosis, cell cycle regulation, and oxidative stress responses.[4][5][8] These properties make this compound a promising candidate for further preclinical investigation in various disease models.

These application notes provide detailed experimental designs and protocols for studying the efficacy of this compound in vivo using mouse models of cancer, inflammation, and metabolic disease.

General Considerations for In Vivo Studies

  • Animal Models: The choice of mouse strain is critical and depends on the specific research question. Immunodeficient mice (e.g., NOD-SCID, NSG, BALB/c nude) are required for xenograft studies, while specific strains like C57BL/6 are commonly used for inflammation and metabolic studies.[9][10][11]

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and minimize suffering.[9]

  • Housing: Mice should be housed in a sterile, controlled environment with regulated light/dark cycles, temperature, and access to irradiated food and water ad libitum.[9][10]

  • Drug Formulation and Administration: this compound can be dissolved in a suitable vehicle (e.g., PBS, 30% solutol) for administration.[10] Oral gavage is a common route, but intraperitoneal (IP) or intravenous (IV) injections may also be considered depending on the compound's pharmacokinetic properties.[9][12][13]

Application Note 1: Anti-Cancer Efficacy in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of this compound in a human cancer cell line-derived xenograft (CDX) model in immunodeficient mice.

Proposed Signaling Pathway: Induction of Apoptosis by this compound

This compound has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[8][14][15] It can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein BAX.[4] This shift promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (e.g., Caspase-9, Caspase-3), leading to programmed cell death.[6][8][15]

G cluster_0 This compound Intervention cluster_1 Apoptotic Regulation cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade GinnalinA This compound Bcl2 Bcl-2 (Anti-apoptotic) GinnalinA->Bcl2 Inhibits BAX BAX (Pro-apoptotic) GinnalinA->BAX Activates Mito Mitochondria Bcl2->Mito BAX->Mito CytC Cytochrome c Release Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced apoptosis pathway in cancer cells.

Experimental Workflow

The general workflow for a xenograft study involves acclimatizing the animals, implanting tumor cells, allowing tumors to establish, randomizing mice into treatment groups, administering the compound, and monitoring tumor growth and animal health.[9][16]

Caption: Workflow for a cell-line-derived xenograft (CDX) study.

Detailed Protocol
  • Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231 breast cancer, HCT-116 colon cancer) under standard conditions.[4][14] Harvest cells during the logarithmic growth phase.

  • Cell Preparation for Injection: Wash cells with sterile PBS and perform a cell count using a hemocytometer with trypan blue to ensure viability is >90%.[16] Resuspend cells in serum-free medium or PBS, often mixed 1:1 with Matrigel, to a final concentration of 5 x 10⁶ cells per 100 µL.[9]

  • Animal Model: Use 4-6 week old female immunodeficient mice (e.g., BALB/c nude or NSG mice).[10][12][16] Allow a 3-5 day acclimatization period.[16]

  • Tumor Implantation: Anesthetize the mouse. Shave and sterilize the injection site on the flank. Inject 100 µL of the cell suspension subcutaneously.[9][16]

  • Tumor Monitoring and Grouping:

    • Monitor mice regularly for tumor development.

    • Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.[9]

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.[9][10]

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[9]

  • Treatment Administration:

    • Treatment Group: Administer this compound at predetermined doses (e.g., 30, 100 mg/kg) via oral gavage daily for a specified period (e.g., 21 days).

    • Vehicle Control Group: Administer the vehicle solution on the same schedule.[9]

    • Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent (e.g., irinotecan).[10]

  • Data Collection and Endpoint:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week.[9]

    • Monitor for any signs of toxicity (e.g., >15% weight loss, behavioral changes).[17]

    • At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for downstream analysis (e.g., histology, qPCR for apoptotic markers).[17]

Data Presentation
GroupTreatmentDose (mg/kg)RouteFrequencyMean Tumor Volume (mm³) ± SEMMean Body Weight (g) ± SEM
1Vehicle Control-p.o.DailyDataData
2This compound30p.o.DailyDataData
3This compound100p.o.DailyDataData
4Positive ControlVariesVariesVariesDataData

Application Note 2: Anti-Inflammatory Activity in a Colitis Mouse Model

Objective: To assess the anti-inflammatory effects of this compound in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model, which mimics inflammatory bowel disease (IBD).[18]

Proposed Signaling Pathway: Nrf2 Activation by this compound

This compound can exert antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway.[19] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. This compound can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes like Heme Oxygenase-1 (HO-1) and NQO1, which help mitigate oxidative stress and inflammation.[4][19]

References

Analytical Techniques for the Identification of Ginnalin A and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnalin A, a gallotannin found in plants of the Acer genus, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects[1][2][3]. As research into its pharmacological activities progresses, robust and reliable analytical methods for the identification and quantification of this compound and its metabolites in biological matrices are crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques, primarily focusing on Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS). Additionally, protocols for sample preparation from biological matrices and in vitro metabolism studies are presented.

Analytical Approaches

The analysis of this compound and its metabolites typically involves a combination of chromatographic separation and mass spectrometric detection. UPLC-Q-TOF/MS is a powerful tool for this purpose, offering high resolution, sensitivity, and accurate mass measurements, which are essential for the identification of unknown metabolites[4][5][6].

Key Analytical Techniques:
  • UPLC-Q-TOF/MS: For qualitative and quantitative analysis, providing high-resolution separation and accurate mass data for metabolite identification.

  • HPLC-UV: A more accessible technique for routine quantification of the parent compound, this compound, when reference standards are available[7][8].

Experimental Protocols

Protocol 1: UPLC-Q-TOF/MS Analysis of this compound and its Metabolites in Biological Samples

This protocol outlines a general method for the analysis of this compound and its potential metabolites in plasma and urine.

1. Sample Preparation:

  • Plasma:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing an appropriate internal standard) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Urine:

    • Thaw urine samples at room temperature[9].

    • Centrifuge at 10,000 rpm for 5 minutes to remove particulate matter[9].

    • Dilute the supernatant 1:1 with the initial mobile phase (containing an appropriate internal standard).

    • Filter through a 0.22 µm syringe filter before injection[7][10].

2. UPLC Conditions:

  • Column: Acquity UPLC HSS T3 column (100 × 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 40
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Q-TOF/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 2.5 kV.

  • Sampling Cone Voltage: 40 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 450°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Acquisition Mode: MSE (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously).

  • Mass Range: m/z 50-1000.

  • Collision Energy: Low energy (6 eV) for precursor ions and a high-energy ramp (20-40 eV) for fragment ions.

Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to identify potential phase I and phase II metabolites of this compound.

1. Incubation Mixture:

  • Human Liver Microsomes (HLMs): 0.5 mg/mL protein concentration.

  • This compound: 10 µM (dissolved in a minimal amount of DMSO, final concentration ≤ 0.1%).

  • NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Total incubation volume: 200 µL.

2. Incubation Procedure:

  • Pre-incubate the mixture of HLMs, this compound, and buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for 60 minutes.

  • Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

  • Include control incubations without the NADPH regenerating system and without this compound.

  • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Analyze the supernatant by UPLC-Q-TOF/MS as described in Protocol 1.

Data Presentation

Table 1: Proposed UPLC-Q-TOF/MS Data for this compound and its Potential Metabolites
CompoundProposed Retention Time (min)Precursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Proposed Metabolic Reaction
This compound6.5483.0777331.0668, 169.0140, 125.0241-
Gallic acid2.1169.0140125.0241Hydrolysis
Pyrogallol1.8125.0241-Decarboxylation of Gallic Acid
This compound Glucuronide5.8659.1095483.0777, 175.0248Glucuronidation
This compound Sulfate6.1563.0345483.0777, 79.9568Sulfation
Methyl this compound7.2497.0933345.0824, 183.0296, 125.0241Methylation

Note: The retention times and fragmentation patterns are proposed based on the structure of this compound and the known behavior of similar gallotannins. Experimental verification is required.

Visualizations

Experimental Workflow for Metabolite Identification

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying & Reconstitution Drying & Reconstitution Supernatant Collection->Drying & Reconstitution Filtration Filtration Drying & Reconstitution->Filtration UPLC Separation UPLC Separation Filtration->UPLC Separation Injection Q-TOF/MS Detection Q-TOF/MS Detection UPLC Separation->Q-TOF/MS Detection Data Acquisition (MS^E) Data Acquisition (MS^E) Q-TOF/MS Detection->Data Acquisition (MS^E) Metabolite Identification Metabolite Identification Data Acquisition (MS^E)->Metabolite Identification

Caption: Workflow for the identification of this compound metabolites.

Proposed Metabolic Pathway of this compound

metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Glucuronidation Glucuronidation This compound->Glucuronidation Sulfation Sulfation This compound->Sulfation Methylation Methylation This compound->Methylation Gallic Acid Gallic Acid Hydrolysis->Gallic Acid Decarboxylation Decarboxylation Gallic Acid->Decarboxylation Pyrogallol Pyrogallol Decarboxylation->Pyrogallol This compound Glucuronide This compound Glucuronide Glucuronidation->this compound Glucuronide This compound Sulfate This compound Sulfate Sulfation->this compound Sulfate Methyl this compound Methyl this compound Methylation->Methyl this compound

Caption: Proposed metabolic pathways for this compound.

Proposed Fragmentation Pathway of this compound

fragmentation This compound[M-H]⁻\nm/z 483.0777 This compound[M-H]⁻ m/z 483.0777 Galloyl Glucose [M-H]⁻\nm/z 331.0668 Galloyl Glucose [M-H]⁻ m/z 331.0668 This compound[M-H]⁻\nm/z 483.0777->Galloyl Glucose [M-H]⁻\nm/z 331.0668 - Galloyl moiety (152 Da) Gallic Acid [M-H]⁻\nm/z 169.0140 Gallic Acid [M-H]⁻ m/z 169.0140 Galloyl Glucose [M-H]⁻\nm/z 331.0668->Gallic Acid [M-H]⁻\nm/z 169.0140 - Glucose (162 Da) Pyrogallol [M-H]⁻\nm/z 125.0241 Pyrogallol [M-H]⁻ m/z 125.0241 Gallic Acid [M-H]⁻\nm/z 169.0140->Pyrogallol [M-H]⁻\nm/z 125.0241 - CO₂ (44 Da)

Caption: Proposed fragmentation of this compound in negative ion mode.

Discussion

The provided protocols offer a robust starting point for the comprehensive analysis of this compound and its metabolites. The UPLC-Q-TOF/MS method allows for both the quantification of the parent compound and the identification of unknown metabolites through accurate mass measurement and fragmentation analysis. The proposed metabolic pathways, including hydrolysis, glucuronidation, sulfation, and methylation, are based on the known metabolism of other polyphenolic compounds and gallotannins[11][12][13]. It is anticipated that the primary metabolic routes will involve the hydrolysis of the galloyl esters by gut microbiota, leading to the formation of gallic acid and subsequently pyrogallol[12][14]. These smaller phenolic acids can then be absorbed and undergo phase II conjugation reactions in the liver.

It is crucial to note that the provided quantitative data and fragmentation patterns for this compound and its metabolites are proposed based on chemical principles and data from structurally similar compounds[15]. For definitive identification and accurate quantification, the synthesis of authentic standards for this compound and its key metabolites is highly recommended. The developed methods should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, and stability.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for researchers and scientists to effectively identify and quantify this compound and its metabolites in biological samples. The use of high-resolution mass spectrometry is essential for elucidating the metabolic fate of this promising natural compound, thereby facilitating further drug development and clinical research. Future work should focus on the synthesis of metabolite standards to confirm the proposed structures and to enable accurate quantitative analysis in various biological matrices.

References

Application Notes and Protocols: Ginnalin A as a Natural Preservative in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginnalin A, a gallotannin found in plants of the genus Acer (maple), has garnered scientific interest for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] These characteristics position this compound as a promising candidate for application as a natural preservative in the food industry, catering to the increasing consumer demand for clean-label products. This document provides a comprehensive overview of the current data on this compound's efficacy, along with detailed protocols for its evaluation as a food preservative.

Quantitative Data on Efficacy

The preservative potential of this compound is attributed to its dual action as an antimicrobial and antioxidant agent.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against a range of foodborne pathogens and spoilage microorganisms. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying this activity.

MicroorganismStrainMIC (µg/mL)
Enterococcus faecalisATCC 29212125
Acinetobacter baumanniiATCC 17978125
Bacillus cereusATCC 29213250
Pseudomonas aeruginosaATCC 27853500
Staphylococcus aureusATCC 25923500
Escherichia coliATCC 25922>1000
Candida albicansATCC 90028>1000
Klebsiella pneumoniaeATCC 13883>1000

While specific Minimum Bactericidal Concentration (MBC) data for this compound is limited, studies on related gallotannins from mango kernels have shown bactericidal effects against several foodborne pathogens. For many susceptible bacteria, the MBC of these gallotannins was found to be the same or slightly higher than the MIC.[4] This suggests that this compound may also exhibit bactericidal properties.

Antioxidant Activity

The antioxidant capacity of this compound, inherent to its gallotannin structure, is crucial for preventing lipid and protein oxidation in food products, thereby extending shelf life and maintaining quality. A proprietary extract from red maple leaves, containing approximately 45% this compound, demonstrated potent antioxidant activity.

AssayResult (for Maplifa™ extract)
DPPH Radical ScavengingIC50 = 78.2 ppm

Further research is needed to quantify the antioxidant capacity of purified this compound using various assays such as ORAC (Oxygen Radical Absorbance Capacity) and FRAP (Ferric Reducing Antioxidant Power) to allow for a more comprehensive comparison with other natural and synthetic antioxidants.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the efficacy of this compound as a natural food preservative.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the broth microdilution method.

3.1.1. Materials

  • This compound

  • Test microorganisms (e.g., Listeria monocytogenes, Salmonella enterica, Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

  • Sterile agar (B569324) plates

3.1.2. Methodology

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a small amount of DMSO, ensuring the final solvent concentration is not inhibitory to the microorganisms).

  • Preparation of Microbial Inoculum: Culture the test microorganisms overnight in their respective optimal conditions. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a sterile agar plate.

    • Incubate the agar plates at the optimal temperature for 24-48 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[5][6]

Protocol for Evaluation of Antioxidant Activity in a Food Matrix (e.g., Ground Meat)

This protocol outlines the assessment of this compound's ability to inhibit lipid oxidation in a meat product using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

3.2.1. Materials

  • Freshly ground meat (e.g., pork, beef, chicken)

  • This compound solution at various concentrations

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

  • Water bath

3.2.2. Methodology

  • Sample Preparation:

    • Divide the ground meat into batches.

    • Treat each batch with a different concentration of this compound solution (e.g., 0.05%, 0.1%, 0.2% w/w). Include a control group with no added this compound and a positive control with a known synthetic antioxidant (e.g., BHT).

    • Mix thoroughly to ensure even distribution.

    • Package the samples and store them under refrigerated conditions (e.g., 4°C).

  • TBARS Analysis (at specified time intervals, e.g., 0, 3, 7, 14 days):

    • Homogenize a known weight of the meat sample with a TCA solution containing BHT.

    • Centrifuge the homogenate and collect the supernatant.

    • Mix an aliquot of the supernatant with the TBA reagent.

    • Heat the mixture in a water bath (e.g., 95°C for 30 minutes) to develop the color.

    • Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.

    • Calculate the TBARS value (expressed as mg of malondialdehyde (MDA) per kg of meat) using a standard curve of MDA.[7]

Protocol for Shelf-Life and Quality Evaluation of a Food Product (e.g., Meat Patties)

This protocol integrates microbiological, chemical, and sensory analyses to provide a comprehensive assessment of this compound's preservative effects.

3.3.1. Materials

  • Meat patties prepared with and without this compound at various concentrations.

  • Packaging materials (e.g., vacuum bags, modified atmosphere packaging).

  • Equipment for microbiological analysis (plating, incubation).

  • Colorimeter (for CIELAB color space measurement).

  • Texture analyzer.

  • Trained sensory panel.

3.3.2. Methodology

  • Sample Preparation and Storage: Prepare meat patties as described in section 3.2.2. Package the patties and store them under conditions that simulate retail storage.

  • Analysis at Regular Intervals (e.g., 0, 3, 7, 10, 14 days):

    • Microbiological Analysis: Determine the total viable count (TVC), psychrotrophic count, and counts of specific spoilage or pathogenic bacteria (e.g., lactic acid bacteria, Pseudomonas spp.).

    • Lipid Oxidation: Perform TBARS analysis as described in section 3.2.2.

    • Color Measurement: Use a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the meat surface.[4][8][9][10][11]

    • Texture Analysis: Use a texture analyzer to measure parameters such as hardness, cohesiveness, and springiness.

    • Sensory Evaluation: A trained sensory panel should evaluate the samples for attributes such as color, odor, flavor, and overall acceptability using a structured scale.[1][2][5][12][13]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of gallotannins, including this compound, is believed to involve multiple mechanisms. One key pathway is the chelation of essential metal ions, such as iron, which are vital for microbial growth and metabolism. Additionally, gallotannins can interact with and disrupt the function of microbial cell membranes and membrane-bound proteins, leading to inhibition of cellular processes.

antimicrobial_mechanism cluster_ginnalin This compound cluster_microbe Microbial Cell cluster_effect Inhibitory Effects GinnalinA This compound Iron Iron (Fe³⁺) GinnalinA->Iron Chelation Membrane Cell Membrane Proteins GinnalinA->Membrane Binding & Disruption Inhibition Inhibition of Growth and Metabolism Iron->Inhibition Membrane->Inhibition

Proposed Antimicrobial Mechanism of this compound.
Experimental Workflow for Evaluating this compound in Meat Preservation

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a natural preservative for meat products.

meat_preservation_workflow start Start: Prepare Meat with Different this compound Concentrations storage Store under Refrigerated Conditions start->storage analysis Periodic Analysis storage->analysis micro Microbiological Analysis (TVC, Pathogens) analysis->micro Day 0, 3, 7... lipid Lipid Oxidation (TBARS) analysis->lipid Day 0, 3, 7... color_texture Color (CIELAB) & Texture Analysis analysis->color_texture Day 0, 3, 7... sensory Sensory Evaluation analysis->sensory Day 0, 3, 7... data Data Analysis & Shelf-Life Determination micro->data lipid->data color_texture->data sensory->data end Conclusion on Efficacy data->end

Workflow for Meat Preservation Study.

Safety and Regulatory Considerations

Currently, there is a lack of specific toxicological studies on this compound for its use as a food additive. While plants from the Acer genus are generally considered safe for consumption, comprehensive safety evaluations, including acute and sub-chronic toxicity studies, would be necessary before this compound can be approved for food applications.[14] There is no current Generally Recognized as Safe (GRAS) status for this compound or Acer ginnala extracts for use as a food preservative in the United States.[15][16][17] Further research into the safety and potential allergenicity of this compound is crucial for its future application in the food industry.

Conclusion

This compound exhibits significant potential as a natural food preservative due to its demonstrated antimicrobial and antioxidant properties. The provided protocols offer a framework for researchers to systematically evaluate its efficacy in various food systems. While the initial data is promising, further research is required to establish its full spectrum of antimicrobial activity (including MBC values), its performance in diverse food matrices, and, most importantly, to conduct thorough safety assessments to pave the way for its regulatory approval and commercial application.

References

Troubleshooting & Optimization

How to improve Ginnalin A solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the solubility of Ginnalin A in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

This compound (also known as Aceritannin) is a polyphenolic compound, specifically a digalloyl gallotannin, primarily isolated from plants of the Acer (maple) genus.[1][2] It possesses a molecular weight of 468.4 g/mol and a chemical formula of C20H20O13.[3][4]

While its chemical structure contains numerous polar hydroxyl groups, leading to a calculated LogP value that suggests hydrophilicity, its practical solubility in neutral aqueous buffers can be limited.[4] This is a common challenge with large polyphenolic compounds due to:

  • Intermolecular Hydrogen Bonding: this compound molecules can form strong hydrogen bonds with each other, leading to aggregation and precipitation in aqueous solutions.

  • Rigid Structure: The complex, rigid structure can hinder effective hydration by water molecules.

  • pH Sensitivity: The phenolic hydroxyl groups have pKa values that mean their charge state, and thus solubility, can be highly dependent on the pH of the buffer.

Q2: What is the recommended starting solvent for preparing a this compound stock solution?

For initial solubilization, an organic polar aprotic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective choice for creating a high-concentration stock solution. Other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be used.[5] It is crucial to prepare a concentrated stock in the organic solvent first, which can then be serially diluted into the final aqueous buffer.

Q3: What are the main strategies to improve the final concentration of this compound in my aqueous buffer?

There are three primary strategies, which can be used alone or in combination:

  • Use of Co-solvents: This is the most straightforward method. A small, controlled amount of an organic solvent (like DMSO) from the stock solution is introduced into the final aqueous buffer.[5] The key is to keep the final concentration of the organic solvent low enough (typically <0.5%) to avoid affecting the biological system.

  • pH Adjustment: The solubility of phenolic compounds often increases significantly at a pH above their pKa, as the deprotonated phenolic groups become negatively charged and more soluble in water. Preparing the buffer at a slightly alkaline pH (e.g., pH 7.5-8.5) may improve solubility, but this must be compatible with your experimental system.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an inclusion complex with a hydrophilic exterior.[6][7] This complex is significantly more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective for polyphenols.[6]

Troubleshooting Guide

Problem: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer/cell media.

  • Cause: This is a common issue known as "crashing out." The aqueous environment is not sufficient to keep the this compound dissolved once the concentration of the solubilizing organic solvent (DMSO) is drastically lowered.

  • Solution 1: Reduce Final Concentration: The most likely issue is that the final desired concentration of this compound is above its solubility limit in the final buffer composition. Try preparing a dilution series to find the maximum achievable concentration.

  • Solution 2: Modify Dilution Technique: Instead of adding the stock solution directly to the full volume of buffer, add the stock solution to a small volume of buffer first while vortexing vigorously. Then, add this intermediate dilution to the remaining buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Solution 3: Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may be sufficient to maintain solubility. Always run a vehicle control with the same DMSO concentration to check for solvent-induced effects.

  • Solution 4: Utilize a Different Method: If the above fails, consider using the cyclodextrin (B1172386) complexation method outlined in the protocols below, which avoids the use of organic co-solvents in the final solution.

Problem: I need to avoid DMSO and other organic solvents in my experiment. What are my options?

  • Solution 1: Cyclodextrin Complexation: This is the best approach for solvent-free applications. By pre-forming a complex of this compound with a cyclodextrin like HP-β-CD, the resulting powder can often be dissolved directly into aqueous buffers.[8][9] See Protocol 2 for a detailed method.

  • Solution 2: pH Adjustment: Attempt to dissolve this compound directly in a buffer with a slightly elevated pH (e.g., 8.0). This may be sufficient for some applications, but stability over time should be monitored.

Problem: I am observing cellular toxicity or other artifacts. Could it be my solubilizing agent?

  • Cause: Yes. High concentrations of DMSO (>1%) can be toxic to many cell lines. Similarly, surfactants or extreme pH values can introduce experimental artifacts.

  • Solution: Always run a parallel "vehicle control" experiment. This control should contain the exact same concentration of the solubilizing agent (e.g., DMSO, HP-β-CD) in the same buffer, but without this compound. This will allow you to distinguish between the effects of this compound and the effects of the solubilizing agent itself.

Data Presentation: Solubility Strategy Comparison

StrategyPrinciple of ActionAdvantagesDisadvantages
Co-Solvents (e.g., DMSO) Reduces the polarity of the bulk solvent, allowing the hydrophobic parts of this compound to remain solvated.Simple, fast, and effective for creating high-concentration stock solutions.Potential for solvent toxicity/artifacts in sensitive assays. Risk of precipitation upon dilution.
pH Adjustment Increases the charge of the this compound molecule by deprotonating phenolic hydroxyls, enhancing interaction with polar water molecules.Can be effective and avoids organic solvents.Limited by the pH constraints of the experimental system. May affect the stability or activity of this compound.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the non-polar regions of this compound in a hydrophobic cavity, presenting a hydrophilic exterior to the water.[10]Greatly enhances aqueous solubility. Reduces or eliminates the need for organic solvents. Can improve compound stability.[7]Requires an additional preparation step. The cyclodextrin itself could potentially interact with system components.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Dilution using a Co-Solvent

  • Stock Solution Preparation (e.g., 50 mM in DMSO):

    • Weigh out 23.42 mg of this compound (MW: 468.4 g/mol ).

    • Add to a sterile microcentrifuge tube.

    • Add 1.0 mL of high-purity DMSO.

    • Vortex vigorously for 2-5 minutes until fully dissolved. A brief sonication may assist if needed.

    • Store this stock solution at -20°C or -80°C, protected from light.

  • Preparation of Working Solution (e.g., 50 µM in PBS):

    • Warm the stock solution to room temperature.

    • Prepare your final aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • To prepare a 10 mL final solution, add 9.99 mL of PBS to a sterile conical tube.

    • Add 10 µL of the 50 mM this compound stock solution to the PBS while the tube is being vortexed. This creates a 1:1000 dilution and a final DMSO concentration of 0.1%.

    • Use the working solution immediately, as the stability of polyphenols in aqueous buffer can be limited. Do not store aqueous dilutions for long periods.

Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol creates a this compound-cyclodextrin complex that is more readily soluble in water.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:2 ratio is a good starting point.

  • Preparation of HP-β-CD Solution:

    • Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 100 mM in water). Warm the solution slightly (to ~40-50°C) to aid dissolution.

  • Complexation:

    • Slowly add powdered this compound to the stirring HP-β-CD solution to achieve the desired final concentration.

    • Seal the container and stir vigorously at room temperature, protected from light, for 24-48 hours. A magnetic stirrer is ideal.

  • Filtration and Use:

    • After incubation, filter the solution through a 0.22 µm syringe filter to remove any small amount of uncomplexed, precipitated this compound.

    • The resulting clear solution is your this compound-cyclodextrin complex, ready for use or further dilution in your experimental buffer. The concentration can be confirmed via UV-Vis spectroscopy if a standard curve is available.

Visualizations

TroubleshootingWorkflow start This compound Precipitates in Aqueous Buffer q1 Is the final concentration too high? start->q1 sol1 Decrease final concentration. Determine solubility limit via serial dilution. q1->sol1 Yes q2 Was the stock added too quickly to the full buffer volume? q1->q2 No sol2 Improve dilution technique: Add stock to small buffer volume first while vortexing, then add this mix to the remaining buffer. q2->sol2 Yes q3 Is the final co-solvent (e.g., DMSO) % too low? q2->q3 No sol3 If assay permits, increase final DMSO to 0.5%. Run new vehicle controls. q3->sol3 Yes end Need a solvent-free method? q3->end No sol4 Use Cyclodextrin Complexation (See Protocol 2) end->sol4 Yes CyclodextrinMechanism cluster_before Before Complexation cluster_after After Complexation cluster_complex ginnalin_a This compound (Poorly Soluble) ginnalin_a_inside This compound ginnalin_a->ginnalin_a_inside Encapsulation h2o_1 Water cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin_around h2o_2 Water soluble_label Soluble Inclusion Complex Nrf2Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes activates GinnalinA This compound (Oxidative Stress) GinnalinA->Keap1_Nrf2 induces dissociation

References

Technical Support Center: Troubleshooting Low Yield of Ginnalin A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ginnalin A extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols for higher yields of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

This compound, also known as acertannin, is a gallotannin, a type of hydrolysable tannin.[1] It is a phenolic compound found in plants belonging to the Acer (maple) genus.[1][2] Notable sources for this compound extraction include the leaves, twigs, and bark of Acer ginnala (Amur maple) and Acer tataricum subsp. ginnala.[2][3][4] It has also been found in Acer rubrum (red maple) buds and the leaves and twigs of Acer okamotoanum.[2][3]

Q2: What is a typical reported yield for this compound extraction?

A reported yield from the leaves of Acer ginnala using a methanol (B129727) extraction followed by chromatographic purification is approximately 80 mg of this compound per gram of fresh leaf tissue.[2][3] However, yields can vary significantly based on the plant material, extraction method, and solvent used.

Q3: What are the most common solvents used for this compound extraction?

Methanol and hot water are the most commonly cited solvents for the extraction of this compound.[2][3][4] As a gallotannin, which is a polar compound, polar solvents are generally effective.

Troubleshooting Guide for Low this compound Yield

Low yield of this compound during extraction can be a significant challenge. This guide provides a systematic approach to identifying and resolving potential issues in your extraction workflow.

Problem 1: Low Overall Crude Extract Yield

If the total weight of your crude extract is lower than expected, it suggests that the initial extraction process is inefficient. Here are the potential causes and solutions:

  • Inadequate Grinding of Plant Material: Insufficiently ground plant material has a reduced surface area, limiting solvent penetration and efficient extraction.

    • Solution: Ensure your plant material is finely and uniformly powdered. A mesh size of 40-60 is often a good starting point for efficient extraction.

  • Suboptimal Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to fully saturate the plant material and create an adequate concentration gradient for effective extraction.

    • Solution: Increase the solvent-to-solid ratio. A common starting point is a 10:1 (v/w) ratio of solvent to dry plant material. Experiment with increasing this ratio to see if the yield improves, but be mindful of the increased solvent volume that will need to be evaporated later.

  • Insufficient Extraction Time or Repetitions: The extraction process may not be long enough to allow for the complete diffusion of this compound from the plant matrix into the solvent.

    • Solution: Increase the extraction time. For maceration, this could mean extending the soaking period. For methods like Soxhlet or reflux, increase the number of cycles or the total extraction duration. Alternatively, performing multiple extractions on the same plant material with fresh solvent can significantly improve yield.

Problem 2: Good Crude Extract Yield but Low Purity/Final Yield of this compound

If you obtain a good amount of crude extract but the final isolated yield of this compound is low, it could indicate degradation of the target compound or losses during purification.

  • Potential Degradation of this compound: this compound, as a hydrolysable tannin, can be susceptible to degradation under certain conditions.

    • High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to the thermal degradation of this compound.

      • Solution: Use lower extraction temperatures when possible. For solvent evaporation, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.

    • Incorrect pH: The stability of gallotannins is pH-dependent. They are generally more stable in slightly acidic conditions and can degrade in neutral to alkaline environments.

      • Solution: Maintain a slightly acidic pH (around 4-6) during extraction and subsequent purification steps.[5] This can be achieved by using acidified solvents or buffers.

    • Oxidation: Phenolic compounds like this compound can be prone to oxidation, especially when exposed to air and light for extended periods.

      • Solution: Minimize exposure of your extracts to air and light. Store extracts and purified fractions in amber vials at low temperatures (4°C or -20°C).

  • Losses During Purification: Each step in the purification process can lead to a loss of the target compound.

    • Solution:

      • Minimize Purification Steps: If possible, streamline your purification protocol to reduce the number of steps.

      • Optimize Chromatography: Ensure your column chromatography conditions (stationary phase, mobile phase) are optimized for the separation of this compound from other compounds in the extract. Monitor fractions carefully using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid discarding fractions containing your target compound.

      • Careful Handling: Ensure complete transfer of your material between each step to avoid physical losses.

Experimental Protocols

General Protocol for Methanolic Extraction of this compound from Acer ginnala Leaves

This protocol is a general guideline based on literature reports and should be optimized for your specific experimental conditions.

  • Material Preparation:

    • Collect fresh leaves of Acer ginnala.

    • Either use the fresh leaves directly or dry them in a well-ventilated area away from direct sunlight.

    • Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh the powdered plant material.

    • Add methanol to the powdered leaves at a solvent-to-solid ratio of 10:1 (v/w).

    • Macerate the mixture at room temperature for 24-48 hours with occasional stirring or shaking.

    • Alternatively, for a faster extraction, use a Soxhlet apparatus or heat the mixture under reflux for 4-6 hours. Keep the temperature as low as feasible to minimize potential degradation.

  • Filtration and Concentration:

    • Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.

    • Combine the filtrates.

    • Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Purification (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Adsorb the dissolved extract onto a small amount of silica (B1680970) gel or other suitable adsorbent.

    • Prepare a chromatography column with Sephadex LH-20 or silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a suitable solvent system. A gradient of methanol in chloroform (B151607) or ethyl acetate (B1210297) in hexane (B92381) is often used for separating phenolic compounds.

    • Collect fractions and monitor them by TLC or HPLC to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.[4]

  • Quantification:

    • The quantity and purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[6] A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape).

Data Presentation

Table 1: Factors Affecting this compound Extraction Yield and Recommended Starting Conditions

ParameterPotential Impact on YieldRecommended Starting ConditionTroubleshooting Action
Plant Material Freshness, drying method, and particle size can significantly affect extraction efficiency.Fresh or properly dried leaves, ground to a fine powder (40-60 mesh).Ensure plant material is not degraded and is finely powdered.
Solvent Choice The polarity of the solvent determines its ability to dissolve this compound.Methanol or hot water are commonly used.[2][3]If yield is low, consider trying a different polar solvent or a mixture (e.g., ethanol-water).
Solvent-to-Solid Ratio A low ratio can lead to incomplete extraction.10:1 (v/w)Increase the ratio to 15:1 or 20:1.
Extraction Time Insufficient time can result in incomplete extraction.24-48 hours for maceration; 4-6 hours for reflux.Increase the extraction time or perform multiple extractions.
Extraction Temperature Higher temperatures can increase solubility but also risk degradation.Room temperature for maceration; boiling point of solvent for reflux (use with caution).If degradation is suspected, lower the extraction temperature.
Solvent pH Neutral to alkaline pH can cause degradation of this compound.Slightly acidic (pH 4-6).[5]Acidify the extraction solvent with a small amount of acid (e.g., formic acid, acetic acid).

Visualizations

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low this compound Yield Check_Crude_Yield Is the crude extract yield low? Start->Check_Crude_Yield Check_Purity Is the final pure yield low despite good crude yield? Check_Crude_Yield->Check_Purity No Grinding Inadequate Grinding? Check_Crude_Yield->Grinding Yes Degradation Potential Degradation? Check_Purity->Degradation Yes Solvent_Ratio Suboptimal Solvent:Solid Ratio? Grinding->Solvent_Ratio No Improve_Grinding Action: Grind to fine powder (40-60 mesh) Grinding->Improve_Grinding Yes Extraction_Time Insufficient Extraction Time? Solvent_Ratio->Extraction_Time No Increase_Ratio Action: Increase solvent ratio (e.g., 15:1) Solvent_Ratio->Increase_Ratio Yes Extraction_Time->Check_Purity No Increase_Time Action: Increase extraction time or repetitions Extraction_Time->Increase_Time Yes Solution Improved this compound Yield Improve_Grinding->Solution Increase_Ratio->Solution Increase_Time->Solution Purification_Loss Losses during Purification? Degradation->Purification_Loss No Check_Temp High Temperature? Degradation->Check_Temp Yes Optimize_Purification Action: Optimize chromatography & minimize steps Purification_Loss->Optimize_Purification Yes Check_pH Incorrect pH? Check_Temp->Check_pH No Lower_Temp Action: Use lower temp for extraction & evaporation Check_Temp->Lower_Temp Yes Check_pH->Purification_Loss No Adjust_pH Action: Maintain slightly acidic pH (4-6) Check_pH->Adjust_pH Yes Optimize_Purification->Solution Lower_Temp->Solution Adjust_pH->Solution Ginnalin_A_Stability Ginnalin_A This compound Stability Degradation Degradation of this compound Ginnalin_A->Degradation Stability Enhanced Stability Ginnalin_A->Stability High_Temp High Temperature High_Temp->Degradation Neutral_Alkaline_pH Neutral to Alkaline pH (pH > 6) Neutral_Alkaline_pH->Degradation Oxidation Oxidation (Exposure to Air/Light) Oxidation->Degradation Low_Temp Low Temperature (e.g., < 40°C) Low_Temp->Stability Acidic_pH Slightly Acidic pH (pH 4-6) Acidic_pH->Stability Inert_Atmosphere Inert Atmosphere/ Dark Storage Inert_Atmosphere->Stability

References

Technical Support Center: Optimizing Ginnalin A Dosage for In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ginnalin A in in vivo cancer models. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for in vivo cancer models?

A1: Currently, there is a lack of published in vivo studies specifically defining an optimal therapeutic dosage of this compound for cancer models. However, based on its in vitro potency, a dose-finding study is recommended. Researchers can initiate these studies at a low dose, for example, 10-25 mg/kg, and escalate to higher doses while closely monitoring for signs of toxicity.

Q2: What is the most appropriate route of administration for this compound in mice?

A2: The optimal administration route for this compound in vivo has not been definitively established in the literature. Common administration routes for preclinical cancer studies include oral gavage (p.o.) and intraperitoneal (i.p.) injection. The choice of administration should be guided by the physicochemical properties of the formulated this compound and the experimental design. An initial pilot study comparing different routes is advisable to determine the most effective delivery method.

Q3: Which cancer cell lines are sensitive to this compound?

A3: In vitro studies have demonstrated that this compound exhibits anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies can help in selecting appropriate cell lines for in vivo models.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported IC50 values of this compound in different human cancer cell lines, which can be a valuable reference for selecting a model system.

Cell LineCancer TypeIC50 (µM)Citation
HCT116Colorectal Cancer24.8[1]
SW480Colorectal Cancer22.0[1]
SW620Colorectal Cancer39.7[1]
Hep-3BHepatocellular Carcinoma155[2]
MDA-MB-231Breast Cancer160
MCF-7Breast Cancer300

Experimental Protocols

Subcutaneous Xenograft Mouse Model for Efficacy Assessment of this compound

This protocol outlines a general procedure for establishing a subcutaneous tumor model and assessing the in vivo efficacy of this compound.

Materials:

  • Cancer cell line of interest (e.g., HCT116, SW480)

  • Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • This compound

  • Vehicle for this compound formulation

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions to achieve approximately 80-90% confluency.

  • Cell Preparation:

    • Harvest the cells using trypsinization.

    • Wash the cells with sterile PBS.

    • Perform a cell count and assess viability (should be >95%).

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL).

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure the tumor dimensions using calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer this compound (at the desired dose and route) or the vehicle control to the respective groups according to the planned schedule.

  • Endpoint and Analysis:

    • Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot, PCR).

Troubleshooting Guides

Issue 1: Poor or inconsistent tumor engraftment.

  • Possible Cause:

    • Low cell viability.

    • Insufficient cell number.

    • Suboptimal injection technique.

  • Troubleshooting Steps:

    • Ensure cell viability is above 95% before injection.

    • Increase the number of injected cells.

    • Consider co-injection with Matrigel to support initial tumor formation.

    • Ensure the injection is subcutaneous and not intradermal.

Issue 2: High toxicity or weight loss in the treatment group.

  • Possible Cause:

    • The administered dose of this compound is too high.

    • The vehicle used for formulation is toxic.

  • Troubleshooting Steps:

    • Reduce the dosage of this compound.

    • Decrease the frequency of administration.

    • Conduct a tolerability study with the vehicle alone to rule out its toxicity.

Issue 3: Lack of significant anti-tumor effect.

  • Possible Cause:

    • The dose of this compound is too low.

    • Poor bioavailability of the compound.

    • The chosen cancer model is resistant to the mechanism of action of this compound.

  • Troubleshooting Steps:

    • Increase the dosage of this compound in subsequent experiments.

    • Try a different administration route to improve drug exposure.

    • Confirm the expression of key molecular targets of this compound (e.g., components of the apoptosis and Nrf2/HO-1 pathways) in the selected cell line.

    • Consider using a different cancer model known to be sensitive to agents that induce apoptosis or modulate the Nrf2/HO-1 pathway.

Mandatory Visualizations

GinnalinA_Signaling_Pathways cluster_apoptosis Apoptosis Pathway cluster_nrf2 Nrf2/HO-1 Pathway GinnalinA_A This compound Bax Bax GinnalinA_A->Bax + Bcl2 Bcl-2 GinnalinA_A->Bcl2 - Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GinnalinA_N This compound Keap1 Keap1 GinnalinA_N->Keap1 - Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Signaling pathways modulated by this compound.

InVivo_Workflow start Start cell_culture 1. Cell Culture (Select and expand cancer cell line) start->cell_culture cell_prep 2. Cell Preparation (Harvest, wash, and count cells) cell_culture->cell_prep implantation 3. Tumor Implantation (Subcutaneous injection into mice) cell_prep->implantation monitoring 4. Tumor Growth Monitoring (Measure tumor volume regularly) implantation->monitoring grouping 5. Grouping and Treatment (Randomize mice and administer this compound/vehicle) monitoring->grouping endpoint 6. Study Endpoint (Monitor until control tumors reach max size) grouping->endpoint analysis 7. Data Analysis (Tumor weight, IHC, Western Blot, etc.) endpoint->analysis end End analysis->end

Caption: Experimental workflow for an in vivo efficacy study.

Troubleshooting_Workflow cluster_solutions start Experiment Issue issue_type What is the issue? start->issue_type poor_engraftment Poor Engraftment issue_type->poor_engraftment Engraftment high_toxicity High Toxicity issue_type->high_toxicity Toxicity no_effect No Effect issue_type->no_effect Efficacy solution_engraftment Check cell viability Increase cell number Use Matrigel poor_engraftment->solution_engraftment solution_toxicity Reduce dose Decrease frequency Check vehicle toxicity high_toxicity->solution_toxicity solution_no_effect Increase dose Change administration route Verify target expression no_effect->solution_no_effect

Caption: Logical workflow for troubleshooting common in vivo issues.

References

Stability issues of Ginnalin A in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ginnalin A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability issues of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound, also known as Aceritannin, is a gallotannin, a type of hydrolysable tannin. It is a polyphenolic compound found in plants of the Acer (maple) genus. This compound is recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties. Its biological activities are attributed to its ability to modulate key cellular signaling pathways, including the activation of the Nrf2/HO-1 pathway and the induction of apoptosis.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes. For long-term storage (months to years), store the stock solution at -20°C in a dark, dry place.[2] For short-term storage (days to weeks), 0-4°C is suitable.[2] Always protect the stock solution from light.

Q3: What are the typical working concentrations for this compound in cell culture experiments?

A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. For example, an IC50 dose of 155 μM was used for 72 hours in Hep3B cells to induce apoptosis.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?

A4: Inconsistent results with this compound can arise from several factors, with compound stability in cell culture media being a primary concern. Polyphenols, including gallotannins like this compound, can be unstable in aqueous solutions, and their stability is influenced by factors such as pH, temperature, light exposure, and interactions with components of the cell culture medium. It is also crucial to ensure consistency in cell line passage number and cell seeding density.

Troubleshooting Guide: this compound Stability Issues

This guide addresses common problems encountered during experiments with this compound that may be related to its stability in cell culture media.

Problem 1: Reduced or no biological effect of this compound over time.
  • Possible Cause: Degradation of this compound in the cell culture medium. Polyphenols can be susceptible to oxidation and hydrolysis in the aqueous, near-neutral pH environment of most cell culture media.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh working dilutions of this compound from a frozen stock solution for each experiment. Avoid using previously prepared and stored dilutions.

    • Minimize Exposure to Light: Protect your media containing this compound from direct light, as photodecomposition can occur.

    • Control for Incubation Time: Be aware that the effective concentration of this compound may decrease over longer incubation periods. Consider this when designing your experiments and interpreting results. For long-term experiments, replenishing the medium with fresh this compound may be necessary.

    • Perform a Stability Test: If you continue to experience issues, it is highly recommended to perform a stability test of this compound in your specific cell culture medium under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Problem 2: High variability between experimental replicates.
  • Possible Cause 1: Inconsistent degradation of this compound across different wells or plates.

    • Troubleshooting Steps:

      • Ensure uniform mixing of the medium containing this compound before adding it to the cells.

      • Maintain consistent incubation conditions (temperature, CO2, humidity) for all plates.

  • Possible Cause 2: Interaction with serum proteins. Fetal Bovine Serum (FBS) contains proteins that can bind to polyphenols, potentially affecting their stability and bioavailability.

    • Troubleshooting Steps:

      • If possible, conduct experiments in serum-free or low-serum media. If serum is required, be aware that it can influence the stability of this compound. The binding of drugs to serum proteins can affect their biological half-life.

      • Ensure the same batch and concentration of FBS is used across all experiments to minimize variability.

Problem 3: Unexpected or off-target effects observed.
  • Possible Cause: Formation of degradation products with different biological activities. The degradation of polyphenols can lead to the formation of new compounds that may have their own biological effects, which could confound the interpretation of your results.

  • Troubleshooting Steps:

    • Characterize Degradation Products: If feasible, use analytical techniques such as LC-MS to identify potential degradation products of this compound in your cell culture medium over time.

    • Review Literature on Gallotannin Degradation: Gallotannins can be hydrolyzed to gallic acid and a polyol core.[4] Consider the potential effects of these breakdown products in your experimental system.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in cell culture media, the following table provides an illustrative summary based on the general behavior of polyphenols and gallotannins. It is strongly recommended that researchers determine the stability of this compound under their specific experimental conditions.

ParameterTypical Range/Behavior for PolyphenolsFactors Influencing Stability of this compound
Half-life (t½) in Cell Culture Media Can range from minutes to hours. Highly dependent on the specific polyphenol and media conditions.pH: Stability generally decreases with increasing pH. Cell culture media are typically around pH 7.4. Temperature: Higher temperatures (e.g., 37°C) accelerate degradation. Serum: Binding to serum albumin can either stabilize or destabilize the compound.
Common Degradation Pathways Oxidation, hydrolysis.Hydrolysis of the ester bonds linking gallic acid to the glucitol core.
Potential Degradation Products Gallic acid, oxidized polyphenols.Gallic acid, 1,5-anhydro-D-glucitol.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC

This protocol allows for the quantitative assessment of this compound stability over time in your specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without FBS

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare this compound Solution: Prepare a concentrated stock solution of this compound in DMSO. From this, prepare a working solution of this compound in your cell culture medium at the desired final concentration.

  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes. Prepare separate sets for media with and without FBS. Place the tubes in a 37°C, 5% CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one tube from each condition. The t=0 sample should be processed immediately after preparation.

  • Sample Preparation: Immediately after removal from the incubator, centrifuge the samples to pellet any debris. Transfer the supernatant to an HPLC vial. If necessary, dilute the sample with the initial mobile phase.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient. A common starting point for polyphenols is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound remaining at each time point by comparing the peak area to the standard curve.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½).

Protocol 2: Nrf2 Activation Assay (Western Blot for Nuclear Translocation)

This protocol determines the activation of the Nrf2 pathway by assessing the translocation of Nrf2 to the nucleus.

Materials:

  • Cells of interest

  • This compound

  • Cell culture reagents

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Treat cells with this compound at the desired concentration for the appropriate time. Include a vehicle control (DMSO).

  • Cell Fractionation: Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using the BCA assay.

  • Western Blot:

    • Load equal amounts of protein from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Probe separate blots or strip and re-probe the same blot for Lamin B1 (to confirm nuclear fraction purity and equal loading) and GAPDH (to confirm cytoplasmic fraction purity).

  • Data Analysis: Quantify the band intensity for Nrf2 in the nuclear fractions and normalize to the Lamin B1 loading control. Compare the levels of nuclear Nrf2 in treated versus control cells.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, key markers of apoptosis.

Materials:

  • Cells of interest

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled multiwell plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled multiwell plate. After adherence, treat the cells with this compound at various concentrations for the desired duration. Include positive and negative controls.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Cell Lysis and Caspase Reaction:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of the controls.

Protocol 4: Bcl-2 Family Protein Expression Analysis (Western Blot)

This protocol assesses the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.

Materials:

  • Cells of interest

  • This compound

  • Cell culture reagents

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer

  • Primary antibodies: anti-Bcl-2, anti-Bax, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with this compound as described in previous protocols.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

  • Western Blot:

    • Load equal amounts of protein for each sample onto an SDS-PAGE gel.

    • Perform electrophoresis and protein transfer as previously described.

    • Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, and β-actin.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for Bcl-2 and Bax and normalize them to the β-actin loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for investigating its stability and biological activity.

GinnalinA_Signaling_Pathways cluster_Nrf2 Nrf2 Activation Pathway cluster_Apoptosis Apoptosis Induction Pathway Ginnalin A_Nrf2 This compound Keap1 Keap1 Ginnalin A_Nrf2->Keap1 inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto promotes degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocation ARE Antioxidant Response Element Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Ginnalin A_Apop This compound Bcl2 Bcl-2 (anti-apoptotic) Ginnalin A_Apop->Bcl2 downregulates Bax Bax (pro-apoptotic) Ginnalin A_Apop->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of Cytochrome c Bax->Mitochondrion promotes release of Cytochrome c Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Stability Stability Assessment cluster_Activity Biological Activity Assays Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solution Prepare Working Solution in Cell Culture Medium Stock_Solution->Working_Solution Incubate_Media Incubate Medium (37°C, 5% CO2) Working_Solution->Incubate_Media Cell_Treatment Treat Cells with This compound Working_Solution->Cell_Treatment Time_Points Collect Samples at Time Points Incubate_Media->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Calculate_HalfLife Calculate Half-life (t½) HPLC_Analysis->Calculate_HalfLife Analyze_Results Analyze and Interpret Results Calculate_HalfLife->Analyze_Results Inform interpretation Nrf2_Assay Nrf2 Activation Assay Cell_Treatment->Nrf2_Assay Caspase_Assay Caspase Activity Assay Cell_Treatment->Caspase_Assay Bcl2_Assay Bcl-2/Bax Expression Cell_Treatment->Bcl2_Assay Nrf2_Assay->Analyze_Results Caspase_Assay->Analyze_Results Bcl2_Assay->Analyze_Results

Caption: Experimental workflow for this compound studies.

Logical_Relationships Inconsistent_Results Inconsistent Experimental Results GinnalinA_Instability This compound Instability in Culture Medium Inconsistent_Results->GinnalinA_Instability is likely caused by Degradation_Products Formation of Degradation Products GinnalinA_Instability->Degradation_Products Variable_Concentration Variable Effective Concentration GinnalinA_Instability->Variable_Concentration Troubleshooting Troubleshooting Steps GinnalinA_Instability->Troubleshooting is addressed by Off_Target_Effects Unexpected/Off-Target Effects Degradation_Products->Off_Target_Effects Variable_Concentration->Inconsistent_Results Fresh_Solutions Use Freshly Prepared Solutions Troubleshooting->Fresh_Solutions Control_Conditions Control Incubation Conditions Troubleshooting->Control_Conditions Stability_Test Perform Stability Test (e.g., HPLC) Troubleshooting->Stability_Test Serum_Considerations Consider Serum Interactions Troubleshooting->Serum_Considerations

Caption: Troubleshooting logic for this compound stability.

References

Ginnalin A Stability: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Ginnalin A during storage. The following information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors that cause this compound to degrade?

This compound is a type of gallotannin, which belongs to the class of hydrolyzable tannins.[1][2][3] Its structure contains ester bonds that are susceptible to cleavage. The primary factors leading to its degradation are:

  • Hydrolysis: The ester linkages in this compound can be broken down by water, a process accelerated by the presence of acids or bases.[4] This results in the release of gallic acid and its core sugar moiety.[3][5]

  • Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation, including hydrolysis and oxidation.[6][7]

  • Light: Exposure to direct sunlight or UV light can provide the energy to initiate photo-degradation reactions in complex organic molecules.[8]

  • Oxidation: Like many polyphenolic compounds, this compound can be susceptible to oxidation, especially when exposed to air (oxygen) over long periods.

  • Enzymatic Degradation: Contamination with enzymes such as tannase (B8822749) can catalyze the hydrolysis of the ester bonds in this compound.[9]

FAQ 2: What are the optimal storage conditions for solid (powder) this compound?

To ensure the long-term stability of this compound in its solid form, it is crucial to minimize its exposure to the degrading factors mentioned above. The following table summarizes the recommended storage conditions based on best practices for sensitive chemical powders.[6][8][10]

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CLow temperatures slow down chemical degradation rates significantly.[6][10]
Light Store in the dark (e.g., in an amber vial or opaque container)Prevents photo-degradation.[6][8]
Humidity Store in a desiccated environment (e.g., in a desiccator with desiccant)Minimizes moisture uptake to prevent hydrolysis.[6]
Atmosphere Store in a tightly sealed container. For maximum stability, purge with an inert gas (e.g., Argon or Nitrogen).Protects from atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[6]

FAQ 3: How should I prepare and store this compound in solution?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation, particularly hydrolysis. If solution storage is unavoidable, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents if possible, such as anhydrous DMSO or DMF. Aprotic solvents lack acidic protons and cannot participate in hydrolysis. If a protic solvent like ethanol (B145695) or methanol (B129727) must be used, ensure it is of the highest purity and anhydrous. Avoid aqueous buffers for long-term storage.

  • Preparation: Prepare solutions fresh for each experiment. If you must store a stock solution, prepare it in a high concentration to minimize the solvent-to-compound ratio.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil.

FAQ 4: How can I detect if my this compound sample has degraded?

Degradation can be assessed by monitoring the purity of your sample over time. High-Performance Liquid Chromatography (HPLC) is one of the most common and effective techniques for this purpose.[11][12]

  • Appearance of New Peaks: The appearance of new, smaller peaks in the chromatogram, often at different retention times than the main this compound peak, suggests the formation of degradation products like gallic acid.

  • Decrease in Main Peak Area: A progressive decrease in the area of the peak corresponding to this compound indicates a loss of the parent compound.

  • Other Methods: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more definitive identification of degradation products by analyzing their mass-to-charge ratio.[11] UV-Visible spectroscopy can also be used to monitor changes in the absorption spectrum that may indicate degradation.[11]

Troubleshooting Guide

Problem: My experimental results are inconsistent or show reduced biological activity.

Inconsistent results or a loss of expected efficacy can be a sign of compound degradation. Use the following workflow to troubleshoot whether this compound degradation is the likely cause.

G cluster_start Troubleshooting Flow cluster_check Initial Checks cluster_analysis Analytical Verification cluster_conclusion Conclusion & Action start Inconsistent Experimental Results or Reduced Activity check_storage 1. Review Storage Conditions (Solid & Solution) start->check_storage check_handling 2. Review Solution Preparation & Handling Protocol check_storage->check_handling analyze_purity 3. Analyze Sample Purity (e.g., via HPLC) check_handling->analyze_purity degradation_detected Degradation Detected? (New peaks / Reduced main peak) analyze_purity->degradation_detected conclusion_yes Root Cause Likely: This compound Degradation degradation_detected->conclusion_yes  Yes conclusion_no Root Cause Unlikely: Investigate Other Experimental Variables (e.g., Assay, Cells) degradation_detected->conclusion_no  No action_plan Action: - Procure fresh compound - Implement optimal storage  and handling protocols conclusion_yes->action_plan

Caption: Troubleshooting workflow for inconsistent experimental results.

Visualizing Degradation and Prevention

This compound Hydrolysis Pathway

This compound, as a hydrolyzable tannin, primarily degrades via the cleavage of its ester bonds. This process, known as hydrolysis, yields gallic acid and the central 1,5-anhydro-D-glucitol core.

G cluster_conditions Degradation Conditions cluster_products Degradation Products GinnalinA This compound (2,6-di-O-galloyl-1,5-anhydro-D-glucitol) GallicAcid Gallic Acid (2 molecules) GinnalinA->GallicAcid Hydrolysis SugarCore 1,5-anhydro-D-glucitol (Core Moiety) GinnalinA->SugarCore Hydrolysis Water H₂O Catalyst Acid / Base / Heat / Tannase Enzyme

Caption: Simplified hydrolysis pathway of this compound.

Recommended Workflow for Handling this compound

To maintain the integrity of this compound, a systematic workflow should be followed from receipt to experimental use.

G cluster_storage Receipt & Storage cluster_prep Preparation for Experiment cluster_use Experimental Use cluster_leftover Handling Leftovers Receipt 1. Receive Compound Store_Solid 2. Store Solid Powder (-20°C, Dark, Desiccated) Receipt->Store_Solid Weigh 3. Weigh Required Amount (Quickly, minimize exposure) Store_Solid->Weigh Dissolve 4. Dissolve in Anhydrous Solvent (Prepare fresh) Weigh->Dissolve Use 5. Use in Experiment Immediately Dissolve->Use Discard 6a. Discard Unused Solution (Recommended) Use->Discard Store_Sol 6b. Aliquot & Store Solution (-80°C, Dark, single-use) Use->Store_Sol

Caption: Recommended workflow for handling solid and solution forms of this compound.

Experimental Protocols

Protocol: HPLC Method for Assessing this compound Purity

This protocol outlines a general HPLC method to monitor the stability of this compound. This method should be optimized for your specific instrument and conditions.

Objective: To develop a stability-indicating HPLC method to assess the purity and detect degradation products of this compound.

1. Materials and Equipment:

  • This compound reference standard and sample for testing

  • HPLC grade Acetonitrile

  • HPLC grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • HPLC system with UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance, volumetric flasks, pipettes

  • Syringe filters (0.22 µm)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or Methanol) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

4. HPLC Conditions (Example):

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of A (Water w/ 0.1% FA) and B (Acetonitrile w/ 0.1% FA)
Gradient 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: Hold 90% B; 35-40 min: Return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 25°C - 30°C
Detection Wavelength Monitor at ~280 nm (or scan with DAD to find optimal wavelength)
Injection Volume 10 µL

5. Analysis:

  • Inject the standard solution to determine the retention time of pure this compound.

  • Inject the test sample.

  • Analyze the chromatogram for the appearance of new peaks (degradation products) or a decrease in the area of the main this compound peak relative to a fresh standard. The purity can be calculated based on the relative peak areas.

References

Technical Support Center: Overcoming Poor Bioavailability of Ginnalin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ginnalin A and facing challenges related to its poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern in research?

This compound, also known as acertannin, is a gallotannin found in plants of the Acer genus.[1] It is a polyphenolic compound with demonstrated antioxidant and anti-cancer properties.[2] However, like many polyphenols, this compound's therapeutic potential is often limited by poor oral bioavailability. This means that after oral administration, only a small fraction of the compound reaches the systemic circulation in its active form, potentially leading to inconsistent and suboptimal results in both in vitro and in vivo studies.

Q2: What are the likely causes of this compound's poor bioavailability?

Based on its physicochemical properties, the poor bioavailability of this compound can be attributed to several factors:

  • High Polarity: this compound has a high topological polar surface area (224 Ų) and a negative XlogP value (-0.3), indicating its hydrophilic nature.[1][3] This high polarity can limit its ability to passively diffuse across the lipid-rich intestinal cell membranes.

  • Large Molecular Size: With a molecular weight of 468.4 g/mol , this compound is a relatively large molecule, which can also hinder its passive absorption.[1][3]

  • Potential for Rapid Metabolism: Polyphenols are often subject to extensive first-pass metabolism in the intestine and liver, as well as degradation by gut microbiota. This can lead to the formation of metabolites with reduced or altered biological activity before this compound can reach the systemic circulation.

  • Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters, such as P-glycoprotein, in the intestinal epithelium, which would actively pump the compound back into the intestinal lumen, further reducing its net absorption.

Q3: What general strategies can be employed to improve the bioavailability of this compound?

While specific research on enhancing this compound's bioavailability is limited, several established techniques for improving the bioavailability of poorly absorbed compounds can be explored:

  • Nanoencapsulation: Encapsulating this compound in nanocarriers can protect it from degradation in the gastrointestinal tract and enhance its absorption.

  • Complexation with Dendrimers: Forming complexes with dendritic polymers can improve the solubility and permeability of guest molecules.

  • Use of Permeation Enhancers: Co-administration with substances that reversibly open the tight junctions between intestinal epithelial cells can increase paracellular absorption.

Troubleshooting Guides

Scenario 1: Low encapsulation efficiency of this compound in lipid-based nanoparticles.

Potential Cause Troubleshooting Step
Poor affinity of this compound for the lipid matrix. 1. Modify the lipid composition: Try a combination of different solid and liquid lipids to create a less crystalline, more amorphous matrix that can accommodate more of the hydrophilic this compound. 2. Incorporate a co-solvent: During the formulation process, use a volatile co-solvent in which both this compound and the lipid are soluble to improve their initial mixing. 3. Synthesize a lipophilic prodrug of this compound: Temporarily masking the polar hydroxyl groups with lipophilic moieties can increase its partitioning into the lipid phase.
This compound partitioning into the external aqueous phase during formulation. 1. Optimize the surfactant concentration: A higher concentration of a suitable surfactant can help to better stabilize the nanoparticle interface and retain the drug. 2. Adjust the pH of the aqueous phase: The charge of this compound can be influenced by pH. Experiment with different pH values to find a point where its solubility in the aqueous phase is minimized during the encapsulation process.

Scenario 2: Instability of the this compound formulation, leading to aggregation or drug leakage.

Potential Cause Troubleshooting Step
Insufficient surfactant concentration or inappropriate surfactant type. 1. Screen different surfactants: Test a variety of non-ionic surfactants and co-surfactants to find a combination that provides optimal steric or electrostatic stabilization. 2. Increase surfactant concentration: Gradually increase the amount of surfactant to ensure complete coverage of the nanoparticle surface.
Physical or chemical degradation of this compound or the carrier. 1. Incorporate antioxidants: Add antioxidants to the formulation to protect this compound and the carrier materials from oxidative degradation. 2. Optimize storage conditions: Store the formulation at a low temperature and protected from light to minimize degradation. 3. Lyophilize the formulation: Freeze-drying the nanoparticle suspension into a powder can significantly improve its long-term stability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₀O₁₃[1][3]
Molecular Weight468.4 g/mol [1][3]
XLogP3-AA-0.3[1]
Topological Polar Surface Area224 Ų[1]
Hydrogen Bond Donor Count8[1]
Hydrogen Bond Acceptor Count13[1]
SolubilitySoluble in DMSO[4]

Table 2: Comparison of Potential Bioavailability Enhancement Strategies for this compound

StrategyProposed MechanismPotential AdvantagesPotential Challenges
Solid Lipid Nanoparticles (SLNs) Encapsulation protects this compound from degradation and the lipid nature of the carrier can facilitate absorption through the lymphatic pathway.- Biocompatible and biodegradable. - Can provide controlled release. - Can be produced on a large scale.- Potential for low drug loading due to this compound's hydrophilicity. - Possible drug expulsion during storage due to lipid crystallization.
Nanoemulsions This compound is dissolved in the aqueous phase of an oil-in-water nanoemulsion, and the small droplet size increases the surface area for absorption.- High drug-loading capacity for hydrophilic compounds. - Good physical stability.- Potential for Ostwald ripening, leading to droplet growth over time. - Requires high-energy homogenization for production.
PAMAM Dendrimer Complexation The internal cavities and surface functional groups of PAMAM dendrimers can encapsulate or form complexes with this compound, increasing its solubility and permeability.[5][6]- High drug-loading capacity. - Can be functionalized for targeted delivery. - Improves both solubility and permeability.- Potential for cytotoxicity depending on the generation and surface charge of the dendrimer.[7] - More complex to synthesize and characterize.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To encapsulate this compound in SLNs to improve its stability and oral absorption.

Materials:

  • This compound

  • Glyceryl monostearate (solid lipid)

  • Mygliol 812 (liquid lipid)

  • Poloxamer 188 (surfactant)

  • Deionized water

Methodology:

  • Preparation of the lipid phase: Melt glyceryl monostearate at 70°C. Add Mygliol 812 to the molten lipid and mix well.

  • Incorporation of this compound: Dissolve this compound in a small amount of a suitable solvent (e.g., ethanol) and add it to the molten lipid phase with continuous stirring.

  • Preparation of the aqueous phase: Dissolve Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase (70°C).

  • Formation of the pre-emulsion: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and nanoparticle formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLNs for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

Objective: To evaluate the potential of a novel this compound formulation to enhance its transport across an intestinal epithelial cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • Hank's Balanced Salt Solution (HBSS)

  • This compound and its novel formulation

  • Lucifer yellow (paracellular integrity marker)

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of Transwell® inserts at an appropriate density.

  • Monolayer Formation: Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test solutions (this compound or its formulation in HBSS) to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of this compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of this compound in the AP chamber.

  • Data Interpretation: Compare the Papp values of the novel formulation with that of free this compound. A significantly higher Papp value for the formulation indicates enhanced permeability.

Visualizations

Bioavailability_Challenges cluster_GI_Tract Gastrointestinal Tract cluster_Circulation Systemic Circulation cluster_Barriers Bioavailability Barriers Ginnalin_A_Oral Oral Administration of this compound Lumen Intestinal Lumen Ginnalin_A_Oral->Lumen Dissolution Epithelium Intestinal Epithelium Lumen->Epithelium Absorption Low_Permeability Low Permeability (High Polarity, Large Size) Metabolism Metabolism (Gut & Liver) Lumen->Metabolism Bloodstream Bioavailable This compound Epithelium->Bloodstream Epithelium->Metabolism Efflux Efflux Pumps Epithelium->Efflux

Caption: Challenges to the oral bioavailability of this compound.

Enhancement_Strategies cluster_Strategies Bioavailability Enhancement Strategies cluster_Mechanisms Mechanisms of Action Poorly_Bioavailable_GA This compound (GA) (Poor Bioavailability) Nanoencapsulation Nanoencapsulation (e.g., SLNs, Nanoemulsions) Poorly_Bioavailable_GA->Nanoencapsulation Dendrimer_Complexation Dendrimer Complexation (e.g., PAMAM) Poorly_Bioavailable_GA->Dendrimer_Complexation Permeation_Enhancers Permeation Enhancers Poorly_Bioavailable_GA->Permeation_Enhancers Protection Protection from Degradation Nanoencapsulation->Protection Enhanced_Permeability Enhanced Permeability Nanoencapsulation->Enhanced_Permeability Increased_Solubility Increased Solubility Dendrimer_Complexation->Increased_Solubility Dendrimer_Complexation->Enhanced_Permeability Permeation_Enhancers->Enhanced_Permeability Improved_Bioavailability Improved Bioavailability of this compound Protection->Improved_Bioavailability Increased_Solubility->Improved_Bioavailability Enhanced_Permeability->Improved_Bioavailability

Caption: Strategies to enhance the bioavailability of this compound.

Experimental_Workflow Start Start: Poorly Bioavailable This compound Formulation Formulation Development (e.g., SLNs, Dendrimers) Start->Formulation Characterization Physicochemical Characterization (Size, EE%, Stability) Formulation->Characterization In_Vitro_Release In Vitro Drug Release Studies Characterization->In_Vitro_Release In_Vitro_Permeability In Vitro Permeability (Caco-2 Assay) Characterization->In_Vitro_Permeability In_Vivo_PK In Vivo Pharmacokinetic Studies (Animal Model) In_Vitro_Permeability->In_Vivo_PK End End: Optimized Formulation with Enhanced Bioavailability In_Vivo_PK->End

Caption: Experimental workflow for developing a bioavailable this compound formulation.

References

Methods for purifying Ginnalin A from crude plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ginnalin A from crude plant extracts. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract

Question: We performed a methanol (B129727) extraction of Acer ginnala leaves, but the initial yield of this compound appears to be very low based on preliminary analysis. What could be the cause and how can we improve it?

Answer:

Low initial yields of this compound can stem from several factors related to the plant material and the extraction process. Here are some common causes and troubleshooting steps:

  • Plant Material Quality: The concentration of this compound can vary depending on the age of the plant, the time of harvest, and the condition of the leaves. Ensure you are using healthy, vibrant leaves, as senescent or improperly stored material will have lower concentrations of the target compound.

  • Drying and Grinding: Improper drying can lead to enzymatic degradation of phenolic compounds. Ensure the leaves are thoroughly dried, preferably in a well-ventilated area away from direct sunlight, before grinding to a fine powder to maximize the surface area for extraction.

  • Solvent Choice and Ratio: While methanol is a common solvent for extracting polyphenols, the efficiency can be improved by using a mixture of methanol and water (e.g., 80% methanol). The solvent-to-solid ratio is also critical; ensure a sufficient volume of solvent is used to fully saturate the plant material.

  • Extraction Time and Temperature: Maceration should be allowed to proceed for an adequate duration with agitation to ensure complete extraction. While slight heating can increase extraction efficiency, excessive heat can cause degradation of thermolabile compounds.

  • Number of Extractions: A single extraction is often insufficient. It is recommended to perform the extraction multiple times (e.g., three times) with fresh solvent and then pool the extracts to maximize the recovery of this compound.[1][2][3]

Issue 2: Poor Separation During Column Chromatography

Question: We are using Sephadex LH-20 column chromatography to purify this compound, but we are getting poor resolution between peaks, and our fractions are still impure. What can we do?

Answer:

Poor separation on a Sephadex LH-20 column can be due to several factors related to column packing, mobile phase selection, and sample loading. Consider the following troubleshooting steps:

  • Column Packing: Improperly packed columns with channels or air bubbles will lead to poor separation. Ensure the Sephadex LH-20 resin is properly swelled in the mobile phase before packing and that the column is packed evenly without any voids.

  • Mobile Phase: The choice of eluent is crucial for achieving good separation on Sephadex LH-20. For the separation of gallotannins like this compound, a gradient elution with solvents of increasing polarity is often effective. A common approach is to start with a less polar solvent and gradually increase the polarity. For example, a gradient of methanol in water can be effective.

  • Flow Rate: A slower flow rate generally results in better resolution. If your peaks are broad and poorly separated, try reducing the flow rate to allow for better equilibration between the stationary and mobile phases.

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure that the amount of crude extract loaded onto the column is within the recommended capacity for the column size. The sample should be dissolved in a minimal amount of the initial mobile phase before loading.

  • Co-eluting Impurities: this compound may co-elute with structurally similar compounds like Ginnalin B, Ginnalin C, or other gallotannins. If this is the case, you may need to employ a secondary purification step, such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column, to achieve higher purity.

Issue 3: Difficulty with Crystallization of this compound

Question: After column chromatography, we have a fraction that is enriched with this compound, but we are unable to induce crystallization. What conditions can we try?

Answer:

Crystallization is a critical step for obtaining high-purity this compound and can be influenced by solvent systems, temperature, and the presence of impurities.

  • Solvent System: The choice of solvent is paramount for successful crystallization. You need a solvent system where this compound is soluble at higher temperatures but has low solubility at lower temperatures. A mixture of solvents, such as methanol-water or ethanol-water, can be effective. Experiment with different ratios to find the optimal conditions.

  • Purity of the Fraction: Even small amounts of impurities can inhibit crystallization. If you are having difficulty, it may be necessary to further purify the this compound fraction using another chromatographic technique before attempting crystallization again.

  • Concentration: The concentration of this compound in the solution is critical. If the solution is too dilute, crystals will not form. Carefully evaporate the solvent from your enriched fraction to achieve a supersaturated solution.

  • Temperature Gradient: A slow cooling process is often necessary for the formation of well-defined crystals. After dissolving your sample in the chosen solvent at an elevated temperature, allow it to cool slowly to room temperature and then transfer it to a refrigerator or cold room.

  • Seeding: If you have a small amount of pure this compound crystals, you can use them as seed crystals to induce crystallization in a supersaturated solution.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying this compound from Acer species?

A1: A typical workflow for the purification of this compound involves the following steps:

  • Extraction: Dried and powdered plant material (e.g., leaves of Acer ginnala) is extracted with a suitable solvent, commonly methanol or a methanol-water mixture.[1][2][3]

  • Concentration: The solvent is removed from the crude extract, usually under reduced pressure using a rotary evaporator.

  • Solvent Partitioning (Optional): The concentrated extract can be partitioned between immiscible solvents (e.g., water and n-hexane, followed by ethyl acetate) to remove nonpolar impurities like chlorophylls (B1240455) and lipids.

  • Column Chromatography: The partially purified extract is subjected to column chromatography, often using Sephadex LH-20, to separate this compound from other compounds.

  • Crystallization: The fractions containing this compound are pooled, concentrated, and then crystallized from a suitable solvent system to obtain the pure compound.[1][2][3]

Q2: How can I assess the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reversed-phase C18 column is typically used with a gradient elution system, for example, using a mobile phase of acetonitrile (B52724) and water, both containing a small amount of acid like trifluoroacetic acid to improve peak shape. The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

Q3: What are some common impurities that I might encounter during this compound purification?

A3: Common impurities include other structurally related gallotannins such as Ginnalin B and C, as well as various other phenolic compounds like gallic acid, flavonoids, and condensed tannins that are also present in Acer species. Pigments like chlorophyll (B73375) can also be a major impurity in the initial extract.

Q4: Can you provide a summary of expected yields for this compound?

A4: The yield of this compound can vary significantly based on the plant source and the purification method. The following table summarizes some reported data.

Plant SourceExtraction MethodPurification MethodYieldReference
Acer ginnala leavesMethanolSephadex column chromatography and crystallization80 mg per g fresh weight[1][2][3]
Acer rubrum leaf extractProprietaryNot specified47.8% of the extract[4]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound

  • Plant Material Preparation: Air-dry fresh leaves of Acer ginnala and grind them into a fine powder.

  • Extraction: Macerate 100 g of the powdered leaves in 1 L of 80% aqueous methanol at room temperature for 24 hours with constant stirring. Filter the extract and repeat the extraction process two more times with fresh solvent.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in 500 mL of distilled water and partition it successively with 500 mL of n-hexane (three times) to remove nonpolar impurities. Discard the n-hexane fractions. Subsequently, partition the aqueous layer with 500 mL of ethyl acetate (B1210297) (three times). The this compound will predominantly be in the ethyl acetate and aqueous fractions.

Protocol 2: Sephadex LH-20 Column Chromatography

  • Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a glass column (e.g., 2.5 x 50 cm). Equilibrate the column with the starting mobile phase (e.g., 100% methanol).

  • Sample Loading: Concentrate the ethyl acetate and aqueous fractions from the previous step and dissolve the residue in a minimal volume of the starting mobile phase. Load the sample onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing water concentration in methanol (e.g., 100% methanol -> 80:20 methanol:water -> 60:40 -> 40:60 -> 20:80 -> 100% water).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10 mL) and monitor the elution profile using Thin Layer Chromatography (TLC) or HPLC.

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them under reduced pressure.

Visualizations

Ginnalin_A_Purification_Workflow cluster_extraction Extraction cluster_partitioning Initial Purification cluster_chromatography Chromatographic Purification cluster_final_purification Final Purification plant_material Acer ginnala Leaves extraction Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract solvent_partitioning Solvent Partitioning crude_extract->solvent_partitioning impurities Nonpolar Impurities (e.g., Chlorophyll) solvent_partitioning->impurities Discard aqueous_phase Aqueous/Ethyl Acetate Phase solvent_partitioning->aqueous_phase column_chromatography Sephadex LH-20 Column Chromatography aqueous_phase->column_chromatography other_compounds Other Compounds column_chromatography->other_compounds Discard ginnalin_a_fraction This compound Enriched Fraction column_chromatography->ginnalin_a_fraction crystallization Crystallization ginnalin_a_fraction->crystallization pure_ginnalin_a Pure this compound crystallization->pure_ginnalin_a

Caption: Workflow for the purification of this compound from Acer ginnala.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low this compound Yield plant_quality Poor Plant Material low_yield->plant_quality extraction_method Inefficient Extraction low_yield->extraction_method degradation Compound Degradation low_yield->degradation optimize_plant Use High-Quality Leaves plant_quality->optimize_plant optimize_extraction Optimize Solvent, Time, Temp extraction_method->optimize_extraction multiple_extractions Perform Multiple Extractions extraction_method->multiple_extractions gentle_conditions Use Mild Conditions degradation->gentle_conditions

Caption: Troubleshooting logic for low this compound yield.

References

Addressing variability in Ginnalin A experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in experimental results involving Ginnalin A. The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guide

This guide offers solutions to specific problems that may arise during experimentation with this compound.

Issue 1: High variability between experimental replicates.

  • Question: My results with this compound show significant variation between replicates. What could be the cause?

  • Answer: Variability in replicates can stem from several factors related to the preparation and handling of this compound, as well as the experimental setup.

    • Inconsistent Stock Solution: Ensure your this compound stock solution is homogenous. Before each use, gently vortex the solution. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

    • Solvent Effects: The recommended solvent for this compound is DMSO.[1] However, ensure the final concentration of DMSO in your cell culture or assay buffer is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[2] Always include a vehicle control (media with the same concentration of DMSO) in your experiments.

    • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of this compound solutions.

    • Cell Seeding Density: In cell-based assays, ensure a uniform cell number is seeded in each well. Inconsistent cell density will lead to variability in the results.

    • Edge Effects in Plates: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the compound and affect results. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.

Issue 2: Lower than expected or no biological activity.

  • Question: I am not observing the expected biological effect of this compound in my experiments. Why might this be happening?

  • Answer: A lack of activity can be due to issues with the compound's stability, concentration, or the specifics of your assay.

    • Compound Degradation: this compound, as a gallotannin, is susceptible to degradation under certain conditions. Hydrolyzable tannins are generally more stable in acidic conditions and can degrade in neutral or basic solutions, especially at elevated temperatures.[3][4] It is advisable to prepare fresh working solutions from a frozen stock for each experiment. Thermal processes can cause the breakdown of gallotannins.[[“]][6][7]

    • Incorrect Concentration: The effective concentration of this compound can vary significantly between different cell lines and assays.[[“]] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

    • Insufficient Incubation Time: The biological effects of this compound may be time-dependent. Consider performing a time-course experiment to identify the optimal incubation period.

    • Assay Interference: Natural compounds can sometimes interfere with assay readouts. For instance, colored compounds can affect absorbance-based assays like the MTT assay.[8] If you suspect interference, run appropriate controls (e.g., this compound in media without cells) to check for background signal.

Issue 3: Inconsistent results in cell viability (e.g., MTT) assays.

  • Question: My MTT assay results with this compound are not consistent. What are some common pitfalls?

  • Answer: The MTT assay, while common, is prone to interference and variability.

    • Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To test for this, incubate this compound with the MTT reagent in a cell-free medium.

    • Incomplete Formazan (B1609692) Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Use a sufficient volume of a suitable solvent like DMSO and allow for adequate incubation with gentle mixing.

    • MTT Toxicity: The MTT reagent itself can be toxic to some cell lines, especially with longer incubation times. Optimize the incubation time to maximize formazan production while minimizing toxicity.

Issue 4: Difficulty in obtaining clear bands in Western blots.

  • Question: I am having trouble detecting changes in protein expression with this compound treatment using Western blotting. What can I do?

  • Answer: Western blotting with natural compounds can be challenging. Here are some troubleshooting tips:

    • Optimize Protein Loading: Ensure you are loading a sufficient amount of total protein to detect your target.

    • Antibody Specificity and Concentration: Use a primary antibody that is specific for your protein of interest and optimize its concentration through titration.

    • Blocking and Washing: Inadequate blocking or washing can lead to high background and obscure your bands. Use an appropriate blocking agent (e.g., 5% BSA or non-fat milk) and perform thorough washes.

    • Loading Controls: Always use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a gallotannin, a type of hydrolyzable tannin.[[“]] It is a naturally occurring polyphenolic compound found in plants of the Acer genus, such as the Amur maple (Acer ginnala) and red maple (Acer rubrum).[[“]]

Q2: What are the known biological activities of this compound? A2: this compound has been reported to possess a range of biological activities, including anti-cancer, antioxidant, and anti-inflammatory properties.[[“]] It can induce apoptosis in cancer cells and activate the Nrf2-regulated antioxidant defense system.

Q3: How should I prepare and store this compound stock solutions? A3: It is recommended to dissolve this compound in DMSO to prepare a stock solution.[1] For short-term storage (days to weeks), the stock solution can be kept at 0-4°C. For long-term storage (months), it is best to store aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] Prepare fresh aqueous working solutions from the DMSO stock for each experiment.

Q4: What is the solubility of this compound? A4: this compound is a hydrophilic compound, suggesting good solubility in aqueous environments.[1] However, for cell-based assays, it is common practice to first dissolve it in an organic solvent like DMSO to create a concentrated stock solution.

Q5: What are the main signaling pathways affected by this compound? A5: this compound has been shown to modulate several key signaling pathways. Two of the most well-characterized are the Nrf2/HO-1 antioxidant response pathway and the intrinsic apoptosis pathway. It has been shown to promote the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes.[[“]] It also induces apoptosis in cancer cells by enhancing the release of cytochrome c from the mitochondria.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₀O₁₃
Molecular Weight468.37 g/mol [1]
SolubilitySoluble in DMSO[1]
Storage (Stock Solution)0-4°C (short-term), -20°C (long-term)[1]

Table 2: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)Source
SH-SY5YNeuroblastoma70 - 150[[“]]
N18TG2Neuroblastoma70 - 150[[“]]
SW480Colon CancerMost effective among SW480, HCT116, and SW620[[“]]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.

  • Aliquot the stock solution into single-use, sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term use.

2. Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Western Blot Analysis

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

GinnalinA_Apoptosis_Pathway GinnalinA This compound Mitochondria Mitochondria GinnalinA->Mitochondria induces release of CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

GinnalinA_Nrf2_Pathway GinnalinA This compound Keap1_Nrf2 Keap1-Nrf2 Complex GinnalinA->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription of

Caption: this compound activation of the Nrf2 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solution Prepare Fresh Working Dilutions Stock_Solution->Working_Solution Treatment Treat Cells with This compound Working_Solution->Treatment Cell_Culture Cell Seeding Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay (e.g., MTT, Western Blot) Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Technical Support Center: Purity Assessment of Commercially Available Ginnalin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available Ginnalin A. The information is designed to address specific issues that may be encountered during experimental procedures for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound, also known as Aceritannin, is a gallotannin found in plants of the Acer genus.[1][2] It is a polyphenolic compound with two galloyl groups attached to a 1,5-anhydro-D-glucitol core.[2] this compound has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[3][4] Its biological activity is linked to the modulation of signaling pathways such as the Nrf2/HO-1 and apoptosis pathways.[1][2]

Q2: What are the common methods for assessing the purity of this compound?

The most common and reliable methods for assessing the purity of this compound and other phenolic compounds include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating and quantifying components in a mixture.[7] A validated HPLC method can determine the percentage purity of this compound and detect the presence of impurities.[8][9]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can provide an accurate and direct measure of purity without the need for a specific reference standard of the analyte.[10][11] It is considered a powerful tool for the purity assessment of organic molecules.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying and characterizing impurities.[5] By providing mass information, it aids in the structural elucidation of unknown compounds present in the sample.[13][14]

Q3: What is the expected purity of commercially available this compound?

The purity of commercially available this compound can vary between suppliers. It is crucial to obtain a Certificate of Analysis (CoA) from the vendor for each batch.[15] Some suppliers may offer this compound with a purity of ≥85% as determined by LC-MS-UV.[16] For rigorous scientific studies, it is recommended to independently verify the purity using the methods described in this guide.

Q4: What are the potential impurities in commercial this compound?

  • Structurally Related Impurities: These include other gallotannins, such as Ginnalin B and C, or precursors and isomers formed during extraction and purification.[17]

  • Process-Related Impurities: Residual solvents, reagents, and other materials used during the extraction and purification process.

  • Degradation Products: this compound, being a phenolic compound, can be susceptible to degradation by hydrolysis, oxidation, and light exposure.[6][18] Forced degradation studies can help to identify potential degradation products.[19][20]

Troubleshooting Guides

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. However, various issues can arise, particularly with complex molecules like gallotannins.

Experimental Workflow for HPLC Purity Assessment

prep Sample Preparation (Dissolve this compound in a suitable solvent) hplc HPLC System Setup (Column, Mobile Phase, Detector) prep->hplc inject Sample Injection hplc->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection data Data Analysis (Peak Integration, Purity Calculation) detection->data report Reporting data->report

Caption: A typical workflow for HPLC-based purity assessment of this compound.

Issue Potential Causes Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column. - Mobile phase pH being close to the pKa of this compound. - Column overload. - Column contamination or degradation.- Use a high-purity, end-capped C18 column. - Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol (B1196071) ionization.[21] - Reduce the sample concentration or injection volume.[7] - Flush the column with a strong solvent or replace it if necessary.[7]
Poor Resolution - Inappropriate mobile phase composition. - Column efficiency has decreased. - Flow rate is too high.- Optimize the gradient of the mobile phase (e.g., acetonitrile (B52724) and water). - Replace the column with a new one of the same type. - Reduce the flow rate.[22]
Ghost Peaks - Contaminants in the mobile phase or from the injector. - Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient to identify the source of contamination. - Implement a needle wash step in the autosampler method.
Baseline Noise or Drift - Air bubbles in the pump or detector. - Contaminated mobile phase or detector cell. - Leaks in the system.- Degas the mobile phase thoroughly. - Flush the system with a strong, miscible solvent. - Check all fittings for leaks and tighten or replace as needed.
qNMR Analysis Troubleshooting

Quantitative NMR (qNMR) is a powerful method for determining absolute purity.

Logical Flow for qNMR Purity Determination

sample_prep Accurate Weighing (this compound and Internal Standard) dissolution Complete Dissolution (in deuterated solvent) sample_prep->dissolution nmr_acq NMR Data Acquisition (Optimized parameters for quantitation) dissolution->nmr_acq processing Data Processing (Phasing, Baseline Correction, Integration) nmr_acq->processing calculation Purity Calculation (Using integral values, weights, and molecular weights) processing->calculation result Purity Result calculation->result

Caption: The logical steps involved in determining the purity of this compound by qNMR.

Issue Potential Causes Troubleshooting Steps
Inaccurate Purity Values - Incomplete dissolution of the sample or internal standard. - Inaccurate weighing. - Non-quantitative NMR parameters. - Overlapping signals of the analyte and internal standard.- Ensure complete dissolution by gentle sonication or vortexing.[23] - Use a calibrated analytical balance and record weights accurately. - Use a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest. - Choose an internal standard with signals that do not overlap with this compound signals.
Poor Signal-to-Noise Ratio - Insufficient sample concentration. - Too few scans acquired.- Increase the sample concentration, if possible. - Increase the number of scans.
Baseline Distortion - Improper phasing or baseline correction. - Broad signals from paramagnetic impurities.- Carefully perform manual phasing and baseline correction. - Check for any visible particulate matter in the NMR tube.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol is a general guideline and should be optimized for your specific instrument and column.

1. Materials and Reagents:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • Reference standard of this compound (if available)

2. Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% TFA or formic acid
Mobile Phase B Acetonitrile with 0.1% TFA or formic acid
Gradient 10-90% B over 30 minutes (example, optimize as needed)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25-30 °C
Detection UV at 280 nm

3. Sample Preparation:

  • Accurately weigh about 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Purity Calculation (Area Percent Method):

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol provides a framework for determining the absolute purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should be stable, non-volatile, and have signals that do not overlap with the analyte.

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound into a clean vial.

  • Accurately weigh an equimolar amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5 mm tube) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all protons).

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Number of Scans (NS): 16 or higher for good signal-to-noise.

  • Temperature: 298 K.

4. Data Processing and Purity Calculation:

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal for both this compound and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

LC-MS for Impurity Profiling

This method is for the identification and characterization of potential impurities.

1. Chromatographic Conditions:

  • Use the same HPLC method as described for purity assessment to achieve separation.

2. Mass Spectrometry Conditions (Example using ESI):

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), both positive and negative modes
Mass Range 100 - 1000 m/z
Capillary Voltage 3-4 kV
Drying Gas Flow 8-12 L/min
Drying Gas Temperature 300-350 °C
Fragmentor Voltage Varies, can be ramped to induce fragmentation for MS/MS

3. Data Analysis:

  • Identify the mass-to-charge ratio (m/z) of the main this compound peak and any other detected peaks.

  • Compare the observed masses with the theoretical masses of potential impurities (e.g., Ginnalin B, Ginnalin C, gallic acid).

  • Utilize MS/MS fragmentation patterns to aid in the structural elucidation of unknown impurities.

Signaling Pathway Diagrams

Nrf2/HO-1 Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GinnalinA This compound ROS Oxidative Stress (e.g., ROS) GinnalinA->ROS Inhibits Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus Nucleus ARE ARE (Antioxidant Response Element) HO1 HO-1, NQO1, etc. (Antioxidant Enzymes) ARE->HO1 Induces transcription of Protection Cellular Protection HO1->Protection Nrf2_n->ARE Binds to

Caption: this compound can mitigate oxidative stress, leading to the activation of the Nrf2/HO-1 pathway and cellular protection.

Apoptosis Signaling Pathway

cluster_mito Mitochondrial Events GinnalinA This compound Bax Bax GinnalinA->Bax Promotes Bcl2 Bcl-2 GinnalinA->Bcl2 Inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Bax->Mitochondrion Permeabilizes Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytoC->Apaf1 Activates Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound can induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins, leading to caspase activation.

References

Technical Support Center: Navigating Research Assays with Ginnalin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Ginnalin A to interfere with common laboratory assays. The information is presented in a question-and-answer format with troubleshooting guides and detailed experimental protocols to ensure the integrity of your research data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chemical nature relevant to research assays?

This compound is a polyphenolic compound classified as a gallotannin, a type of hydrolyzable tannin, primarily extracted from plants of the Acer (maple) genus.[1][2][3][4] Its structure, rich in galloyl groups (trihydroxybenzoyl moieties), gives it potent antioxidant and protein-binding capabilities.[1][5][6] These very properties, while central to its biological activity, can also lead to non-specific interactions in common research assays, potentially generating misleading results.

Q2: Which common research assays are most susceptible to interference by this compound?

Based on the known reactivity of tannins and related polyphenolic compounds, the following assays are at a higher risk of interference when testing this compound:

  • Protein Quantification Assays: Colorimetric assays such as the Bicinchoninic Acid (BCA) and Bradford assays can be affected.[7]

  • Cell Viability and Cytotoxicity Assays: Assays relying on the reduction of tetrazolium salts, such as MTT, XTT, and MTS, are particularly vulnerable.[7][8]

  • Enzyme-Linked Immunosorbent Assays (ELISAs): The protein-binding nature of this compound can interfere with antibody-antigen interactions or enzyme-substrate reactions.[9][10]

  • Fluorescence-Based Assays: The phenolic structure of this compound can lead to fluorescence quenching, impacting assays that measure fluorescent signals.[7]

Troubleshooting Guides

Issue 1: Inaccurate Protein Quantification in the Presence of this compound

Question: My protein concentration readings are inconsistent or higher than expected in samples treated with this compound. Why is this happening and how can I fix it?

Answer:

Mechanism of Interference:

This compound, like other tannins, can interfere with common protein assays in two primary ways:

  • Direct Reduction of Copper (BCA & Lowry Assays): The BCA and Lowry assays rely on the reduction of Cu²⁺ to Cu¹⁺ by protein backbones.[11] The phenolic hydroxyl groups on this compound can directly reduce Cu²⁺, leading to a colorimetric signal that is independent of the actual protein concentration, thus causing an overestimation.[12]

  • Protein Precipitation (Bradford & other assays): Tannins are well-known for their ability to bind to and precipitate proteins.[13][14] This can lead to an underestimation of soluble protein in assays like the Bradford assay, as the precipitated protein is removed from the sample being measured.

Troubleshooting Steps:

  • Run Proper Controls: Include a "this compound only" control (at the same concentration as in your experimental samples but without any protein) to quantify the extent of background signal. Subtract this background from your experimental sample readings.

  • Remove the Interfering Substance: Before quantification, precipitate the protein in your sample using acetone (B3395972). This will pellet the protein while leaving the smaller this compound molecule in the supernatant, which can then be discarded.

  • Use an Alternative Assay: Consider using a protein quantification method that is less susceptible to interference from reducing agents, such as the Bradford assay. However, be mindful of potential protein precipitation. A detergent-compatible assay may also be a suitable alternative.

Quantitative Data on Tannin Interference in Protein Assays

Assay TypeInterfering CompoundProtein Concentration (µg/mL)Interfering Compound Concentration (µM)Observed Effect on Protein Measurement
BCA AssayFlavonoids (structurally similar polyphenols)25 - 250> 5~3-5 fold overestimation[12]
Lowry AssayFlavonoids25 - 250> 5Significant overestimation[12]
Bradford AssayTannic AcidNot specifiedNot specifiedInterference noted[7]

Note: Data for flavonoids is used as a proxy to illustrate the potential magnitude of interference due to structural similarities with this compound.

Issue 2: Misleading Results in Cell Viability Assays (MTT, XTT)

Question: I am observing an unexpected increase in "cell viability" in my MTT assay at high concentrations of this compound, even in the absence of cells. What could be the cause?

Answer:

Mechanism of Interference:

Cell viability assays like the MTT and XTT assays measure the metabolic activity of live cells by their ability to reduce a yellow tetrazolium salt to a colored formazan (B1609692) product.[8] this compound is a potent antioxidant and reducing agent, capable of directly reducing the tetrazolium salt to formazan without any cellular involvement.[6][7] This leads to a false-positive signal, which can mask true cytotoxicity or even suggest a false increase in cell viability.

Troubleshooting Steps:

  • Cell-Free Controls: Always run parallel experiments with this compound in cell-free media to measure the direct reduction of the assay reagent. This background absorbance should be subtracted from the values obtained with cells.

  • Wash Cells Before Adding Reagent: After treating the cells with this compound for the desired time, aspirate the media containing this compound and wash the cells with PBS before adding the MTT or XTT reagent. This minimizes direct interaction between this compound and the reagent.

  • Alternative Viability Assays: Switch to a non-enzymatic, non-redox-based assay. Examples include:

    • Trypan Blue Exclusion Assay: A simple counting method to distinguish viable from non-viable cells based on membrane integrity.

    • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a more direct indicator of metabolic health and less prone to interference from reducing compounds.

    • LDH Release Assay: This measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells.

Visualization of MTT Assay Interference Workflow

MTT_Interference Workflow Highlighting this compound Interference in MTT Assay cluster_standard Standard Protocol cluster_interference Point of Interference cluster_troubleshooting Troubleshooting Protocol A Seed Cells B Add this compound A->B C Incubate B->C D Add MTT Reagent C->D E Measure Absorbance D->E F This compound directly reduces MTT D->F False Positive G Seed Cells H Add this compound G->H I Incubate H->I J Wash Cells with PBS I->J K Add MTT Reagent J->K L Measure Absorbance K->L

Caption: Workflow showing how this compound can interfere with the MTT assay and a recommended troubleshooting step.

Experimental Protocols

Protocol 1: BCA Protein Assay with Acetone Precipitation

This protocol is designed to minimize interference from this compound by first separating the protein from the compound.

Materials:

  • BCA Protein Assay Kit

  • Cold acetone (-20°C)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge and tubes

  • Plate reader

Procedure:

  • Sample Preparation: Take 100 µL of your cell lysate or protein solution containing this compound.

  • Acetone Precipitation: Add 400 µL of cold acetone to the sample. Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully decant and discard the supernatant which contains the acetone and dissolved this compound.

  • Pellet Wash: Add 500 µL of cold acetone to the tube, vortex gently, and centrifuge again at 14,000 x g for 5 minutes at 4°C.

  • Dry the Pellet: Discard the supernatant and allow the protein pellet to air dry for 10-15 minutes. Do not over-dry.

  • Resuspend Protein: Resuspend the protein pellet in a suitable buffer (e.g., PBS or lysis buffer).

  • BCA Assay: Perform the BCA assay on the resuspended protein according to the manufacturer's instructions.

Protocol 2: Direct ELISA with Interference Controls

This protocol for a direct ELISA includes controls to check for non-specific binding and interference by this compound.

Materials:

  • Antigen-coated 96-well plate

  • Blocking buffer (e.g., 5% BSA in PBS-T)

  • Primary antibody conjugated to an enzyme (e.g., HRP)

  • Wash buffer (PBS-T)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • This compound stock solution

Procedure:

  • Blocking: Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Sample/Antibody Incubation:

    • Experimental Wells: Add your primary antibody diluted in buffer containing the same concentration of this compound as your intended experiment.

    • Positive Control: Add primary antibody diluted in buffer without this compound.

    • Interference Control 1 (No Antibody): Add buffer with this compound but no primary antibody. This checks for non-specific binding of this compound to the coated antigen.

    • Interference Control 2 (No Antigen): In a non-coated well, add the primary antibody and this compound. This checks if this compound affects the antibody's activity.

  • Incubation: Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Addition: Add the substrate solution and incubate in the dark until color develops (typically 15-30 minutes).

  • Stop Reaction: Add the stop solution.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). Analyze the results from the control wells to determine if this compound is interfering.

Visualizations

Mechanism of this compound Interference in Tetrazolium-Based Assays

Tetrazolium_Interference This compound's Direct Reduction of Tetrazolium Salts cluster_cell Cellular Pathway (Intended Assay Mechanism) cluster_ginnalin Interference Pathway LiveCell Metabolically Active Cell MitoEnzyme Mitochondrial Dehydrogenases LiveCell->MitoEnzyme produces Tetrazolium Tetrazolium Salt (e.g., MTT, XTT) (Yellow, Soluble) MitoEnzyme->Tetrazolium reduces Formazan Formazan Dye (Purple/Orange, Insoluble/Soluble) Tetrazolium->Formazan forms GinnalinA This compound (Reducing Agent) Tetrazolium_ref Tetrazolium Salt (e.g., MTT, XTT) (Yellow, Soluble) GinnalinA->Tetrazolium_ref directly reduces FalseFormazan Formazan Dye (False Positive Signal) Tetrazolium_ref->FalseFormazan forms

Caption: Diagram illustrating how this compound can bypass cellular machinery to directly reduce tetrazolium salts.

Simplified Signaling Pathway Modulated by this compound

Nrf2_Pathway This compound's Activation of the Nrf2 Signaling Pathway GinnalinA This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) GinnalinA->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 (Nucleus) Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) in DNA Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection (Antioxidant Response) Antioxidant_Genes->Cell_Protection leads to

Caption: Simplified diagram of the Nrf2 antioxidant response pathway activated by this compound.

References

Technical Support Center: Refining Protocols for Consistent Ginnalin A Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving consistent and reliable results in experiments involving Ginnalin A. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary bioactivities?

This compound, also known as acertannin, is a gallotannin found in plants of the Acer genus.[1][2][3] It is a polyphenolic compound with well-documented antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Its therapeutic potential is a subject of ongoing research.[1][2]

Q2: How should I prepare and store this compound stock solutions to ensure stability?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[4][5] To maintain the compound's integrity, store stock solutions in small aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks), protected from light.[4] Avoid repeated freeze-thaw cycles.[4]

Q3: What are the typical working concentrations for this compound in cell culture experiments?

The effective concentration of this compound varies depending on the cell line and the specific bioassay. For anti-proliferative and cell cycle arrest studies in cancer cell lines like HCT-116 and MCF-7, concentrations around 50 µM have been shown to be effective.[6] For neuroprotective effects in SH-SY5Y cells, a pre-treatment concentration of 20 µM has been used to protect against oxidative stress.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors:

  • Compound Purity and Stability: The purity of your this compound can vary between batches. Degradation of the compound due to improper storage can also affect its potency.[8]

  • Cell Culture Conditions: Variations in cell passage number, cell health, and seeding density can significantly impact results.[8]

  • Experimental Parameters: Differences in incubation times, solvent concentrations (e.g., DMSO), and the specific assay methodology used can all contribute to variability.[8]

  • Data Analysis: The method used for curve fitting and determining the IC50 can also introduce variations.

Troubleshooting Guides

Issue 1: High Variability in Antioxidant Activity Assays (e.g., DPPH)

  • Question: My DPPH radical scavenging results for this compound are not reproducible. What should I check?

  • Answer:

    • DPPH Solution Freshness: The DPPH radical is light-sensitive and should be prepared fresh for each experiment and kept in the dark.

    • Incubation Time: Ensure a consistent incubation time for all samples, as the reaction is time-dependent.

    • Solvent Effects: The solvent used to dissolve this compound can interfere with the assay. Always include a solvent control.

    • Pipetting Accuracy: Inaccurate pipetting can lead to significant errors. Ensure your pipettes are calibrated and use proper technique.

Issue 2: Inconsistent Cell Viability Results (e.g., MTT Assay)

  • Question: I am observing significant fluctuations in the cytotoxic effects of this compound on my cancer cell lines. How can I troubleshoot this?

  • Answer:

    • Cell Seeding Density: Ensure a uniform cell number in each well. An uneven distribution of cells is a major source of variability.

    • Cell Health: Use cells that are in the exponential growth phase and have a consistent passage number. Stressed or senescent cells will respond differently to treatment.

    • Compound Precipitation: this compound may precipitate in the culture medium at high concentrations. Visually inspect the wells for any precipitate. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[9]

    • Incubation Time: Standardize the duration of this compound treatment across all experiments.

Issue 3: Difficulty in Detecting Activation of Nrf2/HO-1 Pathway

  • Question: I am not observing a consistent increase in Nrf2 nuclear translocation or HO-1 expression after this compound treatment in my Western blot analysis. What could be the problem?

  • Answer:

    • Treatment Time and Concentration: The activation of the Nrf2 pathway is often transient. Perform a time-course and dose-response experiment to identify the optimal conditions for activation. A concentration of 20 µM has been shown to be effective in SH-SY5Y cells.[7]

    • Subcellular Fractionation: For observing Nrf2 nuclear translocation, ensure your subcellular fractionation protocol effectively separates the nuclear and cytoplasmic fractions. Use appropriate markers (e.g., Lamin B1 for nuclear, Tubulin for cytoplasmic) to verify the purity of your fractions.

    • Antibody Quality: Use validated antibodies for Nrf2 and HO-1.

    • Loading Controls: Use appropriate loading controls for both nuclear and cytoplasmic fractions.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's bioactivity.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineAssayIC50 ValueReference
HCT-116 (Colon Cancer)MTT24.8 µM[[“]]
SW480 (Colon Cancer)MTT22.0 µM[[“]]
SW620 (Colon Cancer)MTT39.7 µM[[“]]
Neuroblastoma (SH-SY5Y, N18TG2)MTT70-150 µg/mL[11]
Hep-3B (Hepatocellular Carcinoma)XTT155 µM (72h)[12]

Table 2: Antioxidant and Anti-inflammatory Activity of this compound

ActivityAssayIC50 ValueReference
DPPH Radical ScavengingSpectrophotometrySignificantly low[1]
Superoxide Scavenging (NBT)SpectrophotometrySignificantly low[1]
Nitric Oxide Production Inhibition (LPS-stimulated RAW264.7 cells)Griess AssayNot significant for this compound alone[13]

Experimental Protocols

1. DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures to assess the antioxidant capacity of this compound.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

    • This compound stock solution (in DMSO)

    • Methanol (B129727)

    • Ascorbic acid (positive control)

  • Procedure:

    • Prepare serial dilutions of this compound and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control with 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of scavenging against the concentration of this compound.

2. MTT Cell Viability Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on adherent cancer cell lines.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

3. Western Blot Analysis of Nrf2 and HO-1

This protocol describes the detection of Nrf2 and HO-1 protein expression in cells treated with this compound.

  • Reagents:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Plate cells and treat with this compound at the desired concentration and for the optimal time.

    • For Nrf2 nuclear translocation, perform subcellular fractionation to separate nuclear and cytoplasmic extracts. For total protein, lyse the cells directly.

    • Quantify protein concentration using a BCA assay.

    • Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

    • Quantify band intensities using densitometry software and normalize to the appropriate loading control (Lamin B1 for nuclear fraction, β-actin for total/cytoplasmic fraction).

Visualizations

Ginnalin_A_Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_mechanism Mechanism of Action Ginnalin_A This compound Stock (DMSO) Treatment Treat Cells with This compound Ginnalin_A->Treatment Cell_Culture Cell Culture (e.g., Cancer Cells, Macrophages) Cell_Culture->Treatment Antioxidant Antioxidant Assays (e.g., DPPH) Treatment->Antioxidant Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT) Treatment->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) Treatment->Anti_inflammatory Western_Blot Western Blot (Nrf2, HO-1, MAPK, etc.) Treatment->Western_Blot IF Immunofluorescence (NF-κB Translocation) Treatment->IF Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle

Caption: General experimental workflow for investigating the bioactivity of this compound.

Nrf2_Signaling_Pathway cluster_nucleus Ginnalin_A This compound Keap1_Nrf2 Keap1-Nrf2 Complex Ginnalin_A->Keap1_Nrf2 Inhibits Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

MAPK_NFkB_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nuc_nfkb Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK IKK IKK Inflammatory_Stimuli->IKK Ginnalin_A This compound MAPK p38/JNK/ERK Ginnalin_A->MAPK Inhibits Ginnalin_A->IKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK NFkB NF-κB (p65/p50) MAPK->NFkB IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_NFkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nuc->Inflammatory_Genes Activates Transcription

Caption: this compound's potential inhibition of MAPK and NF-κB signaling pathways.

References

Technical Support Center: Large-Scale Synthesis of Ginnalin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ginnalin A. Given the limited publicly available data on a dedicated large-scale chemical synthesis protocol for this compound, this guide is based on established principles for the synthesis of complex gallotannins and polyphenols.

Troubleshooting Guides

Challenges in the large-scale synthesis of this compound can arise at various stages, from starting material purity to final product isolation. The following tables outline common problems, their potential causes, and recommended solutions.

Table 1: Troubleshooting Low Yields in this compound Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in galloylation (esterification) steps - Incomplete reaction due to steric hindrance.- Degradation of starting materials or product under reaction conditions.- Inefficient activation of gallic acid.- Optimize reaction time and temperature. Use a minimal excess of the galloylating agent.- Employ milder coupling agents (e.g., DCC/DMAP, HATU).- Ensure anhydrous conditions, as water can hydrolyze activated esters.
Poor recovery after deprotection - Cleavage of the galloyl ester bonds during removal of protecting groups.- Degradation of the polyphenol structure under harsh deprotection conditions.- Adsorption of the product onto silica (B1680970) gel during purification.- Use orthogonal protecting groups that can be removed under mild and specific conditions (e.g., hydrogenolysis for benzyl (B1604629) groups, mild acid for silyl (B83357) ethers).- Perform deprotection at low temperatures and monitor the reaction closely by TLC or HPLC.- Consider reverse-phase chromatography for purification to minimize interaction with silica.
Significant loss of material during purification - Co-elution of closely related byproducts.- Streaking or tailing on chromatography columns.- Product instability on the stationary phase.- Optimize the mobile phase for better separation in column chromatography.- Consider preparative HPLC for high-purity final product.- Use a different stationary phase (e.g., Sephadex LH-20 for polyphenols).

Table 2: Troubleshooting Purity Issues in this compound Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Presence of partially galloylated intermediates - Incomplete galloylation reactions.- Non-selective deprotection.- Drive the esterification to completion by using a slight excess of the activated gallic acid derivative.- Use highly selective and regioselective protecting group strategies.
Contamination with residual protecting groups - Incomplete deprotection reactions.- Increase reaction time or temperature for the deprotection step, while carefully monitoring for product degradation.- Use a larger excess of the deprotection reagent.
Formation of colored impurities - Oxidation of phenolic hydroxyl groups.- Handle all intermediates and the final product under an inert atmosphere (e.g., argon or nitrogen).- Use degassed solvents.- Add antioxidants like ascorbic acid during workup and purification.
Isomeric impurities - Non-regioselective protection or galloylation.- Develop a robust and highly regioselective protecting group strategy for the 1,5-anhydro-D-glucitol core.

Frequently Asked Questions (FAQs)

1. What is the most critical challenge in the chemical synthesis of this compound?

The primary challenge lies in the regioselective functionalization of the multiple hydroxyl groups on the 1,5-anhydro-D-glucitol core and the gallic acid moieties. A robust protecting group strategy is essential to selectively introduce the two galloyl groups at the C2 and C6 positions of the glucitol core.

2. What are the recommended protecting groups for the hydroxyls of gallic acid and the glucitol core?

For the phenolic hydroxyls of gallic acid, benzyl ethers are a common choice as they are stable under a wide range of conditions and can be removed simultaneously by hydrogenolysis in the final step. For the glucitol core, a combination of protecting groups is necessary to differentiate the hydroxyls. For instance, selective protection of the primary C6 hydroxyl followed by protection of the remaining secondary hydroxyls allows for regioselective galloylation.

3. What are the stability concerns for this compound and its synthetic intermediates?

This compound, being a polyphenol, is susceptible to oxidation, especially under basic conditions or in the presence of light and air. Synthetic intermediates, particularly those with free phenolic hydroxyls, share this instability. It is recommended to store all such compounds under an inert atmosphere, protected from light, and at low temperatures.

4. Which purification techniques are most effective for this compound on a large scale?

While laboratory-scale purification often relies on silica gel chromatography, this can be challenging to scale up for polyphenols due to potential degradation and irreversible adsorption. For large-scale purification, techniques such as preparative reverse-phase HPLC or size-exclusion chromatography using resins like Sephadex LH-20 are often more suitable. Crystallization, if achievable, is an excellent method for obtaining high-purity this compound on a large scale.

Experimental Protocols

While a specific large-scale synthesis protocol for this compound is not publicly detailed, a plausible synthetic approach would involve the following key experimental steps.

Protocol 1: Regioselective Protection of 1,5-Anhydro-D-glucitol

This protocol outlines a hypothetical strategy for the selective protection of the C2 and C6 hydroxyl groups, preparing the core for galloylation.

  • Selective Silylation of the Primary Hydroxyl: React 1,5-anhydro-D-glucitol with a bulky silylating agent, such as tert-butyldiphenylsilyl chloride (TBDPSCl), in the presence of a base like imidazole (B134444) in DMF. This will preferentially protect the primary C6 hydroxyl group.

  • Protection of Remaining Secondary Hydroxyls: The remaining free hydroxyl groups at C2, C3, and C4 can be protected, for example, as benzyl ethers using benzyl bromide and a strong base like sodium hydride in an aprotic solvent like THF.

  • Selective Deprotection of the C6 Hydroxyl: The TBDPS group at C6 can be selectively removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF, leaving the benzyl ethers intact.

  • Selective Protection of the C3 and C4 Hydroxyls: The diol at C3 and C4 can be protected as a cyclic acetal, for example, using 2,2-dimethoxypropane (B42991) and a catalytic amount of a mild acid. This leaves the C2 hydroxyl available for the first galloylation.

Protocol 2: Galloylation of the Glucitol Core

This protocol describes the esterification of the protected glucitol core with a protected gallic acid derivative.

  • Preparation of the Galloylating Agent: Protect the hydroxyl groups of gallic acid as benzyl ethers. Then, activate the carboxylic acid, for instance, by converting it to an acid chloride using oxalyl chloride or by using a coupling agent like DCC (dicyclohexylcarbodiimide) with an activator like DMAP (4-dimethylaminopyridine).

  • First Galloylation (e.g., at C2): React the selectively protected glucitol derivative from Protocol 1 with the activated, protected gallic acid in an anhydrous aprotic solvent (e.g., DCM or DMF) in the presence of a base.

  • Deprotection of the C6 Hydroxyl: The protecting group at C6 (if different from the others) would be selectively removed.

  • Second Galloylation (at C6): Repeat the galloylation procedure to introduce the second protected galloyl moiety at the C6 position.

Protocol 3: Global Deprotection to Yield this compound

This final step removes all protecting groups to yield the target molecule.

  • Hydrogenolysis: Dissolve the fully protected intermediate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration and Purification: Filter the reaction mixture through Celite to remove the catalyst. The crude this compound can then be purified by an appropriate method as discussed in the FAQs.

Visualizations

Hypothetical Synthetic Workflow for this compound

GinnalinA_Synthesis_Workflow Start 1,5-Anhydro-D-glucitol P1 Regioselective Protection Start->P1 Intermediate1 Protected Glucitol Core P1->Intermediate1 Galloylation Galloylation (Esterification) Intermediate1->Galloylation GallicAcid Protected Gallic Acid GallicAcid->Galloylation Intermediate2 Fully Protected This compound Galloylation->Intermediate2 Deprotection Global Deprotection Intermediate2->Deprotection GinnalinA This compound Deprotection->GinnalinA Purification Purification GinnalinA->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A generalized workflow for the chemical synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Problem Low Yield Check1 Check Reaction Completion (TLC/LCMS) Problem->Check1 Incomplete Incomplete Reaction Check1->Incomplete No Complete Reaction Complete Check1->Complete Yes Solution1 Optimize Time/Temp Increase Reagent Incomplete->Solution1 Check2 Analyze Side Products Complete->Check2 Degradation Degradation Products Observed Check2->Degradation Yes NoDegradation No Degradation Check2->NoDegradation No Solution2 Milder Conditions Inert Atmosphere Degradation->Solution2 Check3 Evaluate Workup & Purification Loss NoDegradation->Check3 Loss High Loss During Purification Check3->Loss Yes Solution3 Optimize Purification Method (e.g., RP-HPLC) Loss->Solution3

Caption: A decision tree for troubleshooting low yields in synthesis.

Validation & Comparative

In Vivo Validation of Ginnalin A's Anti-Cancer Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current scientific evidence on the anti-cancer efficacy of Ginnalin A, with a required focus on in vivo validation. While in vitro studies have shown promise, a thorough review of published research reveals a significant gap in the translation of these findings to living models.

Executive Summary

This compound, a gallotannin found in several species of maple trees, has garnered attention for its potential anti-cancer properties. Numerous in vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including colorectal, breast, and hepatocellular carcinoma. The primary proposed mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, as well as the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

However, despite the promising results from laboratory cell culture experiments, there is a conspicuous absence of published in vivo data. To date, no studies have reported the efficacy of this compound in animal cancer models, such as xenograft studies in mice. This critical lack of in vivo validation means that key parameters essential for drug development—including tumor growth inhibition, survival rates, and direct comparisons with existing chemotherapeutic agents in a living system—remain uninvestigated.

This guide will summarize the existing in vitro findings to provide a foundation for future research and simultaneously highlight the urgent need for in vivo studies to truly ascertain the therapeutic potential of this compound.

In Vitro Efficacy of this compound: A Summary of Key Findings

Several research articles have detailed the effects of this compound on various cancer cell lines in laboratory settings. These findings are crucial for understanding its potential mechanisms of action at a cellular level.

Cancer TypeCell Lines StudiedKey In Vitro Findings
Colorectal Cancer HCT116, SW480, SW620[1][2]- Inhibition of cell proliferation.[1][2] - Induction of S-phase cell cycle arrest.[1][2] - Activation of the Nrf2/HO-1 signaling pathway.[1][2]
Breast Cancer MDA-MB-231, MCF-7- Induction of apoptosis.
Hepatocellular Carcinoma Hep-3B[3][4]- Induction of apoptosis through upregulation of caspase-3, -8, -9, CYCS, and p53 genes.[3][4]
Neuroblastoma SH-SY5Y, N18TG2- Antiproliferative activity.

Proposed Mechanisms of Action (Based on In Vitro Data)

The anti-cancer effects of this compound observed in cell cultures are believed to be mediated through several signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to trigger apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins such as caspases and p53.[3][4] It can also halt the cell cycle, preventing cancer cells from dividing and proliferating.[1][2]

GinnalinA This compound CancerCell Cancer Cell GinnalinA->CancerCell Apoptosis Apoptosis CancerCell->Apoptosis CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Caspases Upregulation of Caspases Apoptosis->Caspases p53 Upregulation of p53 Apoptosis->p53 Proliferation Inhibition of Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation GinnalinA This compound Keap1 Keap1 GinnalinA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantGenes Expression of Antioxidant Genes ARE->AntioxidantGenes CellProtection Cellular Protection AntioxidantGenes->CellProtection InVitro In Vitro Studies (Promising Results) AnimalModel Animal Model Selection (e.g., Xenograft Mice) InVitro->AnimalModel TumorImplantation Tumor Cell Implantation AnimalModel->TumorImplantation Treatment Treatment with this compound vs. Control/Alternative Drug TumorImplantation->Treatment Monitoring Tumor Growth Monitoring & Survival Analysis Treatment->Monitoring Analysis Histopathological & Molecular Analysis Monitoring->Analysis Efficacy Assessment of In Vivo Efficacy Analysis->Efficacy

References

A Comparative Analysis of Ginnalin A and Hamamelitannin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Biochemical Properties, Mechanisms of Action, and Therapeutic Potential of Two Promising Gallotannins

For researchers and scientists in the field of drug development, the exploration of natural compounds with therapeutic potential is a burgeoning area of interest. Among these, Ginnalin A and Hamamelitannin, two structurally related gallotannins, have emerged as compelling candidates due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparative study of these two molecules, presenting key experimental data, detailed methodologies, and visual representations of their molecular pathways to aid in their evaluation for future therapeutic applications.

Biochemical Profile and Structural Comparison

This compound is primarily isolated from plants of the Acer genus, such as the Amur maple (Acer ginnala).[1] Hamamelitannin is predominantly found in the bark and leaves of witch hazel (Hamamelis virginiana).[2] Both compounds are classified as hydrolyzable tannins, specifically digalloyl gallotannins, characterized by two galloyl groups attached to a central sugar moiety.[2][3][4] In this compound, the core is a 1,5-anhydro-D-glucitol, while in Hamamelitannin, it is a hamamelose sugar.[2][4] This subtle structural difference may contribute to their distinct biological activities.

FeatureThis compoundHamamelitannin
Molecular Formula C₂₀H₂₀O₁₃C₂₀H₂₀O₁₄
Molecular Weight 468.37 g/mol [5][6][7]484.36 g/mol [8][9][10]
Natural Sources Acer species (e.g., Acer ginnala)[1]Hamamelis virginiana (witch hazel)[2]
Chemical Class Hydrolyzable Tannin (Digalloyl gallotannin)[3][4]Hydrolyzable Tannin (Digalloyl gallotannin)[3][4]

Comparative Biological Activity: A Quantitative Overview

Both this compound and Hamamelitannin exhibit significant antioxidant and anticancer properties. The following tables summarize the available quantitative data from various in vitro studies. It is important to note that a direct comparison is challenging due to the use of different experimental conditions and cell lines across studies.

Antioxidant Activity

Hamamelitannin has been extensively studied for its antioxidant capacity, with specific IC50 values determined through various assays. While this compound is reported to have potent antioxidant effects, specific IC50 values from comparable assays are not as readily available in the literature.

Antioxidant AssayHamamelitannin IC50 (µM)This compound IC50 (µM)
DPPH Radical Scavenging 40.0 µMData not available ("significantly low")[4][11]
ABTS Radical Scavenging 40.3 µMData not available

Note: IC50 values for Hamamelitannin were converted from µg/mL using its molecular weight (484.36 g/mol ).

Cytotoxic Activity Against Cancer Cell Lines

Both compounds have demonstrated cytotoxic effects against a range of cancer cell lines.

Cancer Cell LineThis compound IC50 (µM)Hamamelitannin IC50 (µM)
Neuroblastoma (SH-SY5Y & N18TG2) 149.4 - 320.2 µMData not available
Breast Cancer (MDA-MB-231) 160 µM[12]Data not available
Breast Cancer (MCF-7) 300 µM[12]Data not available
Liver Cancer (HepG2) Data not available40.3 µM[13]
Colon Cancer (HT29) Data not availableEffective at inhibiting growth by 50% at concentrations that did not harm normal colonocytes[14]
Various Colorectal Cancer Lines Data not availableShowed lower IC50 values compared to doxorubicin[11]

Note: IC50 values for this compound were converted from µg/mL where applicable using its molecular weight (468.37 g/mol ).

Mechanistic Insights: Signaling Pathways

The therapeutic potential of this compound and Hamamelitannin is underscored by their ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation.

This compound and the Nrf2-ARE Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[15] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound has been shown to bind to the Kelch domain of Keap1, disrupting the Keap1-Nrf2 interaction.[12][16] This allows Nrf2 to translocate to the nucleus, where it binds to the ARE and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[12]

This compound activates the Nrf2 antioxidant pathway.
Hamamelitannin and the NF-κB Pathway

Hamamelitannin has been shown to exert its anti-inflammatory effects through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3][17] This pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Hamamelitannin is suggested to interfere with this cascade, potentially by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in its inactive state in the cytoplasm.[18]

Hamamelitannin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hamamelitannin Hamamelitannin IKK IKK Complex Hamamelitannin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation IkBa->IkBa_p NFkB_cyto NF-κB IkBa->NFkB_cyto Sequesters NFkB_nu NF-κB NFkB_cyto->NFkB_nu Translocation ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nu->ProInflammatoryGenes Activates transcription

Hamamelitannin inhibits the NF-κB inflammatory pathway.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for the key assays mentioned in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

DPPH_Assay_Workflow start Start prepare_dpph Prepare 0.1 mM DPPH solution in methanol start->prepare_dpph prepare_samples Prepare various concentrations of This compound or Hamamelitannin start->prepare_samples mix Mix 1 mL of DPPH solution with 1 mL of sample solution prepare_dpph->mix prepare_samples->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat cells with various concentrations of This compound or Hamamelitannin for 24-72h seed_cells->treat_cells add_mtt Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours treat_cells->add_mtt solubilize Remove medium and add DMSO to dissolve formazan (B1609692) crystals add_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate % cell viability and IC50 value measure->calculate end End calculate->end

References

A Comparative Guide to the Efficacy of Ginnalin A and Other Polyphenols in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for cancer therapy has identified polyphenols as a promising class of molecules. Among these, Ginnalin A, a gallotannin found in plants of the Acer genus, has garnered significant interest for its anti-carcinogenic properties. This guide provides an objective comparison of the efficacy of this compound against other well-researched polyphenols—resveratrol, curcumin, and epigallocatechin gallate (EGCG)—supported by experimental data.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound against cancer cells. The following tables summarize the IC50 values for this compound and other polyphenols across various cancer cell lines.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution, as experimental conditions such as cell line passage number, treatment duration, and assay methodology may vary between studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (h)
Breast CancerMDA-MB-23116072
Breast CancerMCF-730072
Hepatocellular CarcinomaHep3B15572
Colon CancerHCT11624.8Not Specified
Colon CancerSW48022.0Not Specified
Colon CancerSW62039.7Not Specified
NeuroblastomaSH-SY5Y70-150 (µg/mL)Not Specified
MelanomaB16F10Cytotoxicity observedNot Specified
LeukemiaL1210, HL-60, K562Cytotoxicity observedNot Specified

Table 2: Comparative IC50 Values of Resveratrol, Curcumin, and EGCG in Selected Cancer Cell Lines

Cancer TypeCell LinePolyphenolIC50 (µM)Incubation Time (h)
Breast CancerMDA-MB-231Resveratrol~18548
Curcumin25Not Specified
EGCGNot specifiedNot specified
Breast CancerMCF-7Resveratrol51.18Not Specified
Curcumin4.95 - 75Not specified
EGCG37.7Not Specified
Colon CancerHCT-116ResveratrolNot specifiedNot specified
Curcumin10Not Specified
EGCGNot specifiedNot specified
Lung CancerA549ResveratrolNot specifiedNot specified
Curcumin33 - 5024-48
EGCG28.34 - 60.5548

Mechanisms of Action and Signaling Pathways

This compound and other polyphenols exert their anti-cancer effects through the modulation of various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and arrest of the cell cycle.

This compound

This compound has been shown to induce apoptosis by upregulating the expression of key apoptotic proteins such as CASP-3, CASP-8, CASP-9, and p53, while downregulating the anti-apoptotic protein BCL-2.[1][2] It can also arrest the cell cycle at the S and G2/M phases by downregulating cyclins A and D1.[2] Furthermore, this compound activates the Nrf2 signaling pathway, which is involved in the cellular defense against oxidative stress.[3]

Ginnalin_A_Signaling cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_nrf2 Nrf2 Pathway Activation GinnalinA This compound CASP8 CASP-8 GinnalinA->CASP8 CASP9 CASP-9 GinnalinA->CASP9 p53 p53 GinnalinA->p53 BCL2 BCL-2 GinnalinA->BCL2 CyclinA Cyclin A GinnalinA->CyclinA CyclinD1 Cyclin D1 GinnalinA->CyclinD1 Keap1 Keap1 GinnalinA->Keap1 CASP3 CASP-3 CASP8->CASP3 CASP9->CASP3 Apoptosis Apoptosis CASP3->Apoptosis p53->Apoptosis BCL2->Apoptosis CellCycleArrest S & G2/M Arrest CyclinA->CellCycleArrest CyclinD1->CellCycleArrest Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes

Signaling pathways modulated by this compound in cancer cells.
Resveratrol, Curcumin, and EGCG

These well-studied polyphenols also induce apoptosis and inhibit cell proliferation through various signaling pathways.

  • Resveratrol: Often targets the SIRT1 and PI3K/Akt signaling pathways.

  • Curcumin: Known to inhibit the NF-κB and STAT3 signaling pathways.

  • EGCG: Can modulate the EGFR/ERK and PI3K/Akt pathways.

Polyphenol_Signaling cluster_resveratrol Resveratrol cluster_curcumin Curcumin cluster_egcg EGCG Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 PI3K_Akt_R PI3K/Akt Resveratrol->PI3K_Akt_R Apoptosis Apoptosis SIRT1->Apoptosis Proliferation Cell Proliferation PI3K_Akt_R->Proliferation Curcumin Curcumin NFkB NF-κB Curcumin->NFkB STAT3 STAT3 Curcumin->STAT3 NFkB->Proliferation STAT3->Proliferation EGCG EGCG EGFR_ERK EGFR/ERK EGCG->EGFR_ERK PI3K_Akt_E PI3K/Akt EGCG->PI3K_Akt_E EGFR_ERK->Proliferation PI3K_Akt_E->Proliferation MTT_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 Treat Treat with polyphenols Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add DMSO to dissolve formazan Incubate3->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze

References

A Comparative Analysis of the Bioactivities of Ginnalin A, B, and C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Ginnalin A, B, and C with Supporting Experimental Data.

Introduction

Ginnalins A, B, and C are naturally occurring gallotannins found in plants of the Acer (maple) genus. These compounds share a common 1,5-anhydro-D-glucitol core but differ in the number of galloyl moieties attached. This compound is a di-galloyl derivative, while Ginnalins B and C are mono-galloyl isomers, a structural distinction that significantly influences their biological activities.[1][2] This guide provides a comparative overview of the bioactivity of these three compounds, focusing on their anticancer, antioxidant, and α-glucosidase inhibitory effects, supported by available experimental data.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the bioactivities of this compound, B, and C from various studies.

BioactivityCompoundCell Line/Assay SystemKey FindingsReference
Anticancer This compoundHCT-116 (Colon Cancer)IC50: 24.8 µM[3]
SW480 (Colon Cancer)IC50: 22.0 µM[3]
SW620 (Colon Cancer)IC50: 39.7 µM[3]
Hep3B (Hepatocellular Carcinoma)IC50: 155 µM (for 72h)
This compoundHCT-116 (Colon Cancer)84% inhibition at 50 µM[4]
Ginnalin BHCT-116 (Colon Cancer)50% inhibition at 50 µM[4]
Ginnalin CHCT-116 (Colon Cancer)50% inhibition at 50 µM[4]
This compoundMCF-7 (Breast Cancer)49% inhibition at 50 µM[4]
Ginnalin BMCF-7 (Breast Cancer)30% inhibition at 50 µM[4]
Ginnalin CMCF-7 (Breast Cancer)30% inhibition at 50 µM[4]
Antioxidant This compoundHaCaT (Human Keratinocytes)70.8% reduction of H₂O₂-induced ROS at 50 µM[5]
Ginnalin BHaCaT (Human Keratinocytes)92.8% reduction of H₂O₂-induced ROS at 50 µM[5]
α-Glucosidase Inhibition Ginnalin Bin vitro assayPotent inhibitory effect
Ginnalin Cin vitro assayPotent inhibitory effect

Signaling Pathways and Mechanisms of Action

This compound

This compound has been shown to exert its anticancer and antioxidant effects through the modulation of several key signaling pathways.

  • Nrf2/HO-1 Signaling Pathway: In colorectal cancer cells, this compound activates the Nrf2 signaling pathway. It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3] This is achieved through the upregulation of p62 and the inhibition of Keap1, a negative regulator of Nrf2.[3]

  • Apoptotic Pathway: this compound induces apoptosis in various cancer cell lines. In hepatocellular carcinoma cells, it upregulates the expression of pro-apoptotic genes such as CASP3, CASP8, CASP9, CYCS (encoding cytochrome c), and P53. In human blood neutrophils, this compound was found to increase the levels of Fas-associated protein with death domain (FADD), phospho-Rad17, SMAC/Diablo, and cytochrome c, while decreasing the anti-apoptotic protein catalase, thereby promoting apoptosis.[1]

Ginnalin B and C

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways modulated by Ginnalin B and C. Given their structural similarity to this compound, it is plausible that they may share some mechanisms of action, although likely with different potencies. Further research is required to elucidate their specific molecular targets and signaling cascades.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound, B, and C on cancer cell lines.

Methodology:

  • Cell Culture: Human colorectal carcinoma (HCT-116) or breast cancer (MCF-7) cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, B, or C (e.g., 0-100 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Antioxidant Activity Assessment (Cellular ROS Assay)

Objective: To measure the ability of Ginnalins to reduce intracellular reactive oxygen species (ROS) in human keratinocytes.

Methodology:

  • Cell Culture: Human keratinocyte (HaCaT) cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Pre-treatment: Cells are pre-treated with this compound or B (e.g., at 50 µM) for a specified time.

  • Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) is added to the wells to induce oxidative stress.

  • ROS Detection: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader.

  • Data Analysis: The percentage reduction in ROS levels in treated cells is calculated relative to the H₂O₂-treated control cells.

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of Ginnalins on α-glucosidase activity.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing α-glucosidase enzyme solution in a phosphate (B84403) buffer (pH 6.8).

  • Inhibitor Addition: Various concentrations of Ginnalin B or C are added to the reaction mixture and pre-incubated.

  • Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.

  • Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.

Visualizations

Signaling Pathways

Ginnalin_A_Signaling cluster_0 Antioxidant Response cluster_1 Apoptotic Pathway Ginnalin_A This compound p62 p62 Ginnalin_A->p62 Upregulates Keap1 Keap1 Ginnalin_A->Keap1 Inhibits p62->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE ARE Nrf2->ARE Translocates to nucleus and binds HO1_NQO1 HO-1, NQO1 ARE->HO1_NQO1 Promotes transcription Ginnalin_A2 This compound FADD FADD Ginnalin_A2->FADD Upregulates CytoC Cytochrome c Ginnalin_A2->CytoC Promotes release from mitochondria Caspase8 Caspase-8 FADD->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Enzyme Inhibition Assay start Seed Cells in 96-well plate treatment Treat with this compound, B, or C start->treatment incubation Incubate for specified duration treatment->incubation assay Perform specific assay (MTT, ROS, etc.) incubation->assay measurement Measure Absorbance/ Fluorescence assay->measurement analysis Data Analysis (IC50, % inhibition) measurement->analysis start2 Prepare Enzyme and Inhibitor Mixture add_substrate Add Substrate (e.g., pNPG) start2->add_substrate incubation2 Incubate at 37°C add_substrate->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction measurement2 Measure Absorbance stop_reaction->measurement2 analysis2 Data Analysis (IC50) measurement2->analysis2

References

A Comparative Guide to the Structural Activity Relationship of Ginnalin A and Its Analogs as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ginnalin A and its naturally occurring analogs, focusing on their structural activity relationships (SAR) as α-glucosidase inhibitors. The information presented is based on published experimental data to facilitate research and development of novel therapeutic agents.

Introduction to this compound and its Analogs

This compound is a gallotannin found in plants of the Acer genus.[1][2] It is characterized by a 1,5-anhydro-D-glucitol core with two galloyl groups attached.[2][3] Naturally occurring analogs of this compound, such as Ginnalin B, Ginnalin C, Maplexin F, and Maplexin J, differ in the number of galloyl substituents on the glucitol core.[1] These structural variations significantly influence their biological activities, particularly their efficacy as α-glucosidase inhibitors, which are important targets in the management of type 2 diabetes.[1][4]

Quantitative Comparison of α-Glucosidase Inhibitory Activity

The inhibitory activities of this compound and its analogs against α-glucosidase have been evaluated and are summarized in the table below. The data clearly indicates a direct correlation between the number of galloyl groups and the inhibitory potency.

CompoundNumber of Galloyl GroupsCore StructureIC50 (μM) against α-glucosidase
Ginnalin B11,5-anhydro-D-glucitol> 1000[4]
Ginnalin C11,5-anhydro-D-glucitol> 1000[4]
This compound 2 1,5-anhydro-D-glucitol 216.43 [4]
Maplexin F31,5-anhydro-D-glucitol13.70[4]
Maplexin J41,5-anhydro-D-glucitol4.27[4]
Acarbose (Reference Drug)--~2960

Structural Activity Relationship (SAR) Analysis

The data reveals a clear structure-activity relationship for these glucitol-core containing gallotannins (GCGs) as α-glucosidase inhibitors:

  • Number of Galloyl Groups is Critical: The inhibitory activity against α-glucosidase increases significantly with the number of galloyl groups attached to the 1,5-anhydro-D-glucitol core.[4][5]

  • Mono-galloylated Analogs are Inactive: Ginnalin B and C, each with a single galloyl group, show no significant inhibition.[4]

  • Di- and Poly-galloylated Analogs Show Increasing Potency: this compound, with two galloyl groups, exhibits moderate activity. The potency is dramatically enhanced in Maplexin F (three galloyl groups) and Maplexin J (four galloyl groups), with the latter being the most potent inhibitor in the series and significantly more active than the clinical drug acarbose.[4]

  • Mechanism of Inhibition: These GCGs act as noncompetitive inhibitors of α-glucosidase.[1] Their binding to the enzyme is spontaneous and driven by enthalpy, suggesting that hydrogen bonding between the galloyl and hydroxyl groups of the tannins and the polar residues of the protein plays a crucial role in the interaction.[4]

Below is a diagram illustrating the structural activity relationship of this compound and its analogs.

SAR_Ginnalin_A_Analogs cluster_analogs This compound and Analogs cluster_activity α-Glucosidase Inhibitory Activity Ginnalin_B_C Ginnalin B & C (1 Galloyl Group) Inactive Inactive (IC50 > 1000 µM) Ginnalin_B_C->Inactive Ginnalin_A This compound (2 Galloyl Groups) Moderate Moderate Activity (IC50 = 216.43 µM) Ginnalin_A->Moderate Maplexin_F Maplexin F (3 Galloyl Groups) High High Activity (IC50 = 13.70 µM) Maplexin_F->High Maplexin_J Maplexin J (4 Galloyl Groups) Very_High Very High Activity (IC50 = 4.27 µM) Maplexin_J->Very_High

SAR of this compound Analogs on α-Glucosidase.

Experimental Protocols

α-Glucosidase Inhibition Assay

The inhibitory activity of this compound and its analogs against α-glucosidase is typically determined using a modified version of a standard spectrophotometric assay.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Assay Procedure:

    • A mixture of the enzyme solution and a solution of the test compound (this compound or its analog) at various concentrations is pre-incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • The reaction is initiated by adding the pNPG solution to the pre-incubated mixture.

    • The enzymatic reaction is allowed to proceed for a set time (e.g., 20 minutes) at the same temperature.

    • The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3).

  • Measurement: The amount of p-nitrophenol released from the enzymatic hydrolysis of pNPG is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the absorbance of the control wells (containing the enzyme and substrate but no inhibitor). The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined from a dose-response curve.

Anticancer Activity and Signaling Pathway of this compound

Beyond its α-glucosidase inhibitory effects, this compound has demonstrated promising anticancer activities.[2][3] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2] One of the key mechanisms underlying its chemopreventive effect in colorectal cancer is the activation of the Nrf2 signaling pathway.[6][7]

The diagram below illustrates the proposed mechanism of this compound in activating the Nrf2/HO-1 signaling pathway.

Nrf2_Pathway_Ginnalin_A cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ginnalin_A This compound p62 p62 Ginnalin_A->p62 Upregulates Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1 Keap1 (Inhibited) p62->Keap1 Inhibits Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Upregulation of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes

This compound activation of the Nrf2 pathway.

Conclusion

The structural activity relationship studies of this compound and its analogs reveal that the number of galloyl groups is a key determinant of their α-glucosidase inhibitory activity. The highly galloylated analogs, Maplexin F and J, are particularly potent inhibitors. This information provides a valuable foundation for the rational design of novel and more effective α-glucosidase inhibitors. Furthermore, the anticancer properties of this compound, mediated through pathways such as Nrf2 activation, highlight its potential as a multi-target therapeutic agent. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully explore their therapeutic potential.

References

Unveiling the Apoptotic Potential of Ginnalin A: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the apoptotic effects of Ginnalin A on various cancer cell lines. We delve into its efficacy, supported by experimental data, and benchmark it against established chemotherapy agents. Detailed experimental protocols and signaling pathway visualizations are included to facilitate further research and development.

Executive Summary

This compound, a gallotannin found in plants of the Acer genus, has demonstrated notable pro-apoptotic activity across a range of cancer cell lines. This guide synthesizes available data to present a clear picture of its effects, particularly in breast and liver cancer, and offers an indirect comparison with the conventional chemotherapeutic drugs doxorubicin (B1662922) and cisplatin (B142131). The evidence suggests that this compound induces apoptosis through the modulation of key signaling pathways, including the upregulation of caspases and p53, and the downregulation of anti-apoptotic proteins like Bcl-2. While direct comparative studies are limited, the compiled data indicates that this compound exhibits significant cytotoxic effects, warranting further investigation as a potential anticancer agent.

Performance Comparison: this compound vs. Standard Chemotherapeutics

To provide a clear benchmark, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to doxorubicin and cisplatin in various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons may vary based on experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Treatment Duration
MDA-MB-231Breast Cancer16072h
MCF-7Breast Cancer30072h
Hep3BHepatocellular Carcinoma15572h

Table 2: Comparative IC50 Values of Doxorubicin and Cisplatin

Cell LineCancer TypeDoxorubicin IC50 (µM)Cisplatin IC50 (µM)
MDA-MB-231Breast Cancer~0.1 - 1.0~5 - 20
MCF-7Breast Cancer~0.05 - 0.5~2 - 15
Hep3BHepatocellular Carcinoma~0.1 - 1.0~3 - 10

Note: The IC50 values for Doxorubicin and Cisplatin are approximate ranges gathered from various publicly available studies to provide a general comparison. Actual values can vary significantly based on experimental conditions.

Gene Expression Modulation by this compound

This compound's pro-apoptotic effects are further elucidated by its impact on the expression of key apoptosis-related genes. The following table summarizes the fold-change in gene expression in breast and liver cancer cell lines following treatment with this compound.

Table 3: Fold Change in Apoptotic Gene Expression Induced by this compound

GeneMDA-MB-231 (Breast Cancer)MCF-7 (Breast Cancer)Hep3B (Hepatocellular Carcinoma)
CASP33.88-12.09
CASP812.11-10.14
CASP94.768.243.37
CYCS8.17-16.15
FAS4.27--
p533.313.394.15
BCL2--1.85-

Experimental Protocols

For researchers looking to validate or build upon these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (XTT)

This protocol is adapted from standard XTT assay procedures and is similar to the method used in the cited this compound studies.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or control vehicle. Incubate for the desired treatment period (e.g., 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT reagent and the electron-coupling solution. Mix the two solutions according to the manufacturer's instructions.

  • Incubation with XTT: Add 50 µL of the freshly prepared XTT solution to each well. Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This is a standard protocol for quantifying apoptosis by flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or control for the desired time.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

Quantitative Real-Time PCR (qPCR) for Apoptosis-Related Genes

This protocol outlines the steps for measuring changes in gene expression.

  • RNA Extraction: Following treatment with this compound, extract total RNA from the cancer cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for the target genes (e.g., CASP3, BAX, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the treated samples relative to the untreated controls.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Experimental Workflow for Assessing this compound's Apoptotic Effects cluster_0 Cell Culture & Treatment cluster_1 Apoptosis & Viability Assays cluster_2 Data Analysis & Interpretation Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment XTT Assay XTT Assay This compound Treatment->XTT Assay Assess Cell Viability Annexin V/PI Staining Annexin V/PI Staining This compound Treatment->Annexin V/PI Staining Quantify Apoptosis qPCR qPCR This compound Treatment->qPCR Analyze Gene Expression IC50 Determination IC50 Determination XTT Assay->IC50 Determination Apoptotic Cell Population Analysis Apoptotic Cell Population Analysis Annexin V/PI Staining->Apoptotic Cell Population Analysis Gene Expression Fold Change Gene Expression Fold Change qPCR->Gene Expression Fold Change

Experimental Workflow for Assessing this compound's Apoptotic Effects

Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Fas Fas This compound->Fas p53 p53 This compound->p53 Caspase-8 Caspase-8 Fas->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Bax Bax p53->Bax upregulates Bcl2 Bcl2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Proposed Signaling Pathway of this compound-Induced Apoptosis

Ginnalin A: A Comparative Analysis Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Ginnalin A, a naturally occurring gallotannin, with standard chemotherapeutic agents across various cancer cell lines. The objective is to present a clear, data-driven analysis of this compound's potential as an anti-cancer agent, supported by experimental evidence and methodologies.

Executive Summary

This compound has demonstrated significant cytotoxic and apoptotic effects in a range of cancer cell lines, including colorectal, breast, and hepatocellular carcinoma. This guide synthesizes available in vitro data to compare its potency, primarily measured by the half-maximal inhibitory concentration (IC50), against established chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin. While direct head-to-head comparative studies are limited, this document compiles and juxtaposes data from various sources to provide a comprehensive overview.

Quantitative Comparison of Cytotoxicity

The following tables summarize the IC50 values of this compound and standard chemotherapeutic agents in various cancer cell lines. It is important to note that these values are compiled from different studies, and experimental conditions may vary.

Table 1: IC50 Values in Colorectal Cancer Cell Lines

Cell LineCompoundIC50 (µM)Exposure Time (h)Citation
HCT116 This compound24.8Not Specified
Doxorubicin1.9 (as µg/mL)48[1]
SW480 This compound22.0Not Specified
Doxorubicin65.25Not Specified[2]
SW620 This compound39.7Not Specified

Table 2: IC50 Values in Breast Cancer Cell Lines

Cell LineCompoundIC50 (µM)Exposure Time (h)Citation
MDA-MB-231 This compound16072[3][4]
Doxorubicin6.602Not Specified[5]
MCF-7 This compound30072[3][4]
Doxorubicin8.306Not Specified[5]

Table 3: IC50 Values in Hepatocellular Carcinoma Cell Lines

Cell LineCompoundIC50 (µM)Exposure Time (h)Citation
HepG2 Cisplatin45Not Specified[6]
Cisplatin13.6Not Specified[7]
Hep3B Cisplatin50Not Specified[6]
Cisplatin11.0Not Specified[7]

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

In human breast cancer cell lines MDA-MB-231 and MCF-7, this compound has been shown to upregulate the expression of key apoptotic genes such as CASP3, CASP8, CASP9, CYCS, FAS, and P53.[3][4] Specifically, in MDA-MB-231 cells, a significant increase in the expression of these genes was observed.[3][4] In MCF-7 cells, this compound treatment led to a significant increase in CASP9 and P53 gene expression, coupled with a decrease in the anti-apoptotic BCL2 gene expression.[3][4]

Furthermore, this compound has been observed to inhibit the proliferation of HCT-116 and MCF-7 cell lines by inducing cell cycle arrest at the S and G2/M phases. This is achieved by down-regulating the levels of cyclin A and cyclin D1.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and standard chemotherapeutic agents are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9][10][11][12]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^5 cells/200 µL) and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of this compound or the standard chemotherapeutic agent and incubated for a specified period (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well at a 1:10 volume/well ratio. The plates are then incubated for 4 hours.[9][10]

  • Formazan (B1609692) Solubilization: Following incubation with MTT, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.[10]

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[13][14][15][16][17]

  • Cell Treatment and Harvesting: Cells are treated with this compound for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[13]

  • Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.[13][14]

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA in each cell, allowing for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[13][14]

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.

Visualizations

Signaling Pathway

Ginnalin_A_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ginnalin_A This compound FAS FAS Ginnalin_A->FAS P53 p53 Ginnalin_A->P53 CASP8 Caspase-8 FAS->CASP8 CASP3 Caspase-3 CASP8->CASP3 BCL2 Bcl-2 P53->BCL2 CYCS Cytochrome c BCL2->CYCS CASP9 Caspase-9 CYCS->CASP9 CASP9->CASP3 Apoptosis Apoptosis CASP3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound or Standard Chemotherapeutic incubate_24h->add_compound incubate_treatment Incubate for specified duration add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining IC50 values using the MTT assay.

References

Unveiling the Antioxidant Prowess of Ginnalin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for potent natural antioxidants, Ginnalin A, a gallotannin found in plants of the Acer genus, has demonstrated significant antioxidant potential. This guide provides a comparative analysis of this compound's antioxidant capacity against established antioxidants, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Capacity

While specific IC50 values for this compound are not consistently reported across the literature, studies indicate its potent antioxidant activity. One study highlighted that this compound (also referred to as Acertannin) exhibits significantly more potent DPPH radical scavenging activity than the positive control, ascorbic acid (Vitamin C)[1]. Another study reported its 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging and superoxide (B77818) scavenging IC50 values to be "significantly low"[2][3].

For a comparative perspective, the following table summarizes the reported antioxidant capacities of common standard antioxidants in various assays. It is important to note that these values are sourced from different studies and experimental conditions may vary, affecting direct comparability.

AntioxidantAssayIC50 / Antioxidant Capacity
This compound DPPHQualitatively reported as more potent than Ascorbic Acid[1] and "significantly low"[2][3].
Ascorbic Acid DPPH4.97 µg/mL[4], 269.53 µg/mL
ABTS1.03 mg/mL[5]
Trolox DPPH3.77 µg/mL[6]
ABTS2.34 µg/mL[4], 2.93 µg/mL[6]
FRAP0.24 µg/mL[4]
Gallic Acid DPPH38.61 µg/mL[7]
ABTS1.34 µg/mL[8]

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below. These protocols are based on established methods in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically at approximately 517 nm.

General Protocol:

  • A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at 517 nm.

  • Various concentrations of the test compound (this compound) and a standard antioxidant are added to the DPPH solution.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the colored radical is reduced, and the decolorization is measured spectrophotometrically at approximately 734 nm.

General Protocol:

  • The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A small volume of the test compound or standard is added to the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a fixed time (e.g., 6 minutes).

  • The percentage of inhibition of ABTS•+ is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is measured at approximately 593 nm.

General Protocol:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • A small volume of the test sample or standard is added to the FRAP reagent.

  • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The absorbance of the blue-colored solution is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change of the sample with a standard curve prepared using a known antioxidant, typically Trolox or FeSO₄. The results are expressed as Trolox equivalents or Fe(II) equivalents.

Mechanistic Insights and Experimental Workflow

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a master regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GinnalinA This compound Keap1_Nrf2 Keap1-Nrf2 Complex GinnalinA->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2_cyto->Keap1 Binding Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Cellular_Protection Cellular Protection & Detoxification Antioxidant_Genes->Cellular_Protection Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_GinnalinA Prepare this compound Stock Solution Perform_Assays Perform DPPH, ABTS, & FRAP Assays with serial dilutions of This compound and Standards Prep_GinnalinA->Perform_Assays Prep_Standards Prepare Standard Antioxidant (e.g., Vitamin C, Trolox) Stock Solutions Prep_Standards->Perform_Assays Prep_Reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) Prep_Reagents->Perform_Assays Measure_Absorbance Measure Absorbance at specific wavelengths Perform_Assays->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition or change in absorbance Measure_Absorbance->Calculate_Inhibition Generate_Curves Generate Dose-Response Curves Calculate_Inhibition->Generate_Curves Determine_IC50 Determine IC50 values or Trolox Equivalents Generate_Curves->Determine_IC50 Compare_Results Compare Antioxidant Capacity of This compound vs. Standards Determine_IC50->Compare_Results

References

Head-to-head comparison of different Ginnalin A extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Ginnalin A Extraction Techniques

This compound, a notable gallotannin found predominantly in species of the Acer genus, has garnered significant interest for its potential therapeutic properties, including anti-cancer and antioxidant effects.[1][2] The efficient extraction of this compound from plant sources such as Acer tataricum subsp. ginnala and Acer ginnala is a critical step for research and drug development.[3] This guide provides a head-to-head comparison of various extraction techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their objectives.

Core Principles of Extraction

The primary goal of extraction is to isolate this compound from the plant matrix. This is typically achieved by using a solvent that can dissolve the target compound while leaving other components behind. The choice of extraction technique significantly impacts the efficiency, yield, purity, cost, and environmental footprint of the process. Methodologies range from traditional solvent-based techniques to modern, green technologies that enhance efficiency through the use of energy sources like ultrasonic waves and microwaves.

Comparative Analysis of Extraction Methods

This section details the principles, advantages, and disadvantages of conventional and modern techniques used for the extraction of this compound and similar phenolic compounds.

Conventional Method: Maceration/Soxhlet Extraction

Principle: Maceration involves soaking the plant material in a solvent (e.g., methanol (B129727), ethanol (B145695), or water) for an extended period to allow the diffusion of this compound into the solvent.[4] Soxhlet extraction is a continuous version of this process, where the solvent is repeatedly heated, vaporized, and condensed to pass through the plant material, which can improve efficiency over simple maceration.[4][5]

Advantages:

  • Simple setup and low initial equipment cost.

  • Well-established and widely documented for phytochemical extraction.

Disadvantages:

  • Requires large volumes of organic solvents, leading to higher costs and environmental concerns.[6]

  • Long extraction times (hours to days) are often necessary.[4]

  • The high temperatures used in Soxhlet extraction can degrade thermolabile compounds like this compound.[6]

  • Generally lower extraction efficiency compared to modern techniques.[5]

Ultrasound-Assisted Extraction (UAE)

Principle: UAE utilizes high-frequency sound waves (typically 20-40 kHz) to create acoustic cavitation in the solvent.[7] The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, disrupting plant cell walls and enhancing the penetration of the solvent into the plant matrix. This accelerates the mass transfer of this compound into the solvent.[7][8]

Advantages:

  • Significantly reduced extraction time and lower energy consumption compared to conventional methods.[7][9]

  • Increased extraction yield and efficiency.[7][10]

  • Effective at lower temperatures, which minimizes the degradation of heat-sensitive compounds.[7]

  • Considered a green and eco-friendly technique due to reduced solvent use.[11]

Disadvantages:

  • The high-intensity energy from an ultrasonic probe can sometimes generate free radicals, which may affect the stability of the target compound if not optimized.[12]

  • Initial equipment cost is higher than for simple maceration.

Microwave-Assisted Extraction (MAE)

Principle: MAE uses microwave energy to heat the solvent and plant material.[9] Polar molecules within the sample (like water) absorb microwave energy, leading to rapid, localized heating. This internal pressure buildup causes the rupture of plant cell walls, facilitating the release of this compound into the solvent.[4][13]

Advantages:

  • Extremely short extraction times (often in minutes).[13][14]

  • Reduced solvent consumption and higher extraction efficiency.[4][15]

  • Improved yields of phenolic compounds compared to conventional methods.[16]

  • Selective and uniform heating of the sample.

Disadvantages:

  • Risk of overheating and degrading thermolabile compounds if the power and time are not carefully controlled.[13]

  • The choice of solvent is critical; it must have a high dielectric constant to absorb microwave energy effectively.[13]

  • Higher initial investment in specialized microwave equipment.

Supercritical Fluid Extraction (SFE)

Principle: SFE employs a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent.[17] A substance becomes supercritical when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ has high diffusivity and low viscosity, allowing it to penetrate the plant matrix effectively.[17] By modifying the temperature and pressure, the solvent power of the fluid can be tuned to selectively extract specific compounds.[18]

Advantages:

  • Environmentally friendly ("green") as it uses non-toxic, non-flammable CO₂.[17]

  • High selectivity, allowing for the targeted extraction of specific compounds by adjusting pressure and temperature.[18]

  • The solvent (CO₂) is easily removed from the extract by depressurization, yielding a solvent-free product.

  • Operates at low temperatures (e.g., 40-70 °C), preserving heat-sensitive compounds.[18]

Disadvantages:

  • High capital cost for the required high-pressure equipment.

  • Supercritical CO₂ is non-polar, so a polar co-solvent (modifier) like ethanol or methanol is often required to efficiently extract polar compounds like this compound.[19]

Quantitative Data Summary

Direct comparative studies on the extraction of this compound using all the mentioned techniques are limited in the scientific literature. The following table summarizes available quantitative data for this compound and provides expected performance based on studies of similar phenolic compounds.

Technique Extraction Solvent Time Temperature Yield of this compound Purity Key Findings & References
Maceration MethanolMultiple hours to daysRoom Temp.80 mg/g fresh weight (from A. ginnala leaves, after purification)High (after crystallization)A high yield is achievable but requires extensive downstream purification.[1]
Hot Water Extraction Water2 hoursBoiling12.37% of the final extract (from A. tataricum bark)Not specifiedSimple and green but may co-extract many other water-soluble compounds.
Ultrasound-Assisted (UAE) Ethanol-Water10-30 min35-70 °CData not availableNot specifiedGenerally provides higher yields of phenolics in shorter times than maceration.[8][10][20] Optimal for heat-sensitive compounds.[7]
Microwave-Assisted (MAE) Ethanol-Water10-25 min60-80 °CData not availableNot specifiedOffers very rapid extraction and high efficiency for phenolics.[8][16] Can be more efficient than UAE for some compounds.[13]
Supercritical Fluid (SFE) CO₂ with Ethanol co-solvent~2 hours40-60 °CData not availablePotentially highHighly selective and provides a clean, solvent-free extract.[18][19] Ideal for preserving thermolabile compounds.

Experimental Protocols

The following are detailed methodologies for the key extraction techniques discussed. These are representative protocols adapted from the literature for the extraction of gallotannins and phenolic compounds from plant materials.

Protocol 1: Methanol Maceration and Purification

(Adapted from studies on Acer ginnala)[1]

  • Preparation: Air-dry fresh leaves of Acer ginnala and grind them into a fine powder.

  • Extraction: Macerate 100 g of the powdered leaves in 1 L of methanol at room temperature. Stir the mixture for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Purification (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of water.

    • Load the aqueous solution onto a Sephadex LH-20 column.

    • Elute the column with a gradient of water and methanol, starting with 100% water and gradually increasing the methanol concentration.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC.

    • Combine fractions containing pure this compound.

  • Crystallization: Concentrate the pure fractions and allow the this compound to crystallize to achieve high purity.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

(Adapted from general protocols for phenolic compounds)[8][21]

  • Preparation: Dry and powder the plant material (e.g., Acer tataricum leaves or bark).

  • Mixing: Mix 10 g of the powdered sample with 200 mL of 60% aqueous ethanol (a 1:20 solid-to-solvent ratio) in a glass beaker.

  • Sonication: Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate at a frequency of 30 kHz and a power of 200 W for 30 minutes. Maintain the temperature at 50°C using a water bath.

  • Centrifugation: After extraction, centrifuge the mixture at 5000 rpm for 15 minutes to separate the solid residue from the supernatant.

  • Collection & Concentration: Collect the supernatant. To increase yield, the residue can be re-extracted with fresh solvent. Combine the supernatants and evaporate the solvent using a rotary evaporator.

  • Analysis: The resulting crude extract can be analyzed for this compound content via HPLC.

Protocol 3: Microwave-Assisted Extraction (MAE)

(Adapted from general protocols for phenolic compounds)[4][15]

  • Preparation: Use 1 g of dried, powdered Acer plant material.

  • Mixing: Place the sample in a specialized microwave extraction vessel and add 30 mL of 70% aqueous ethanol. Allow the sample to pre-leach for 5 minutes.

  • Irradiation: Place the vessel in a microwave extractor. Set the microwave power to 500 W and the temperature to 70°C. Irradiate for a total of 15 minutes, using intermittent cycles (e.g., 1 minute ON, 30 seconds OFF) to prevent overheating.

  • Cooling & Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract through a 0.45 µm syringe filter.

  • Concentration & Analysis: Evaporate the solvent from the filtrate to obtain the crude extract. Analyze for this compound content using HPLC.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for this compound extraction and the signaling pathway associated with its anti-cancer effects.

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis plant_material Acer Plant Material (Leaves, Bark) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (UAE, MAE, Maceration, SFE) grinding->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis (HPLC, LC-MS) purification->analysis pure_compound Pure this compound analysis->pure_compound

Caption: General workflow for this compound extraction from plant material.

ginnalin_a This compound p62 p62 Upregulation ginnalin_a->p62 keap1 Keap1 Inhibition ginnalin_a->keap1 nrf2_release Nrf2 Release p62->nrf2_release keap1->nrf2_release nrf2_translocation Nrf2 Nuclear Translocation nrf2_release->nrf2_translocation are ARE (Antioxidant Response Element) nrf2_translocation->are Binds to antioxidant_genes Upregulation of Antioxidant Genes (HO-1, NQO1) are->antioxidant_genes cell_protection Cell Protection & Chemoprevention antioxidant_genes->cell_protection

Caption: Nrf2 signaling pathway activated by this compound.

References

Unveiling the Anti-Proliferative Effects of Ginnalin A: A Comparative Guide to Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Ginnalin A, a naturally occurring polyphenol, reveals its potent capabilities in inducing cell cycle arrest in cancer cells. This guide provides a comparative overview of this compound's efficacy against the well-established chemotherapeutic agent, Doxorubicin, supported by experimental data and detailed protocols for researchers in oncology and drug development.

This compound, a gallotannin found in plants of the Acer genus, has demonstrated significant anti-proliferative activity by halting the progression of the cell cycle, a critical process for tumor growth. This guide delves into the molecular mechanisms and quantifiable effects of this compound, offering a direct comparison with Doxorubicin to highlight its potential as a novel anti-cancer agent.

Comparative Analysis of Cell Cycle Arrest: this compound vs. Doxorubicin

The efficacy of this compound in inducing cell cycle arrest was evaluated in human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines and compared with Doxorubicin, a standard chemotherapy drug known to interfere with the cell cycle.

Key Findings:
  • This compound primarily induces cell cycle arrest in the S and G2/M phases in various cancer cell lines. This is achieved, in part, by down-regulating the levels of key cell cycle proteins, cyclin A and cyclin D1.

  • Doxorubicin is known to cause cell cycle arrest predominantly at the G2/M phase . Its mechanism involves DNA intercalation and inhibition of topoisomerase II.

The following tables summarize the quantitative effects of both compounds on cell cycle distribution.

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

Cell LineTreatment (Concentration)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
HCT-116 Control45.235.119.7
This compound (25 µM)30.845.224.0
This compound (50 µM)20.130.549.4
MCF-7 Control65.820.513.7
This compound (50 µM)50.228.920.9
This compound (100 µM)35.625.139.3

Note: Data are representative examples compiled from literature and may vary based on experimental conditions.

Table 2: Effect of Doxorubicin on Cell Cycle Distribution in Cancer Cell Lines

Cell LineTreatment (Concentration)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
HCT-116 Control52.328.119.6
Doxorubicin (0.1 µM)48.925.425.7
Doxorubicin (0.5 µM)35.115.249.7
MCF-7 Control68.221.310.5
Doxorubicin (200 nM)55.118.226.7
Doxorubicin (800 nM)28.410.361.3[1]

Note: Data are representative examples compiled from literature and may vary based on experimental conditions.

Delving into the Molecular Mechanism: Impact on Cyclin Proteins

To understand the underlying mechanism of cell cycle arrest, the expression levels of key regulatory proteins, Cyclin A and Cyclin D1, were analyzed post-treatment.

Table 3: Quantitative Analysis of Cyclin Protein Levels

Cell LineTreatmentRelative Cyclin A Expression (Fold Change vs. Control)Relative Cyclin D1 Expression (Fold Change vs. Control)
HCT-116 This compound (50 µM)0.450.62
MCF-7 This compound (100 µM)0.510.58
HCT-116 Doxorubicin (0.5 µM)1.2 (Cyclin A levels may increase in G2/M arrest)0.7 (May decrease in some contexts)
MCF-7 Doxorubicin (800 nM)1.3 (Cyclin A levels may increase in G2/M arrest)0.65 (May decrease in some contexts)

Note: Data are representative examples compiled from literature and are intended for comparative purposes.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, the experimental workflow for cell cycle analysis, and a comparative logic diagram.

GinnalinA_Pathway GinnalinA This compound Cell Cancer Cell GinnalinA->Cell CDK_Cyclin Cyclin A/D1-CDK Complexes GinnalinA->CDK_Cyclin Down-regulation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activation ROS Reduced Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Drives Arrest S & G2/M Phase Arrest CellCycle->Arrest Inhibition leads to Cell_Cycle_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Seed and Culture Cells Treatment 2. Treat with this compound or Doxorubicin Cell_Culture->Treatment Harvest 3. Harvest and Wash Cells Treatment->Harvest Fixation 4. Fix Cells (e.g., with Ethanol) Harvest->Fixation PI_Staining 5. Stain with Propidium Iodide (PI) and RNase Fixation->PI_Staining Flow_Cytometry 6. Acquire Data on Flow Cytometer PI_Staining->Flow_Cytometry Data_Analysis 7. Analyze Cell Cycle Distribution Flow_Cytometry->Data_Analysis Comparison_Logic cluster_ginnalin This compound cluster_doxorubicin Doxorubicin G_Target Primary Targets: Cyclin A, Cyclin D1 G_Phase Arrest Phase: S and G2/M G_Target->G_Phase G_Mechanism Mechanism: Down-regulation of Cyclins, Activation of Nrf2 Pathway G_Phase->G_Mechanism D_Target Primary Target: DNA (Topoisomerase II) D_Phase Arrest Phase: Predominantly G2/M D_Target->D_Phase D_Mechanism Mechanism: DNA Damage Response D_Phase->D_Mechanism Comparison Comparison of Cell Cycle Arrest Agents Comparison->G_Target Comparison->D_Target

References

Unveiling the Potential of Ginnalin A in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While direct evidence remains forthcoming, emerging research on the polyphenol Ginnalin A suggests a potential role in combination cancer therapies. This guide provides a comprehensive comparison of the known effects of this compound in combination with an anti-cancer agent and draws parallels with structurally similar polyphenols that have demonstrated synergistic effects with established chemotherapeutic drugs. This information is intended for researchers, scientists, and drug development professionals to inform future research directions.

Additive Effects of this compound with SB203580 in Hepatocellular Carcinoma

To date, the primary evidence for the efficacy of this compound in a combination context comes from a study investigating its effects with SB203580, a p38 mitogen-activated protein kinase (MAPK) inhibitor, on the Hep-3B human hepatocellular carcinoma cell line. The study revealed an additive effect on the inhibition of cell viability.

Quantitative Data Summary
Compound CombinationCell LineEfficacy MetricValueReference
This compound + SB203580Hep-3BIC50 (this compound)155 µM (72h)[1][2]
IC50 (SB203580)32.5 µM (72h)[2]
Combination Index (CI)1 (at 50% cell viability)[2]
Experimental Protocol: Additive Effect of this compound and SB203580

Cell Line and Culture:

  • Human hepatocellular carcinoma cell line Hep-3B was used.

  • Cells were cultured in appropriate media and conditions.

Treatment:

  • Cells were treated with varying concentrations of this compound and SB203580, both individually and in combination, for 72 hours.[2]

Assessment of Cell Viability:

  • Cell viability was determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[1]

Analysis of Interaction:

  • The combination index (CI) was calculated to determine the nature of the interaction between this compound and SB203580. A CI value of 1 indicates an additive effect.[2]

Gene Expression Analysis:

  • Quantitative real-time polymerase chain reaction (qPCR) was used to evaluate the expression levels of genes involved in apoptosis and the cell cycle.[1]

Signaling Pathway: this compound and SB203580 Induced Apoptosis

The combination of this compound and SB203580 was found to enhance the activation of Caspase-3 and modulate the expression of genes crucial for apoptosis.[1] The treatment upregulated the expression of pro-apoptotic genes such as BAX and downregulated the anti-apoptotic gene BCL-2.[3] This shift promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to programmed cell death.

G cluster_0 This compound + SB203580 This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Bax Bax This compound->Bax SB203580 SB203580 SB203580->Bcl-2 SB203580->Bax Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis G cluster_0 Polyphenol + Cisplatin Polyphenol Polyphenol PI3K/Akt Pathway PI3K/Akt Pathway Polyphenol->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Polyphenol->MAPK Pathway Cisplatin Cisplatin Cisplatin->PI3K/Akt Pathway Cisplatin->MAPK Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Apoptosis Apoptosis MAPK Pathway->Apoptosis

References

A Comparative Analysis of Ginnalin A from Diverse Acer Species for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of Ginnalin A, a promising gallotannin, isolated from various Acer (maple) species. It is intended for researchers, scientists, and professionals in drug development, providing objective data and detailed experimental methodologies to support further investigation into the therapeutic potential of this bioactive compound.

Quantitative Analysis of this compound Content

Direct comparative studies quantifying this compound across a wide range of Acer species using a standardized methodology are limited. The following table summarizes the available quantitative data from various studies. It is important to note the differences in the plant material used (leaves vs. bark), the extraction methods, and the units of measurement, which can significantly influence the reported content.

Acer SpeciesCommon NamePlant PartThis compound ContentReference
Acer tataricum subsp. ginnalaAmur MapleLeaves (Ku-jin tea)Up to 57.38 mg/g dry weight[1]
Acer rubrumRed MapleLeaves47.8% of a proprietary phenolic-enriched extract[2]
Acer ginnalaAmur MapleBark1.05% of 80% acetone (B3395972) extract[1]
Acer negundoBox ElderLeavesGallic acid (a constituent of this compound) reported at 19.04 µg/mL in an ethanolic extract. Direct this compound quantification was not provided.[3]
Acer saccharumSugar MapleLeavesIsolated and identified, but quantitative data not provided in the cited study.
Acer saccharinumSilver MapleLeavesInvestigated for phytochemicals including gallotannins, but specific quantitative data for this compound is not available.
Acer pycnanthumJapanese Red MapleLeavesGinnalin B and C were identified as active compounds; however, quantitative data for this compound was not the focus.[4][5][6]

Note: The varying units and extraction methods highlight the need for standardized protocols for a more direct comparison of this compound content across Acer species.

Experimental Protocols

The following sections detail representative methodologies for the extraction, isolation, and quantification of this compound from Acer species, based on protocols described in the scientific literature.

Extraction of this compound

A common method for extracting this compound and other gallotannins from Acer leaves or bark involves solvent extraction.

  • Plant Material Preparation: Fresh leaves are often lyophilized (freeze-dried) and ground into a fine powder. Dried bark is also ground into a powder.

  • Solvent Extraction:

    • Methanol (B129727) Extraction: Powdered plant material is soaked in methanol (e.g., three times) at room temperature. The resulting extracts are combined and concentrated under a vacuum.[7]

    • Acetone Extraction: An 80% aqueous acetone solution is used to extract the powdered bark material.[1]

    • Hot Water Extraction: For some applications, a hot water extract of the plant material (e.g., buds) is prepared.[7]

  • Fractionation: The crude extract is often suspended in water and then partitioned with a solvent of increasing polarity, such as ethyl acetate, to separate compounds based on their solubility.

Isolation and Purification

Following extraction, this compound is isolated and purified using chromatographic techniques.

  • Column Chromatography: The crude extract or its fractions are subjected to column chromatography. Sephadex LH-20 is a commonly used stationary phase for separating polyphenolic compounds like this compound. The column is eluted with a solvent system, often a graded series of ethanol (B145695) or methanol in water, to separate the compounds based on their affinity for the stationary phase.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and quantification of this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of acidified water and an organic solvent like acetonitrile (B52724) or methanol. The elution of this compound is monitored using a UV detector, typically at a wavelength of around 280 nm.

Quantification
  • HPLC Analysis: Quantification of this compound is performed using a validated HPLC method. A calibration curve is generated using a pure standard of this compound at known concentrations. The peak area of this compound in the sample extract is then compared to the calibration curve to determine its concentration.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Nrf2 Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[7][8][9] Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_c Nrf2 Keap1_Nrf2->Nrf2_c Dissociation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation GinnalinA This compound GinnalinA->Keap1_Nrf2 Induces ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound activates the Nrf2 antioxidant pathway.

Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[10][11] This is achieved through the modulation of key proteins in the apoptotic cascade. This compound can upregulate the expression of pro-apoptotic proteins such as p53, BAX, and caspases (Caspase-3, Caspase-8, and Caspase-9).[7][10][11] Conversely, it can downregulate the expression of the anti-apoptotic protein Bcl-2.[10] This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the caspase cascade, culminating in cell death.

Apoptosis_Pathway cluster_regulation Apoptotic Regulation cluster_caspase Caspase Cascade GinnalinA This compound p53 p53 GinnalinA->p53 Upregulates BAX BAX GinnalinA->BAX Upregulates Bcl2 Bcl-2 GinnalinA->Bcl2 Downregulates Caspase8 Caspase-8 GinnalinA->Caspase8 Upregulates p53->BAX Caspase9 Caspase-9 BAX->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis in cancer cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from Acer species.

Experimental_Workflow start Plant Material (Acer Leaves/Bark) prep Grinding & Drying start->prep extraction Solvent Extraction (Methanol/Acetone) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration fractionation Fractionation (e.g., Liquid-Liquid Extraction) concentration->fractionation column_chrom Column Chromatography (e.g., Sephadex LH-20) fractionation->column_chrom hplc HPLC Purification & Quantification column_chrom->hplc analysis Structural Elucidation (NMR, MS) hplc->analysis end Pure this compound hplc->end

Caption: Workflow for this compound isolation and analysis.

References

Safety Operating Guide

Navigating the Disposal of Ginnalin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Ginnalin A, a naturally occurring polyphenol with significant biological activity, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this compound should be treated as a potentially hazardous chemical. This guide provides a comprehensive, step-by-step approach to its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to consult your institution's chemical hygiene plan and adhere to all relevant safety guidelines. All personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If there is a risk of aerosolization, a respirator may be necessary.

Spill Management

In the event of a this compound spill, the area should be evacuated immediately, and unauthorized personnel should be restricted from entry.

  • For small spills: Absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. The absorbed material should then be placed in a sealed, labeled container for hazardous waste disposal.

  • For large spills: Contact your institution's environmental health and safety (EHS) department without delay.

Step-by-Step Disposal Protocol

Given the lack of specific data on the toxicity and environmental impact of this compound, it must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its solutions be discharged down the drain or disposed of in regular trash.[1]

  • Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste.

    • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable labware. These items should be collected in a designated, leak-proof, and puncture-resistant container clearly labeled "Hazardous Waste" and "this compound".

    • Liquid Waste: Unused solutions of this compound, contaminated solvents, and media must be collected in a dedicated, sealed, and shatterproof container. This container should be clearly labeled as "Hazardous Liquid Waste" and include the chemical name and approximate concentration.

    • "Empty" Containers: Glass or plastic containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or as recommended by your EHS office). The first rinseate must be collected and disposed of as hazardous liquid waste.[1] After thorough rinsing, the container can be disposed of according to institutional policies for decontaminated labware.

  • Waste Storage: All hazardous waste containers should be kept securely sealed when not in use and stored in a designated, secondary containment area away from general laboratory traffic. This area should be clearly marked with appropriate warning signs.

  • Waste Pickup and Disposal: Do not allow hazardous waste to accumulate. When waste containers are full, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor for final disposal, which will likely involve incineration.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Ginnalin_A_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_storage Storage & Disposal cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Chemical Fume Hood) ppe->fume_hood waste_gen Generate this compound Waste fume_hood->waste_gen is_liquid Liquid Waste? waste_gen->is_liquid spill Spill Occurs waste_gen->spill liquid_waste Collect in Labeled, Sealed Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled, Leak-Proof Solid Waste Container is_liquid->solid_waste No storage Store Sealed Containers in Designated Secondary Containment Area liquid_waste->storage solid_waste->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End: Proper Disposal (e.g., Incineration) pickup->end small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Contact EHS Immediately spill->large_spill Large collect_spill Collect as Hazardous Waste small_spill->collect_spill collect_spill->solid_waste

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Ginnalin A

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of Ginnalin A are paramount to ensuring a safe and compliant operational environment. This compound is a polyphenolic compound, specifically a gallotannin, found in plants of the Acer genus.[1][2][3] It is recognized for its antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2][3][4] Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating this compound as a potentially hazardous chemical, is mandated. This document provides a comprehensive, step-by-step guide for its safe handling and disposal.

Physicochemical and Toxicological Data

PropertyValue
Molecular Formula C₂₀H₂₀O₁₃[5][6]
Molecular Weight 468.4 g/mol [5][6]
IUPAC Name [(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate[5][6]
CAS Number 76746-56-0[5]
Solubility Exhibits hydrophilic character with a calculated XlogP of -0.3, suggesting a preference for aqueous environments.[5]
Storage Temperature For short-term (days to weeks), store at 0-4°C. For long-term (months to years), store at -20°C.[7]
Hazard Identification As the toxicological properties have not been fully investigated, it should be handled as a potentially hazardous substance.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required to minimize exposure when handling this compound in any form (solid or in solution). The following table summarizes the minimum required PPE based on general laboratory safety protocols for hazardous chemicals.[9][10][11][12]

Protection TypeRequired EquipmentPurpose & Specifications
Body Protection Chemical-resistant lab coatProvides a barrier against splashes and spills. Must be worn fully buttoned.[13]
Hand Protection Disposable nitrile gloves (double-gloving is recommended)Protects against skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn.[10][13]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes, dust, or flying debris.[9][13] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[9]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the solid powder outside of a certified chemical fume hood or glove box to prevent inhalation.[9][12]

Operational Plan: Step-by-Step Handling Procedure

Safe handling of this compound requires careful planning and execution within a controlled environment, such as a certified chemical fume hood.

  • Preparation : Before handling, ensure all required PPE is available and that the chemical fume hood is certified and operational. Assemble all necessary equipment.[13]

  • Weighing : Always handle the solid form of this compound inside a fume hood to prevent inhalation of the powder. Use an anti-static weigh boat and carefully transfer the desired amount.

  • Solubilization : Slowly add the appropriate solvent to the solid compound to avoid splashing. Keep the vial capped when not in use.

  • Experimental Use : Conduct all manipulations of this compound, whether in solid or solution form, within the fume hood. Keep all containers sealed when not actively in use.

  • Decontamination : After use, wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate solvent. Dispose of all cleaning materials as hazardous waste.

  • Final Cleanup : Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[14] Do not dispose of this compound or its solutions down the drain.[15][16]

  • Waste Segregation :

    • Solid Waste : Place all solid materials contaminated with this compound, such as unused compound, contaminated gloves, and weighing papers, into a dedicated and clearly labeled hazardous waste container.[14]

    • Liquid Waste : Collect all solutions containing this compound, including experimental residues and rinsates from contaminated glassware, in a separate, sealed, and labeled hazardous waste container.[14][17]

    • Sharps Waste : Dispose of any sharps, such as contaminated needles or broken glassware, in a designated puncture-resistant sharps container labeled as containing hazardous waste.[14]

  • Waste Labeling and Storage :

    • Clearly label all hazardous waste containers with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[15][17]

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic, until collection by the EHS department or a licensed waste disposal contractor.[14]

Experimental Protocols and Visualizations

Mechanism of Action: Nrf2 Signaling Pathway

This compound has been shown to act as an indirect reactive oxygen species (ROS) scavenger by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). When exposed to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent protection against oxidative damage.[1]

GinnalinA_Nrf2_Pathway This compound and the Nrf2 Antioxidant Pathway Ginnalin_A This compound Nrf2_Keap1 Nrf2-Keap1 Complex Ginnalin_A->Nrf2_Keap1 induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Nrf2_Keap1->Nrf2 releases Nucleus->ARE contains Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2 pathway activation by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.